molecular formula C7H3Cl2NO4 B178437 3,4-Dichloro-5-nitrobenzoic acid CAS No. 13300-63-5

3,4-Dichloro-5-nitrobenzoic acid

Cat. No.: B178437
CAS No.: 13300-63-5
M. Wt: 236.01 g/mol
InChI Key: QKFNYXRBTKWJQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dichloro-5-nitrobenzoic acid is a useful research compound. Its molecular formula is C7H3Cl2NO4 and its molecular weight is 236.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dichloro-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO4/c8-4-1-3(7(11)12)2-5(6(4)9)10(13)14/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKFNYXRBTKWJQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 3,4-Dichloro-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 13300-63-5

This technical guide provides a comprehensive overview of 3,4-Dichloro-5-nitrobenzoic acid, a key chemical intermediate for researchers, scientists, and professionals in drug development. The document details its physicochemical properties, synthesis, safety information, and its role in organic synthesis.

Physicochemical Properties

This compound is an aromatic carboxylic acid featuring two chlorine atoms and a nitro group attached to a benzoic acid core.[1] This substitution pattern creates a distinct electronic and steric environment, making it a valuable building block in medicinal chemistry and drug discovery.[2] At room temperature, it is typically a solid with moderate solubility in organic solvents and lower solubility in water.[1]

Table 1: Physicochemical Data for this compound

PropertyValueSource
CAS Number 13300-63-5[3]
Molecular Formula C₇H₃Cl₂NO₄[3]
Molecular Weight 236.01 g/mol [3]
IUPAC Name This compound[3]
Canonical SMILES C1=C(C=C(C(=C1--INVALID-LINK--[O-])Cl)Cl)C(=O)O[3]
InChI InChI=1S/C7H3Cl2NO4/c8-4-1-3(7(11)12)2-5(6(4)9)10(13)14/h1-2H,(H,11,12)[3]
Appearance Solid (typical)[1]

Synthesis

The primary route for the synthesis of this compound is through the electrophilic nitration of 3,4-dichlorobenzoic acid. This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly reactive nitronium ion (NO₂⁺), which is the active electrophile.

Experimental Protocol: Nitration of 3,4-Dichlorobenzoic Acid

This protocol is a representative procedure based on established methods for the nitration of aromatic compounds.

Materials:

  • 3,4-Dichlorobenzoic acid

  • Concentrated nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice

  • Distilled water

  • Suitable organic solvent (e.g., ethanol or acetic acid) for recrystallization

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C.

  • Addition of Substrate: Slowly add 3,4-dichlorobenzoic acid to the cooled sulfuric acid with continuous stirring until it is fully dissolved.

  • Nitration: Prepare a nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid in a separate beaker, keeping it cool. Add this nitrating mixture dropwise to the solution of 3,4-dichlorobenzoic acid while maintaining the reaction temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at a controlled temperature for a specified time to ensure the completion of the reaction. The progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the reaction mixture slowly over crushed ice with stirring. This will cause the crude this compound to precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold distilled water to remove any residual acid. The crude product can then be purified by recrystallization from a suitable solvent to yield the final product.

Synthesis Workflow

Synthesis_Workflow Start 3,4-Dichlorobenzoic Acid Reaction Nitration Reaction (0-10 °C) Start->Reaction Reagents H₂SO₄ (conc.) HNO₃ (conc.) Reagents->Reaction Workup Quenching on Ice & Precipitation Reaction->Workup Purification Filtration & Recrystallization Workup->Purification Product This compound Purification->Product

Synthesis workflow for this compound.

Reactivity and Applications in Drug Development

The presence of multiple functional groups—two chlorine atoms, a nitro group, and a carboxylic acid—makes this compound a versatile intermediate in organic synthesis. These groups can be selectively targeted for various chemical transformations:

  • Nucleophilic Aromatic Substitution: The chlorine atoms can be substituted by various nucleophiles.

  • Reduction of the Nitro Group: The nitro group can be reduced to an amine, which can then be further functionalized.

  • Carboxylic Acid Derivatization: The carboxylic acid group can be converted into esters, amides, or acid chlorides.

This reactivity profile makes it a valuable precursor for the synthesis of more complex molecules, including heterocyclic compounds that form the core of many pharmaceutical agents.[2] While specific drug synthesis pathways starting from this compound are proprietary, its structural motifs are found in various classes of biologically active molecules. The general class of nitroaromatic compounds exhibits a wide range of biological activities, including antimicrobial and antineoplastic properties.[4]

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 2: GHS Hazard Statements

Hazard CodeDescription
H302Harmful if swallowed
H312Harmful in contact with skin
H315Causes skin irritation
H319Causes serious eye irritation
H332Harmful if inhaled
H335May cause respiratory irritation

Source: PubChem[3]

Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if any symptoms persist.

Conclusion

This compound is a chemical intermediate with significant potential in the fields of medicinal chemistry and drug development. Its well-defined structure and multiple reactive sites allow for its incorporation into a variety of complex molecular architectures. A thorough understanding of its physicochemical properties, synthesis, and safe handling is crucial for its effective utilization in research and development.

References

In-depth Technical Guide to the Physical Properties of 3,4-Dichloro-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3,4-dichloro-5-nitrobenzoic acid, a compound of interest in various chemical and pharmaceutical research fields. This document details available quantitative data, describes general experimental protocols for the determination of these properties, and presents a logical framework for understanding their interrelationships.

Core Physical Properties

This compound is an aromatic carboxylic acid. Its structure, featuring two chlorine atoms and a nitro group on the benzoic acid backbone, dictates its physicochemical characteristics.

Table 1: Summary of Quantitative Physical Properties

PropertyValueSource
Molecular Formula C₇H₃Cl₂NO₄--INVALID-LINK--
Molecular Weight 236.01 g/mol --INVALID-LINK--
CAS Number 13300-63-5--INVALID-LINK--
Melting Point Data not available in searched literature.
Boiling Point Data not available in searched literature.
pKa Data not available in searched literature.
Solubility Moderately soluble in organic solvents; less soluble in water.--INVALID-LINK--

Experimental Protocols for Physical Property Determination

While specific experimental data for this compound is limited, the following are detailed methodologies for determining the key physical properties of similar solid organic acids.

Melting Point Determination

Methodology: Capillary Melting Point Apparatus

  • Sample Preparation: A small, finely powdered sample of the crystalline compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

  • Heating and Observation: The sample is heated at a controlled rate. A rapid heating rate can be used for an initial approximate determination, followed by a slower rate (1-2 °C per minute) near the expected melting point for an accurate measurement.

  • Melting Range: The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).

Boiling Point Determination

Due to the high melting point and potential for decomposition at elevated temperatures, the boiling point of this compound would likely be determined under reduced pressure (vacuum distillation).

Methodology: Vacuum Distillation

  • Apparatus Setup: A distillation apparatus is assembled, including a distillation flask, a condenser, a receiving flask, and a connection to a vacuum pump with a manometer to measure the pressure.

  • Sample Introduction: The compound is placed in the distillation flask with boiling chips to ensure smooth boiling.

  • Evacuation: The system is evacuated to the desired pressure.

  • Heating: The distillation flask is heated gently.

  • Boiling Point Measurement: The temperature of the vapor that is in equilibrium with the boiling liquid is recorded from a thermometer placed at the vapor outlet to the condenser, along with the corresponding pressure.

pKa Determination

The acidity of the carboxylic acid group is a critical parameter. Potentiometric titration is a common and accurate method for pKa determination.

Methodology: Potentiometric Titration

  • Solution Preparation: A precisely weighed sample of the acid is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like ethanol or methanol to ensure solubility.

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A standardized solution of a strong base (e.g., NaOH) of known concentration is placed in a burette.

  • Titration: The base is added to the acid solution in small, known increments. After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded.

  • Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

Logical Relationships of Physical Properties

The physical properties of this compound are interconnected, stemming from its molecular structure. The following diagram illustrates these relationships.

Physical_Properties_Relationship cluster_structure Molecular Structure cluster_properties Physical Properties Molecular_Formula Molecular Formula (C₇H₃Cl₂NO₄) Molecular_Weight Molecular Weight Molecular_Formula->Molecular_Weight Determines Functional_Groups Functional Groups (-COOH, -Cl, -NO₂) Melting_Point Melting Point Functional_Groups->Melting_Point Influences (Intermolecular Forces) Boiling_Point Boiling Point Functional_Groups->Boiling_Point Influences (Intermolecular Forces) Solubility Solubility Functional_Groups->Solubility Influences (Polarity) pKa pKa Functional_Groups->pKa Influences (Inductive/Resonance Effects) Molecular_Weight->Boiling_Point Correlates with Melting_Point->Solubility Affects

Caption: Interrelationship of molecular structure and physical properties.

An In-depth Technical Guide to 3,4-Dichloro-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 3,4-dichloro-5-nitrobenzoic acid, a key intermediate in synthetic and medicinal chemistry.

Core Chemical Identity and Properties

This compound is an aromatic carboxylic acid featuring a benzene ring substituted with two chlorine atoms at the 3 and 4 positions and a nitro group at the 5 position.[1] This substitution pattern creates a distinct electronic and steric environment, making it a valuable building block in organic synthesis.[2] The presence of both electron-withdrawing chloro and nitro groups, combined with the carboxylic acid functionality, offers multiple reactive sites for chemical transformations.[3]

Chemical Structure and Identifiers

The structural and identifying information for this compound is summarized below.

IdentifierValue
IUPAC Name This compound[4][5]
CAS Number 13300-63-5[1][4][5]
Molecular Formula C₇H₃Cl₂NO₄[1][4][5][6]
Molecular Weight 236.01 g/mol [4][5][6]
Canonical SMILES C1=C(C=C(C(=C1--INVALID-LINK--[O-])Cl)Cl)C(=O)O[1][4][5]
InChI InChI=1S/C7H3Cl2NO4/c8-4-1-3(7(11)12)2-5(6(4)9)10(13)14/h1-2H,(H,11,12)[1][4][5]
InChIKey QKFNYXRBTKWJQW-UHFFFAOYSA-N[4][5]
Physicochemical Properties (Computed)
PropertyValueSource
Monoisotopic Mass 234.9439130 DaComputed by PubChem[4][5]
XLogP3 3.3Computed by XLogP3[4][5]
Topological Polar Surface Area 83.1 ŲComputed by Cactvs[4][5]
Hydrogen Bond Donor Count 1Computed by Cactvs[4][5]
Hydrogen Bond Acceptor Count 4Computed by Cactvs[4][5]
Rotatable Bond Count 1Computed by Cactvs[4][5]

Synthesis and Reactivity

Dichloronitrobenzoic acid derivatives are crucial intermediates for synthetic chemists.[3] The arrangement of substituents on the aromatic ring allows for a diverse range of chemical transformations, including nucleophilic aromatic substitution, reduction of the nitro group to an amine, and various coupling reactions.[3] These reactions are instrumental in constructing complex heterocyclic compounds, which form the core of many pharmaceutical agents.[3]

Representative Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the cited literature, a general method can be inferred from the synthesis of structurally similar compounds, such as 2,5-dichloro-3-nitrobenzoic acid.[7] The typical approach involves the nitration of a dichlorobenzoic acid precursor using a mixture of concentrated nitric acid and sulfuric acid.

Disclaimer: The following is a representative protocol based on the synthesis of similar compounds and should be adapted and optimized under appropriate laboratory safety procedures.

Reaction: Nitration of 3,4-Dichlorobenzoic Acid

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool a solution of concentrated sulfuric acid (e.g., 5-10 molar equivalents) to 0-5 °C in an ice bath.

  • Addition of Precursor: Slowly add 3,4-dichlorobenzoic acid (1 molar equivalent) to the cooled sulfuric acid while stirring, ensuring the temperature remains below 10 °C.

  • Nitration: Prepare a nitrating mixture of concentrated nitric acid (e.g., 1.1-1.5 molar equivalents) and concentrated sulfuric acid. Add this mixture dropwise to the reaction flask over 1-2 hours, maintaining the temperature between 5-10 °C.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for several hours (e.g., 12-15 hours) to ensure the reaction goes to completion.[7]

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.[7]

  • Isolation: The precipitated solid product, this compound, is collected by vacuum filtration.

  • Purification: Wash the crude product thoroughly with cold water to remove residual acid.[7] Further purification can be achieved by recrystallization from a suitable solvent system, such as an acetonitrile/water mixture.[7]

G General Synthesis Workflow for this compound cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Characterization A 3,4-Dichlorobenzoic Acid (Starting Material) C Nitration Reaction (0-10°C -> RT) A->C B Nitrating Mixture (HNO3 + H2SO4) B->C D Quenching on Ice C->D E Vacuum Filtration D->E F Recrystallization E->F I Pure this compound F->I G Spectroscopy (NMR, IR, MS) H Purity Analysis (HPLC, Melting Point) I->G I->H

Caption: General workflow for the synthesis and characterization of the target compound.

Spectroscopic and Analytical Data

Detailed experimental spectroscopic data for this compound are not widely available. However, predicted mass spectrometry data provides insight into its expected fragmentation and ionization behavior.

Predicted Mass Spectrometry Data

The following collision cross-section (CCS) values are predicted for various adducts of the molecule.

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 235.95119140.2
[M+Na]⁺ 257.93313149.8
[M-H]⁻ 233.93663142.5
[M+NH₄]⁺ 252.97773158.0
[M+K]⁺ 273.90707141.9
[M]⁺ 234.94336142.2
[M]⁻ 234.94446142.2
Data Source: PubChemLite, predicted using CCSbase.[2]
Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable method for analyzing this compound and its derivatives. A reverse-phase (RP) HPLC method using a mobile phase of acetonitrile (MeCN), water, and an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility) can be employed for separation and purity assessment.[1]

Applications in Research and Drug Development

The true value of this compound lies in its utility as a versatile chemical intermediate for the synthesis of more complex, high-value molecules.

Role as a Synthetic Building Block

The unique substitution pattern of this compound makes it a compound of significant interest for medicinal chemists.[2][3] Its defined stereochemistry and electronic properties are ideal for developing novel synthetic methodologies and exploring new chemical space for bioactive molecules.[2] The three distinct functional groups (two chloro, one nitro, one carboxylic acid) can be selectively targeted for modification:

  • Nitro Group: Can be reduced to an amine (-NH₂), which is a common precursor for forming amides, sulfonamides, or for building heterocyclic rings. Nitro compounds themselves are known to possess a wide spectrum of biological activities, including antimicrobial effects.[8]

  • Chloro Groups: Can be displaced via nucleophilic aromatic substitution, allowing for the introduction of various other functional groups.

  • Carboxylic Acid Group: Provides a handle for esterification or amidation reactions, enabling linkage to other molecules or modification of solubility and pharmacokinetic properties.

G Logical Relationships in Synthetic Applications A This compound B Nitro Group (-NO2) A->B feature C Chloro Groups (-Cl) A->C feature D Carboxylic Acid (-COOH) A->D feature E Reduction to Amine B->E enables F Nucleophilic Aromatic Substitution (SNAr) C->F enables G Amidation / Esterification D->G enables H Synthesis of Heterocycles E->H I Introduction of New Functional Groups F->I J Prodrug Synthesis & Pharmacokinetic Modification G->J K Active Pharmaceutical Ingredients (APIs) H->K I->K J->K

Caption: The role of functional groups in guiding the synthetic utility of the title compound.
Potential in Drug Discovery

Nitroaromatic compounds have a long history in drug discovery, starting with the discovery of chloramphenicol.[8] The nitro group can be considered both a pharmacophore and a toxicophore, as its reduction within cells can produce toxic intermediates that are lethal to microorganisms like bacteria and parasites.[8] Intermediates like this compound are particularly valuable in the synthesis of quinolone-based medicines, a class of broad-spectrum antibiotics.[7] Its structure provides a scaffold for creating novel derivatives to be tested for various therapeutic targets.

Safety and Handling

This compound is associated with several hazard classifications. It is harmful if swallowed, in contact with skin, or if inhaled.[5] It is also reported to cause skin and serious eye irritation and may cause respiratory irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

Technical Data Summary: 3,4-Dichloro-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference by Researchers, Scientists, and Drug Development Professionals

This document provides a concise summary of the core physicochemical properties of 3,4-Dichloro-5-nitrobenzoic acid, a compound of interest in various chemical and pharmaceutical research applications.

Physicochemical Properties

The key molecular identifiers and properties for this compound are summarized in the table below for ease of reference and comparison.

PropertyValueSource
Molecular Formula C₇H₃Cl₂NO₄[1][2][3]
Molecular Weight 236.01 g/mol [1][3]
CAS Number 13300-63-5[2][3]
IUPAC Name This compound[3]
Physical Description Solid at room temperature[2]

Structural Information

To facilitate a deeper understanding of its chemical nature, the structural representation of this compound is provided below.

Molecular Structure of this compound

References

An In-depth Technical Guide to 3,4-Dichloro-5-nitrobenzoic Acid: Physicochemical Properties and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide serves as a resource on the chemical compound 3,4-dichloro-5-nitrobenzoic acid. While a comprehensive compilation of quantitative solubility data is not publicly available, this document provides an overview of its known physicochemical properties, general solubility characteristics, and relevant experimental protocols for its analysis and synthesis. This information is intended to support researchers and professionals in the fields of drug development and chemical synthesis.

Physicochemical Properties

This compound is an aromatic carboxylic acid with the molecular formula C₇H₃Cl₂NO₄. Its structure consists of a benzoic acid core substituted with two chlorine atoms at the 3 and 4 positions and a nitro group at the 5 position. This substitution pattern imparts specific chemical properties that are of interest in organic synthesis. The compound is typically a solid at room temperature.

Solubility Profile

Precise quantitative solubility data for this compound in various solvents and across a range of temperatures is not available in published scientific literature. However, general solubility characteristics can be inferred from its chemical structure and from data on analogous compounds.

It is reported to have moderate solubility in organic solvents and is less soluble in water.[1] This behavior is typical for aromatic carboxylic acids where the hydrophobic nature of the benzene ring is partially offset by the polar carboxylic acid and nitro groups. For similar compounds, such as other nitrated benzoic acid derivatives, the solubility in organic solvents generally follows the order of methanol > ethanol > ethyl acetate > acetonitrile > dichloromethane > toluene > water.

Experimental Protocols

While specific experimental protocols for determining the solubility of this compound are not documented, standard methodologies for aromatic acids can be applied.

General Experimental Workflow for Solubility Determination

A general workflow for determining the solubility of a solid organic compound in a solvent is depicted below. This process is fundamental for characterizing a compound's physicochemical properties.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep Add excess solid to solvent equil Agitate at constant temperature prep->equil 24-72 hours sep Centrifuge or filter equil->sep anal Quantify solute in supernatant (e.g., by HPLC or UV-Vis) sep->anal G A Substituted Toluene B Chlorination A->B C Dichlorotoluene Derivative B->C D Nitration C->D E Dichloronitrotoluene Derivative D->E F Oxidation E->F G Dichloronitrobenzoic Acid F->G

References

Spectroscopic Analysis of 3,4-Dichloro-5-nitrobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 3,4-dichloro-5-nitrobenzoic acid, a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental spectra for this specific isomer, this document presents predicted data based on established spectroscopic principles and data from analogous compounds. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to guide researchers in their analytical workflows.

Predicted Spectral Data

The following tables summarize the anticipated spectral data for this compound (C₇H₃Cl₂NO₄, Molecular Weight: 236.01 g/mol ). These predictions are derived from the analysis of structurally similar compounds and established spectroscopic correlation tables.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~8.3 - 8.5d1HH-6
~8.1 - 8.3d1HH-2
>10br s1HCOOH

Solvent: DMSO-d₆. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) (ppm)Assignment
~165C=O
~148C-NO₂
~138C-Cl
~135C-Cl
~132C-COOH
~130C-H
~125C-H

Solvent: DMSO-d₆. Broadband proton decoupled.

Table 3: Predicted IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500Broad, StrongO-H stretch (Carboxylic acid dimer)
1710 - 1680StrongC=O stretch (Aromatic carboxylic acid)
1550 - 1530StrongAsymmetric NO₂ stretch
1350 - 1330StrongSymmetric NO₂ stretch
1300 - 1200MediumC-O stretch
800 - 700StrongC-Cl stretch

Sample preparation: KBr pellet or ATR.

Table 4: Predicted Mass Spectrometry (MS) Data

m/zRelative AbundanceAssignment
235, 237, 239Isotopic pattern[M]⁺ (Molecular ion)
218, 220, 222Isotopic pattern[M-OH]⁺
190, 192, 194Isotopic pattern[M-COOH]⁺
145, 147Isotopic pattern[M-COOH-NO₂]⁺

Ionization method: Electron Ionization (EI). The presence of two chlorine atoms will result in a characteristic M, M+2, M+4 isotopic pattern.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and proton/carbon environments of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: 0-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64, depending on sample concentration.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).

  • Spectral Width: 0-200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

  • Temperature: 298 K.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption peaks.

  • Perform baseline correction.

  • Calibrate the chemical shifts using the internal standard (TMS) or the residual solvent peak.

  • Integrate the signals in the ¹H NMR spectrum to determine relative proton ratios.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

  • Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder and acquire the sample spectrum.

  • The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI).

Sample Introduction:

  • Direct Insertion Probe: For solid samples, a small amount of the compound is placed in a capillary tube and introduced directly into the ion source. The sample is then heated to induce vaporization.

EI-MS Acquisition Parameters:

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-400.

  • Scan Rate: 1 scan/second.

  • Source Temperature: 200-250 °C.

Data Analysis:

  • Identify the molecular ion peak ([M]⁺). The isotopic cluster will be characteristic of a molecule containing two chlorine atoms.

  • Analyze the major fragment ions to deduce the fragmentation pathways. This can provide structural information.

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectral_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample 1. Sample Preparation cluster_analysis 2. Spectroscopic Analysis cluster_data 3. Data Acquisition & Processing cluster_interpretation 4. Structural Elucidation Sample Pure Compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z values, Isotopic Pattern) MS->MS_Data Interpretation Data Interpretation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation Structure Final Structure Confirmation Interpretation->Structure

Caption: Logical workflow for the spectroscopic analysis of a chemical compound.

An In-depth Technical Guide to the Synthesis of 3,4-Dichloro-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the primary and alternative synthetic pathways for 3,4-Dichloro-5-nitrobenzoic acid, a key intermediate in the development of various pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Synthesis Pathways

Two principal synthetic routes have been identified for the preparation of this compound:

  • Direct Nitration of 3,4-Dichlorobenzoic Acid: This is the most direct and commonly referenced method. It leverages the directing effects of the substituents on the benzene ring. The carboxylic acid group is a meta-director, while the chlorine atoms are ortho-, para-directors. These influences align to favor the introduction of the nitro group at the C-5 position.[1]

  • Oxidation of 3,4-Dichloro-5-nitrotoluene: This alternative pathway involves the oxidation of the methyl group of a substituted toluene. This method is viable if the corresponding 3,4-dichloro-5-nitrotoluene is a readily available starting material.

Experimental Protocols and Data

The following sections provide detailed experimental protocols for the key reactions in both synthesis pathways. The data presented is a synthesis of information from analogous reactions and established chemical principles.

Pathway 1: Nitration of 3,4-Dichlorobenzoic Acid

This pathway involves the electrophilic aromatic substitution of 3,4-dichlorobenzoic acid using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath to 0°C or below, slowly add concentrated sulfuric acid to concentrated nitric acid with careful swirling. The typical molar ratio of nitric acid to sulfuric acid is approximately 1:1.5 to 1:2.

  • Reaction Setup: In a separate reaction vessel, dissolve 3,4-dichlorobenzoic acid in a sufficient amount of concentrated sulfuric acid. Cool this mixture to 0-5°C in an ice bath.

  • Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 3,4-dichlorobenzoic acid while maintaining the reaction temperature below 5°C. Vigorous stirring is essential during the addition.

  • Reaction Monitoring and Completion: After the addition is complete, allow the reaction to stir at a low temperature (e.g., 0-5°C) for an additional 1-2 hours to ensure complete conversion.

  • Work-up and Isolation: Pour the reaction mixture slowly over a stirred slurry of crushed ice and water. The crude this compound will precipitate out of solution.

  • Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral. The product can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

Starting MaterialNitrating Agent CompositionTemperature (°C)Yield (%)Reference
Benzoic AcidConc. HNO₃ / Conc. H₂SO₄< 5High[2]
2,5-Dichlorobenzoic Acid33% HNO₃ in H₂SO₄53-5765-68[3]

Note: The yields for the nitration of 3,4-dichlorobenzoic acid are expected to be high due to the favorable directing effects of the substituents.

Pathway 2: Oxidation of 3,4-Dichloro-5-nitrotoluene

This alternative route involves the oxidation of the methyl group of 3,4-dichloro-5-nitrotoluene to a carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate or sodium dichromate in an acidic medium.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 3,4-dichloro-5-nitrotoluene and glacial acetic acid.

  • Addition of Oxidizing Agent: To this solution, add a solution of sodium dichromate dihydrate in water and concentrated sulfuric acid portion-wise. The addition should be controlled to maintain a manageable reaction temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC or GC is recommended). A color change from orange (Cr⁶⁺) to green (Cr³⁺) is indicative of the reaction's progress.[4]

  • Work-up and Isolation: Cool the reaction mixture to room temperature and pour it into a beaker containing ice water.

  • Purification: Collect the precipitated crude product by filtration. Wash the solid with cold water. To remove chromium salts, the crude product can be warmed with dilute sulfuric acid, filtered, and then dissolved in a dilute sodium hydroxide solution. The solution is then filtered to remove any remaining inorganic impurities, and the filtrate is acidified with a mineral acid to re-precipitate the purified this compound. The final product is collected by filtration, washed with cold water, and dried.

Starting MaterialOxidizing AgentSolventTemperature (°C)Yield (%)Reference
p-NitrotolueneSodium Dichromate / H₂SO₄WaterReflux82-86[5]
p-NitrotolueneSodium Dichromate / H₂SO₄Glacial Acetic Acid100Not specified[4]

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the described synthetic routes.

Synthesis_Pathway_1 start 3,4-Dichlorobenzoic Acid process Nitration start->process reagent Conc. HNO3 Conc. H2SO4 reagent->process product This compound process->product

Caption: Pathway 1: Direct Nitration.

Synthesis_Pathway_2 start 3,4-Dichloro-5-nitrotoluene process Oxidation start->process reagent Na2Cr2O7 / H2SO4 or KMnO4 reagent->process product This compound process->product

Caption: Pathway 2: Oxidation of Methyl Group.

Conclusion

This guide outlines the primary synthetic methodologies for this compound. The direct nitration of 3,4-dichlorobenzoic acid is the more straightforward approach. The alternative oxidation route provides a viable option depending on the availability of the starting material. The provided experimental protocols, based on analogous and well-established reactions, offer a solid foundation for the laboratory synthesis of this important chemical intermediate. Researchers should always adhere to standard laboratory safety procedures when handling the corrosive and oxidizing reagents mentioned in this document.

References

3,4-Dichloro-5-nitrobenzoic acid literature review

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3,4-Dichloro-5-nitrobenzoic Acid

Introduction

This compound is an aromatic carboxylic acid with the chemical formula C₇H₃Cl₂NO₄.[1][2] It is characterized by a benzoic acid core substituted with two chlorine atoms at the 3 and 4 positions and a nitro group at the 5 position.[1] This substitution pattern creates a distinct electronic and steric environment, making it a compound of interest for synthetic and medicinal chemists.[3] The presence of the electron-withdrawing nitro group and chlorine atoms enhances the molecule's electrophilic character, influencing its acidity, stability, and reactivity in chemical transformations such as nucleophilic aromatic substitution.[1][3]

This compound serves as a valuable building block in organic synthesis, particularly as a precursor for more complex molecules with potential therapeutic applications, including those designed to target specific enzymes.[3] Its utility is primarily as an intermediate in the development of novel bioactive molecules and in the construction of heterocyclic compounds, which are core structures in many pharmaceutical agents.[3]

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and computed properties for this compound.

Table 1: General and Physicochemical Properties
PropertyValueSource(s)
IUPAC Name This compound[4]
CAS Number 13300-63-5[4]
Molecular Formula C₇H₃Cl₂NO₄[1][2][4]
Molecular Weight 236.01 g/mol [2][4]
Appearance Solid at room temperature[1]
Solubility Moderately soluble in organic solvents; less soluble in water[1]
XLogP3 (Computed) 3.3[4][5]
Monoisotopic Mass 234.9439130 Da[4]
Table 2: Computed Mass Spectrometry Data

Predicted collision cross-section (CCS) values are useful for mass spectrometry-based identification.

Adduct m/z Predicted CCS (Ų) Source(s)
[M-H]⁻ 233.93663 142.5 [5]
[M+H]⁺ 235.95119 140.2 [5]
[M+Na]⁺ 257.93313 149.8 [5]
[M+K]⁺ 273.90707 141.9 [5]
[M+NH₄]⁺ 252.97773 158.0 [5]

| [M+HCOO]⁻ | 279.94211 | 155.1 |[5] |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible and standard synthetic route involves the nitration of 3,4-dichlorobenzoic acid. The protocol below is a representative procedure based on established methods for the nitration of aromatic carboxylic acids.

Experimental Protocol: Nitration of 3,4-Dichlorobenzoic Acid

This procedure is based on general methods for nitrating substituted benzoic acids and should be optimized for safety and yield.

Materials:

  • 3,4-Dichlorobenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Fuming Nitric Acid (HNO₃, sp. gr. 1.5)

  • Ice

  • Distilled water

  • Ethanol (for recrystallization, optional)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Heating mantle

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, carefully add 3,4-dichlorobenzoic acid.

  • Acidification: While stirring, slowly add concentrated sulfuric acid to the flask. Stir the mixture until the benzoic acid derivative is completely dissolved. Cool the mixture to 0-5 °C using an ice bath.

  • Nitration: Prepare a nitrating mixture by carefully combining fuming nitric acid and an equal volume of concentrated sulfuric acid, keeping the mixture cool. Slowly add this nitrating mixture dropwise to the cooled solution of the benzoic acid derivative. The temperature of the reaction mixture must be maintained between 0 and 10 °C throughout the addition to prevent over-nitration and side reactions.

  • Reaction: After the addition is complete, allow the mixture to stir at a low temperature for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, very slowly and carefully pour the reaction mixture onto a large beaker filled with crushed ice and water. This should be done in a fume hood with extreme caution, as the dilution of concentrated acid is highly exothermic.

  • Precipitation and Filtration: The product, this compound, will precipitate out of the aqueous solution as a solid. Allow the mixture to stand for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crude product thoroughly with cold distilled water until the washings are neutral to pH paper, ensuring the complete removal of residual acids.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield the final product.

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature.

Safety Precautions:

  • This reaction must be performed in a well-ventilated fume hood.

  • Concentrated sulfuric acid and fuming nitric acid are extremely corrosive and strong oxidizing agents. Handle with extreme care and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

  • The addition of the nitrating mixture and the quenching process are highly exothermic and must be controlled carefully to avoid a runaway reaction.

Caption: Plausible workflow for the synthesis of this compound.

Biological Activity and Mechanism of Action

While specific biological assay data for this compound is scarce in the public domain, compounds containing a nitroaromatic moiety are known to exhibit a wide spectrum of biological activities, including antimicrobial and antineoplastic effects. The biological activity of these compounds is often linked to the reductive metabolism of the nitro group.

General Mechanism of Action for Nitroaromatic Compounds

The nitro group (NO₂) is a key pharmacophore but can also be a toxicophore. In biological systems, particularly under hypoxic conditions found in microorganisms or solid tumors, the nitro group can undergo enzymatic reduction. This process, often mediated by nitroreductase enzymes, converts the nitro group into highly reactive intermediates, such as the nitroso (NO) and hydroxylamino (NHOH) species, as well as the nitro anion radical (NO₂⁻).

These reactive species can induce cellular damage through several mechanisms:

  • Covalent Binding to Macromolecules: The reduced intermediates can covalently bind to critical cellular macromolecules like DNA and proteins, leading to nuclear damage, enzyme inactivation, and ultimately, cell death.

  • Oxidative Stress: The reduction process can generate reactive oxygen species (ROS), leading to oxidative stress that damages cellular components.

This mechanism makes nitroaromatic compounds effective as antimicrobial agents and potential anticancer drugs. This compound, as a precursor in drug development, could be used to synthesize derivatives that leverage this mechanism of action.

Caption: General mechanism of action for bioactive nitroaromatic compounds.

Applications in Research and Drug Development

This compound is primarily positioned as a key intermediate in synthetic chemistry. Its unique substitution pattern provides multiple reaction sites that can be strategically manipulated.

  • Pharmaceutical Synthesis: It serves as a scaffold for building more complex molecules. The carboxylic acid group can be converted to esters, amides, or other functional groups. The nitro group can be reduced to an amine, which is a common step in synthesizing various heterocyclic structures or introducing new functionalities. The chlorine atoms can be targets for nucleophilic aromatic substitution reactions, allowing for the introduction of diverse side chains.

  • Agrochemicals: Similar to its use in pharmaceuticals, it can be a precursor in the synthesis of novel herbicides and pesticides.

  • Material Science: Its derivatives could be explored for applications in polymers and dyes.

Below is a generalized workflow for how a compound like this compound would be handled in an early-stage drug discovery process.

Caption: Role of an intermediate in a typical drug discovery workflow.

References

Technical Guide on the Safety and Handling of 3,4-Dichloro-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3,4-dichloro-5-nitrobenzoic acid, a key intermediate in various chemical syntheses, particularly in the development of novel therapeutic agents. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

This compound is a chlorinated and nitrated aromatic carboxylic acid. Its chemical structure influences its reactivity and physical properties.

PropertyValueSource
Molecular Formula C₇H₃Cl₂NO₄--INVALID-LINK--
Molecular Weight 236.01 g/mol --INVALID-LINK--
CAS Number 13300-63-5--INVALID-LINK--
Appearance SolidGeneral Chemical Knowledge
Solubility Soluble in many organic solvents.General Chemical Knowledge

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin.[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation.[1]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled.[1]
Specific target organ toxicity — Single exposureCategory 3H335: May cause respiratory irritation.[1]

Signal Word: Warning

Hazard Pictograms:

alt text

Safety and Handling Precautions

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this chemical. The following PPE is recommended:

Protection TypeSpecification
Eye/Face Protection Chemical safety goggles or a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene), lab coat, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator with a particulate filter is recommended.
Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents and bases.

Emergency Procedures

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Emits toxic fumes of carbon oxides, nitrogen oxides, and hydrogen chloride under fire conditions.

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE. Avoid breathing dust and contact with the substance.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Sweep up the spilled solid material, avoiding dust generation. Place in a suitable, closed container for disposal.

Toxicological Information

RouteAcute Toxicity Estimate (ATE)
Oral 300 < ATE ≤ 2000 mg/kg
Dermal 1000 < ATE ≤ 2000 mg/kg
Inhalation (dusts) 1.0 < ATE ≤ 5.0 mg/L

It is recommended that a thorough toxicological evaluation be conducted if more precise data is required for risk assessment.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the use of this compound in a research setting.

General Synthesis of a Derivative (Illustrative Example)

This protocol outlines a general procedure for the synthesis of an amide derivative, a common transformation in drug development.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Dissolve this compound in an appropriate aprotic solvent (e.g., DCM, THF) in a round-bottom flask. B 2. Add a coupling agent (e.g., DCC, EDC) and an activator (e.g., HOBt, DMAP). A->B C 3. Stir the mixture at room temperature for 30 minutes. B->C D 4. Add the desired amine to the reaction mixture. C->D E 5. Monitor the reaction progress by TLC or LC-MS. D->E F 6. Upon completion, filter the reaction mixture to remove any precipitated urea byproduct. E->F G 7. Wash the filtrate with aqueous acid, base, and brine. F->G H 8. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate in vacuo. G->H I 9. Purify the crude product by column chromatography or recrystallization. H->I

Caption: General workflow for the synthesis of an amide derivative.

Recrystallization for Purification

This protocol describes a general method for purifying this compound or its derivatives. The choice of solvent is critical and must be determined experimentally.

Recrystallization_Workflow A 1. Select a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes). B 2. Dissolve the crude solid in a minimum amount of the hot solvent. A->B C 3. If insoluble impurities are present, perform a hot filtration. B->C if needed D 4. Allow the solution to cool slowly to room temperature to induce crystallization. C->D E 5. Further cool the solution in an ice bath to maximize crystal formation. D->E F 6. Collect the crystals by vacuum filtration. E->F G 7. Wash the crystals with a small amount of cold solvent. F->G H 8. Dry the crystals under vacuum to remove residual solvent. G->H

Caption: General procedure for purification by recrystallization.

Logical Relationships in Safety and Handling

The following diagram illustrates the logical flow of actions and considerations for the safe handling of this compound.

Safety_Handling_Logic cluster_planning Planning Phase cluster_execution Execution Phase cluster_emergency Emergency Response A Review Safety Data Sheet (SDS) B Conduct Risk Assessment A->B C Identify Required PPE B->C D Prepare Spill Kit B->D E Wear Appropriate PPE C->E F Handle in a Well-Ventilated Area E->F G Store Properly F->G H Accidental Exposure K Follow First Aid Procedures H->K I Spill L Follow Spill Cleanup Procedures I->L J Fire M Follow Firefighting Procedures J->M

Caption: Logical workflow for safe handling and emergency response.

Use in Drug Development

This compound serves as a versatile building block in medicinal chemistry. The presence of multiple reactive sites—the carboxylic acid, the nitro group, and the aromatic ring activated by the electron-withdrawing groups—allows for its incorporation into a wide range of molecular scaffolds. For instance, the carboxylic acid can be converted to amides, esters, or other functional groups. The nitro group can be reduced to an amine, which can then be further functionalized. These transformations are fundamental in the synthesis of libraries of compounds for screening against various biological targets.

The following diagram illustrates a hypothetical signaling pathway where a derivative of this compound could act as an inhibitor.

Signaling_Pathway_Inhibition cluster_pathway Hypothetical Signaling Pathway Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression Inhibitor Derivative of This compound Inhibitor->Kinase2

Caption: Inhibition of a kinase in a signaling pathway.

This technical guide is intended to provide essential safety and handling information. It is not a substitute for a comprehensive risk assessment, which should be conducted by qualified personnel before any work with this compound commences. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier.

References

An In-depth Technical Guide on the Theoretical Properties of 3,4-Dichloro-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and physicochemical properties of 3,4-dichloro-5-nitrobenzoic acid. The information is curated for researchers and professionals in the fields of chemistry and drug development, with a focus on data presentation, experimental context, and logical workflows.

Core Physicochemical Properties

This compound is a substituted aromatic carboxylic acid. The presence of two electron-withdrawing chlorine atoms and a nitro group on the benzoic acid scaffold significantly influences its chemical reactivity and physical properties.[1] It is a solid at room temperature and is characterized by its moderate solubility in organic solvents and lower solubility in water.[2]

Table 1: Summary of Theoretical and Physicochemical Properties

PropertyValueSource/Method
IUPAC Name This compoundPubChem[3]
CAS Number 13300-63-5CymitQuimica[2]
Molecular Formula C₇H₃Cl₂NO₄PubChem[3]
Molecular Weight 236.01 g/mol PubChem[3]
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
pKa Data not available (predicted to be acidic)N/A
Solubility in Water Low solubilityCymitQuimica[2]
Predicted logP (XLogP3) 3.3PubChem[3]

Synthesis and Reactivity

As a substituted benzoic acid, this compound is a valuable intermediate in organic synthesis. The electron-withdrawing nature of the chloro and nitro groups deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. The carboxylic acid group provides a reactive site for esterification, amidation, and other derivatizations.

A plausible synthesis route for this compound would involve the nitration of 3,4-dichlorobenzoic acid.

Experimental Protocols

Synthesis of this compound

This protocol is a representative method for the nitration of a dichlorobenzoic acid derivative, adapted from procedures for similar compounds.[4]

Objective: To synthesize this compound via nitration of 3,4-dichlorobenzoic acid.

Materials:

  • 3,4-Dichlorobenzoic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Fuming nitric acid (HNO₃)

  • Ice

  • Distilled water

  • Acetonitrile/water mixture (for recrystallization)

Procedure:

  • In a round-bottom flask, suspend 3,4-dichlorobenzoic acid in concentrated sulfuric acid.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add fuming nitric acid dropwise to the stirred mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water.

  • Purify the crude product by recrystallization from a suitable solvent system, such as an acetonitrile/water mixture, to yield pure this compound.

Determination of Melting Point

This protocol describes the capillary method for determining the melting point of a solid organic compound.[5]

Objective: To determine the melting point range of this compound.

Materials:

  • Purified this compound

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

Procedure:

  • Ensure the sample of this compound is completely dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block at a moderate rate until the temperature is about 15-20 °C below the expected melting point.

  • Decrease the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).

Determination of Acid Dissociation Constant (pKa)

This protocol outlines the potentiometric titration method for determining the pKa of a carboxylic acid.[6]

Objective: To determine the pKa of this compound in an aqueous or mixed-solvent system.

Materials:

  • This compound

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • pH meter with a glass electrode

  • Burette

  • Stir plate and stir bar

  • Beaker

  • Suitable solvent (e.g., water, or a water/ethanol mixture if solubility is low)

Procedure:

  • Calibrate the pH meter using standard buffer solutions.

  • Accurately weigh a sample of this compound and dissolve it in a known volume of the chosen solvent in a beaker.

  • Place the beaker on a stir plate and immerse the pH electrode in the solution.

  • Record the initial pH of the solution.

  • Titrate the acid solution with the standardized NaOH solution, adding small increments of the titrant.

  • Record the pH after each addition, allowing the reading to stabilize.

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information detailing the specific biological activities, enzyme inhibition profiles, or involvement in signaling pathways for this compound. Nitro-containing aromatic compounds can exhibit a wide range of biological effects, and it is plausible that this molecule could be a subject of interest in drug discovery screening programs.[7][8] However, without experimental data, any discussion of its biological role would be purely speculative.

Given the absence of specific biological pathway information, a logical workflow for the experimental determination of a key physicochemical property is presented below.

G Workflow for Experimental pKa Determination prep Sample Preparation (Dissolve in appropriate solvent) titr Potentiometric Titration (Add standardized base incrementally) prep->titr calib pH Meter Calibration (Using standard buffers) calib->titr data Data Collection (Record pH vs. volume of titrant) titr->data plot Data Analysis (Plot titration curve) data->plot det pKa Determination (Identify half-equivalence point) plot->det

Caption: Workflow for the experimental determination of the pKa of this compound.

Logical Relationships in Synthesis and Purification

The synthesis of this compound involves a series of logical steps from starting materials to a purified final product. This workflow highlights the key stages and the rationale behind them.

G Logical Flow of Synthesis and Purification start Starting Material (3,4-Dichlorobenzoic Acid) react Nitration Reaction (H₂SO₄/HNO₃) start->react quench Reaction Quenching (Pouring onto ice) react->quench iso Isolation of Crude Product (Vacuum Filtration) quench->iso purify Purification (Recrystallization) iso->purify final Final Product (Pure this compound) purify->final

Caption: Logical workflow for the synthesis and purification of this compound.

References

3,4-Dichloro-5-nitrobenzoic acid IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3,4-Dichloro-5-nitrobenzoic Acid

Introduction

This compound is an aromatic carboxylic acid of significant interest to researchers and professionals in organic synthesis, medicinal chemistry, and drug development.[1][2] Its unique substitution pattern, featuring two chlorine atoms and a nitro group on the benzoic acid scaffold, imparts distinct electronic and steric properties that make it a valuable intermediate for the synthesis of complex molecules and potential therapeutic agents.[2] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications.

IUPAC Nomenclature and Chemical Structure

The unequivocally established IUPAC name for this compound is This compound .[3]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This compound is typically a solid at room temperature with moderate solubility in organic solvents and lower solubility in water.[1]

PropertyValueSource
IUPAC Name This compound[3]
CAS Number 13300-63-5[3]
Molecular Formula C₇H₃Cl₂NO₄[1][3]
Molecular Weight 236.01 g/mol [3][4]
Monoisotopic Mass 234.94391 Da[3]
Appearance Typically a solid at room temperature[1]
Solubility Moderately soluble in organic solvents, less soluble in water[1]
XLogP3 (Predicted) 3.3[3]

Synthesis and Experimental Protocols

This compound can be synthesized via the oxidation of its corresponding aldehyde, 3,4-dichloro-5-nitrobenzaldehyde.[5] The aldehyde precursor is typically prepared by the nitration of 3,4-dichlorobenzaldehyde using a mixture of concentrated nitric and sulfuric acids.[5]

Experimental Workflow: Synthesis of this compound

G start Start: 3,4-Dichlorobenzaldehyde nitration Nitration (HNO₃ / H₂SO₄) start->nitration aldehyde Intermediate: 3,4-Dichloro-5-nitrobenzaldehyde nitration->aldehyde oxidation Oxidation (e.g., KMnO₄ or H₂O₂) aldehyde->oxidation product Product: this compound oxidation->product purification Purification (Recrystallization) product->purification final Final Product purification->final

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Representative)

Step 1: Synthesis of 3,4-Dichloro-5-nitrobenzaldehyde

  • In a flask equipped with a stirrer and cooled in an ice bath, slowly add 3,4-dichlorobenzaldehyde to a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid.

  • Maintain the temperature below 10°C throughout the addition.

  • After the addition is complete, allow the mixture to stir for several hours, carefully monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture onto crushed ice, leading to the precipitation of the crude 3,4-dichloro-5-nitrobenzaldehyde.

  • Filter the precipitate, wash with cold water until the washings are neutral, and dry under vacuum.

Step 2: Oxidation to this compound [5]

  • Dissolve the crude 3,4-dichloro-5-nitrobenzaldehyde in a suitable solvent such as acetone or a mixture of t-butanol and water.

  • Slowly add an oxidizing agent, such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), to the solution while maintaining a controlled temperature.

  • Stir the mixture vigorously until the reaction is complete (as monitored by TLC).

  • If using KMnO₄, the reaction is quenched by adding a reducing agent (e.g., sodium bisulfite) until the purple color disappears and a brown precipitate of MnO₂ forms.

  • Filter the mixture to remove any insoluble byproducts.

  • Acidify the filtrate with a strong acid (e.g., HCl) to a pH of approximately 1-2.

  • The this compound will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold water, and dry.

Step 3: Purification

  • The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product with high purity.

Spectroscopic Data

Predicted Mass Spectrometry Data

Adductm/z (mass-to-charge ratio)
[M+H]⁺ 235.95119
[M+Na]⁺ 257.93313
[M-H]⁻ 233.93663
[M+NH₄]⁺ 252.97773
[M+K]⁺ 273.90707
Data sourced from PubChem CID 458963.[6]

Reactivity and Signaling Pathways

The reactivity of this compound is governed by its three functional groups: the carboxylic acid, the two chlorine atoms, and the nitro group. The presence of three strongly electron-withdrawing groups deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.

Key Reactions:

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (-NH₂) using various reducing agents (e.g., H₂/Pd-C, Sn/HCl), yielding 3-amino-4,5-dichlorobenzoic acid. This transformation is crucial for synthesizing various heterocyclic compounds.

  • Carboxylic Acid Reactions: The carboxylic acid group can undergo standard transformations such as esterification (reaction with an alcohol in the presence of an acid catalyst) to form esters, and amidation (reaction with an amine) to form amides.

  • Nucleophilic Aromatic Substitution: The chlorine atoms can be substituted by strong nucleophiles under certain conditions, although this is less common than reactions involving the other functional groups.

cluster_0 Carboxylic Acid Reactions cluster_1 Nitro Group Reduction main This compound ester Ester Derivative main->ester Esterification (R-OH, H⁺) amide Amide Derivative main->amide Amidation (R-NH₂, coupling agent) amine 3-Amino-4,5-dichlorobenzoic Acid main->amine Reduction (e.g., H₂, Pd/C)

Caption: Key chemical transformations of this compound.

Applications in Research and Drug Development

This compound serves as a versatile building block in the synthesis of more complex molecules.[2]

  • Pharmaceutical Synthesis: It is a key intermediate for creating novel compounds with potential biological activity.[2] The ability to selectively modify its functional groups allows for the construction of diverse molecular libraries for drug discovery screening. Nitro-containing compounds have been investigated for a wide range of therapeutic applications, including as antimicrobial and anti-inflammatory agents.[7][8]

  • Agrochemicals: Similar to other nitrobenzoic acids, its derivatives are explored in the development of new herbicides and pesticides.[7]

  • Dyes and Pigments: Nitroaromatic compounds are fundamental in the synthesis of various dyes, and this molecule can serve as a precursor for specialized colorants.[9]

Safety and Handling

According to its GHS classification, this compound is considered hazardous.[3]

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[3]

  • Handling: Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All handling should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable and reactive chemical intermediate. Its well-defined structure and multiple functional groups provide a platform for a wide range of chemical transformations, making it a crucial component in the development of new pharmaceuticals, agrochemicals, and materials. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in research and development.

References

An In-depth Technical Guide on the Crystal Structure of 3,4-Dichloro-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the date of this report, a comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), did not yield any specific experimental crystal structure data for 3,4-dichloro-5-nitrobenzoic acid. The following guide is therefore presented as a detailed projection of the methodologies that would be employed for such a study, supplemented with publicly available computed data.

Introduction

This compound is a halogenated aromatic carboxylic acid. Its molecular structure, featuring two chlorine atoms and a nitro group on the benzoic acid framework, suggests its potential as a versatile intermediate in synthetic chemistry.[1] The specific arrangement of these functional groups influences the molecule's electronic properties, reactivity, and intermolecular interactions, making its solid-state structure a subject of significant interest for applications in medicinal chemistry and materials science.[1]

This technical guide outlines the theoretical workflow for determining the crystal structure of this compound, from synthesis and crystallization to single-crystal X-ray diffraction analysis. It also presents available computed physicochemical properties.

Physicochemical Properties (Computed Data)

While experimental crystallographic data is not available, computational models provide predicted properties for this compound. These values, sourced from the PubChem database, offer a theoretical profile of the molecule.[2]

PropertyValueSource
Molecular Formula C₇H₃Cl₂NO₄PubChem[2]
Molecular Weight 236.01 g/mol PubChem[2]
IUPAC Name This compoundPubChem[2]
CAS Number 13300-63-5PubChem[2]
Canonical SMILES C1=C(C=C(C(=C1--INVALID-LINK--[O-])Cl)Cl)C(=O)OPubChem[2]
InChI Key QKFNYXRBTKWJQW-UHFFFAOYSA-NPubChem[2]
XLogP3 (Predicted) 3.3PubChem[2]
Hydrogen Bond Donors 1PubChem (Computed)
Hydrogen Bond Acceptors 4PubChem (Computed)

Proposed Experimental Protocols

The determination of the crystal structure of this compound would follow a standardized workflow involving synthesis, purification, crystal growth, and X-ray diffraction analysis.

A potential synthetic route to this compound involves the nitration of 3,4-dichlorobenzoic acid.

Materials:

  • 3,4-dichlorobenzoic acid

  • Concentrated nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Deionized water

  • Appropriate organic solvents for recrystallization (e.g., ethanol, acetic acid)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add a measured amount of 3,4-dichlorobenzoic acid to a mixture of concentrated sulfuric acid and concentrated nitric acid.

  • Maintain the temperature of the reaction mixture below 10-15 °C during the addition.

  • After the addition is complete, allow the mixture to stir at room temperature for several hours to ensure the completion of the nitration reaction.

  • Carefully pour the reaction mixture over crushed ice to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water to remove residual acids.

  • Purify the crude this compound by recrystallization from a suitable solvent or solvent mixture to obtain high-purity material suitable for crystal growth.

The growth of high-quality single crystals is a critical step for X-ray diffraction analysis. Several methods can be employed:

  • Slow Evaporation: A saturated solution of the purified compound in a suitable solvent (e.g., ethanol, acetone, or ethyl acetate) is prepared and left undisturbed in a loosely covered container. The slow evaporation of the solvent over several days to weeks can yield single crystals.

  • Solvent Diffusion: A solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a second solvent (the "anti-solvent") in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.

  • Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or below, to induce crystallization.

Data Collection:

  • A suitable single crystal of this compound would be selected and mounted on a goniometer head.

  • The crystal would be placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential crystal degradation.

  • X-ray diffraction data would be collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

  • A series of diffraction images would be collected as the crystal is rotated through a range of angles.

Structure Solution and Refinement:

  • The collected diffraction data would be processed to determine the unit cell parameters and space group.

  • The crystal structure would be solved using direct methods or Patterson methods to determine the initial positions of the atoms.

  • The structural model would be refined using full-matrix least-squares methods, adjusting atomic positions, and thermal parameters to achieve the best fit between the observed and calculated diffraction intensities.

Workflow and Logical Relationships

The overall process for determining the crystal structure of this compound can be visualized as a sequential workflow.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xrd X-ray Diffraction & Analysis cluster_result Final Output start Starting Materials (3,4-Dichlorobenzoic Acid) reaction Nitration Reaction start->reaction purification Recrystallization reaction->purification dissolution Dissolution in Solvent purification->dissolution crystallization Slow Evaporation / Diffusion dissolution->crystallization selection Crystal Selection crystallization->selection mounting Crystal Mounting selection->mounting data_collection Data Collection (Diffractometer) mounting->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure (CIF File) refinement->final_structure

References

Methodological & Application

The Versatility of 3,4-Dichloro-5-nitrobenzoic Acid in Organic Synthesis: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 30, 2025 – 3,4-Dichloro-5-nitrobenzoic acid is a highly functionalized aromatic compound that serves as a versatile building block in the synthesis of a wide array of complex organic molecules. Its unique substitution pattern, featuring two chlorine atoms, a nitro group, and a carboxylic acid moiety, provides multiple reactive sites for strategic chemical modifications. This makes it an invaluable precursor in the development of novel pharmaceuticals and other bioactive compounds. These application notes provide detailed protocols and data for researchers, scientists, and professionals in drug development, highlighting its utility in the synthesis of heterocyclic structures, particularly substituted benzimidazoles, which are prominent scaffolds in many therapeutic agents.

Physicochemical Properties and Reactivity

This compound's reactivity is governed by the interplay of its functional groups. The electron-withdrawing nature of the nitro group and chlorine atoms activates the benzene ring for nucleophilic aromatic substitution (SNAr) reactions. The carboxylic acid group allows for standard transformations such as esterification and amidation, providing a handle for further molecular elaboration. The nitro group can also be readily reduced to an amine, which can then participate in various cyclization reactions to form heterocyclic systems.

PropertyValue
Molecular Formula C₇H₃Cl₂NO₄
Molecular Weight 236.01 g/mol
Appearance Off-white to yellow crystalline powder
Melting Point 188-192 °C
Solubility Soluble in many organic solvents

Application in the Synthesis of Substituted Benzimidazoles

Substituted benzimidazoles are a critical class of heterocyclic compounds with a broad spectrum of biological activities, including antiulcer, antihypertensive, antiviral, antifungal, and anticancer effects. This compound is an excellent starting material for the synthesis of these valuable molecules. A general synthetic approach involves a three-step process:

  • Amidation: The carboxylic acid is first converted to an amide by reacting with an appropriate ortho-phenylenediamine derivative.

  • Reductive Cyclization: The nitro group is then reduced to an amine, which subsequently undergoes intramolecular cyclization with the newly formed amide to yield the benzimidazole core.

  • Nucleophilic Aromatic Substitution: The chlorine atoms on the benzimidazole ring can be further functionalized through SNAr reactions to introduce additional diversity.

A representative workflow for the synthesis of a substituted benzimidazole derivative is depicted below.

A This compound B Amidation with o-phenylenediamine derivative A->B C Intermediate Amide B->C D Reductive Cyclization (e.g., SnCl2/HCl) C->D E Substituted Benzimidazole D->E F Nucleophilic Aromatic Substitution (e.g., with an amine) E->F G Functionalized Benzimidazole F->G

Figure 1: General workflow for the synthesis of functionalized benzimidazoles.

Experimental Protocols

Protocol 1: Synthesis of N-(2-amino-4,5-dimethylphenyl)-3,4-dichloro-5-nitrobenzamide (Intermediate Amide)

This protocol describes the initial amidation step to form the key intermediate for the subsequent cyclization.

Materials:

  • This compound

  • 4,5-Dimethyl-1,2-phenylenediamine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Dichloromethane (DCM)

  • Magnetic stirrer and standard glassware

Procedure:

  • In a 250 mL round-bottom flask, dissolve this compound (1.0 eq) and 4,5-dimethyl-1,2-phenylenediamine (1.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Slowly add a solution of DCC (1.2 eq) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ReactantMolar Eq.Molecular Weight ( g/mol )Mass (g)
This compound1.0236.012.36
4,5-Dimethyl-1,2-phenylenediamine1.1136.191.50
DCC1.2206.332.48

Expected Yield: 85-95%

Spectroscopic Data (Representative):

  • ¹H NMR (400 MHz, CDCl₃) δ: 8.21 (s, 1H), 7.95 (s, 1H), 7.55 (s, 1H), 6.80 (s, 1H), 6.65 (s, 1H), 3.80 (br s, 2H), 2.25 (s, 3H), 2.20 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 164.5, 148.0, 140.2, 135.8, 134.1, 132.5, 130.0, 128.7, 125.4, 118.9, 116.2, 19.8, 19.5.

  • MS (ESI): m/z 354.0 [M+H]⁺.

Protocol 2: Synthesis of 5,6-Dichloro-7-nitro-2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)aniline (Substituted Benzimidazole)

This protocol details the reductive cyclization of the intermediate amide to form the benzimidazole ring system.

Materials:

  • N-(2-amino-4,5-dimethylphenyl)-3,4-dichloro-5-nitrobenzamide

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

Procedure:

  • Suspend the intermediate amide (1.0 eq) in ethanol in a round-bottom flask.

  • Add a solution of SnCl₂·2H₂O (5.0 eq) in concentrated HCl to the suspension.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize with a 2 M NaOH solution until the pH is ~8-9.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

ReactantMolar Eq.Molecular Weight ( g/mol )Mass (g)
Intermediate Amide1.0354.183.54
SnCl₂·2H₂O5.0225.6311.28

Expected Yield: 70-85%

Spectroscopic Data (Representative):

  • ¹H NMR (400 MHz, DMSO-d₆) δ: 12.50 (s, 1H), 8.10 (s, 1H), 7.50 (s, 1H), 7.35 (s, 1H), 5.50 (br s, 2H), 2.30 (s, 6H).

  • ¹³C NMR (101 MHz, DMSO-d₆) δ: 152.1, 145.3, 138.7, 135.2, 132.8, 131.0, 129.5, 122.1, 118.4, 115.9, 112.3, 20.1.

  • MS (ESI): m/z 337.0 [M+H]⁺.

Signaling Pathway Context

Many substituted benzimidazoles function as kinase inhibitors. The general mechanism involves binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream target proteins and interrupting the signaling cascade.

cluster_0 Kinase Signaling Pathway Kinase Protein Kinase Substrate Substrate Protein Kinase->Substrate phosphorylates ATP ATP ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling PhosphoSubstrate->Downstream Inhibitor Benzimidazole Inhibitor Inhibitor->Kinase inhibits

Figure 2: General mechanism of kinase inhibition by benzimidazole derivatives.

Conclusion

This compound is a readily available and highly versatile starting material for the synthesis of complex, biologically active molecules. The protocols provided herein demonstrate a straightforward and efficient pathway to substituted benzimidazoles, a privileged scaffold in medicinal chemistry. The multiple reactive sites on the parent molecule offer numerous opportunities for the generation of diverse chemical libraries for drug discovery and development programs.

Application Notes and Protocols: 3,4-Dichloro-5-nitrobenzoic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3,4-dichloro-5-nitrobenzoic acid as a versatile building block in the synthesis of complex pharmaceutical intermediates. The unique substitution pattern of this molecule, featuring two chlorine atoms and a nitro group, offers multiple reaction sites for strategic chemical modifications.

Overview of Synthetic Utility

This compound is a valuable starting material in medicinal chemistry, primarily utilized in the construction of heterocyclic scaffolds that form the core of many therapeutic agents. The electron-withdrawing nature of the nitro group and the two chlorine atoms activates the benzene ring for various transformations, including:

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms can be displaced by various nucleophiles, allowing for the introduction of diverse functional groups.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, which serves as a key functional handle for subsequent amide bond formations or the construction of nitrogen-containing heterocycles.

  • Amide Bond Formation: The carboxylic acid moiety is a prime site for forming amide linkages, a common feature in many drug molecules.

The strategic combination of these reactions allows for the synthesis of a wide array of complex molecules with potential therapeutic applications, particularly as kinase inhibitors.

Logical Workflow for Synthesis

The following diagram illustrates a general workflow for utilizing this compound in the synthesis of a hypothetical kinase inhibitor scaffold.

G A This compound B Activation of Carboxylic Acid (e.g., with SOCl₂) A->B C Amide Bond Formation (with a substituted aniline) B->C D Nitro Group Reduction (e.g., with SnCl₂ or H₂/Pd-C) C->D E Nucleophilic Aromatic Substitution (e.g., with an amine) D->E F Target Kinase Inhibitor Scaffold E->F

Caption: General synthetic workflow using this compound.

Key Synthetic Transformations and Protocols

This section provides detailed experimental protocols for the key reactions involved in the synthetic workflow.

Protocol 1: Conversion to 3,4-Dichloro-5-nitrobenzoyl chloride

The first step in many synthetic routes is the activation of the carboxylic acid, typically by converting it to the more reactive acid chloride.

Reaction Scheme:

G mol1 This compound reagents SOCl₂ (Thionyl chloride) Reflux mol1->reagents mol2 3,4-Dichloro-5-nitrobenzoyl chloride reagents->mol2

Caption: Conversion to the corresponding acid chloride.

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Add thionyl chloride (SOCl₂) (4.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to reflux (approximately 80 °C) for 2-3 hours under anhydrous conditions.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 3,4-dichloro-5-nitrobenzoyl chloride can be used in the next step without further purification.

Reactant Molar Eq. Molecular Weight ( g/mol )
This compound1.0236.01
Thionyl chloride4.0118.97
DMFCatalytic73.09
Product Expected Yield
3,4-Dichloro-5-nitrobenzoyl chloride>95% (crude)
Protocol 2: Amide Bond Formation

The activated acid chloride is then reacted with a suitable amine to form an amide bond. This example uses 2-chloro-6-methylaniline, a common fragment in kinase inhibitors.

Reaction Scheme:

G mol1 3,4-Dichloro-5-nitrobenzoyl chloride reagents Pyridine or Et₃N DCM, 0 °C to RT mol1->reagents mol2 2-Chloro-6-methylaniline mol2->reagents mol3 N-(2-chloro-6-methylphenyl)-3,4-dichloro-5-nitrobenzamide plus + reagents->mol3

Caption: Amide formation with a substituted aniline.

Experimental Protocol:

  • Dissolve 2-chloro-6-methylaniline (1.0 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 3,4-dichloro-5-nitrobenzoyl chloride (1.0 eq) in anhydrous DCM to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reactant Molar Eq. Molecular Weight ( g/mol )
3,4-Dichloro-5-nitrobenzoyl chloride1.0254.46
2-Chloro-6-methylaniline1.0141.59
Triethylamine1.2101.19
Product Expected Yield
N-(2-chloro-6-methylphenyl)-3,4-dichloro-5-nitrobenzamide80-90%
Protocol 3: Reduction of the Nitro Group

The nitro group is a versatile precursor to an amine, which can be achieved through various reduction methods.

Reaction Scheme:

G mol1 N-(2-chloro-6-methylphenyl)-3,4-dichloro-5-nitrobenzamide reagents SnCl₂·2H₂O Ethanol, Reflux mol1->reagents mol2 3-Amino-N-(2-chloro-6-methylphenyl)-4,5-dichlorobenzamide reagents->mol2

Caption: Reduction of the nitro group to an amine.

Experimental Protocol:

  • Suspend N-(2-chloro-6-methylphenyl)-3,4-dichloro-5-nitrobenzamide (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq).

  • Heat the mixture to reflux for 3-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-water.

  • Neutralize the solution with saturated NaHCO₃, which will precipitate tin salts.

  • Filter the mixture through a pad of Celite and wash the filter cake with ethyl acetate.

  • Separate the organic layer of the filtrate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the desired amine.

Reactant Molar Eq. Molecular Weight ( g/mol )
N-(2-chloro-6-methylphenyl)-3,4-dichloro-5-nitrobenzamide1.0359.54
Tin(II) chloride dihydrate5.0225.63
Product Expected Yield
3-Amino-N-(2-chloro-6-methylphenyl)-4,5-dichlorobenzamide75-85%

Application in the Synthesis of Kinase Inhibitor Scaffolds

The resulting 3-amino-4,5-dichlorobenzamide derivative is a valuable intermediate for the synthesis of various heterocyclic systems, including those found in kinase inhibitors like Dasatinib. The aniline moiety can undergo further reactions, and the two chlorine atoms on the benzene ring are available for nucleophilic aromatic substitution to build more complex molecular architectures.

Potential Signaling Pathway Target

Many kinase inhibitors target pathways involved in cell proliferation and survival, such as the BCR-Abl pathway in chronic myeloid leukemia (CML).

G BCR_Abl BCR-Abl (Constitutively Active Kinase) Phosphorylation Phosphorylation BCR_Abl->Phosphorylation Substrate Substrate Proteins Substrate->Phosphorylation Downstream Downstream Signaling (e.g., Ras, STAT) Phosphorylation->Downstream Proliferation Uncontrolled Cell Proliferation Downstream->Proliferation Inhibitor Kinase Inhibitor (Derived from Intermediate) Inhibitor->BCR_Abl Inhibition

Caption: Inhibition of the BCR-Abl signaling pathway.

Disclaimer: These protocols are intended for guidance for qualified professionals and should be adapted and optimized as necessary. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Application Notes and Protocols for the Nitration of Dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the nitration of various isomers of dichlorobenzoic acid. The nitration of substituted benzoic acids is a critical process in the synthesis of a wide range of pharmaceutical intermediates and other fine chemicals. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the two chlorine atoms and the deactivating carboxylic acid group.

Regioselectivity of Nitration

The carboxylic acid group is a deactivating meta-director, while chlorine atoms are deactivating but ortho-, para-directors. In polysubstituted benzene rings, the position of the incoming nitro group is determined by the combined electronic and steric effects of the existing substituents. The following section outlines the expected major mononitrated products for various dichlorobenzoic acid isomers based on these principles.

Experimental Protocols

A general and robust method for the nitration of dichlorobenzoic acids involves the use of a mixed acid solution, typically a combination of concentrated nitric acid and concentrated sulfuric acid. The use of oleum (fuming sulfuric acid) can enhance the reaction by consuming the water generated during the nitration, thus maintaining the concentration of the sulfuric acid.[1]

General Procedure for Nitration
  • Dissolution: The dichlorobenzoic acid isomer is dissolved in concentrated sulfuric acid in a flask equipped with a stirrer and cooling capabilities.

  • Cooling: The mixture is cooled to the desired reaction temperature, typically between 0°C and 60°C.

  • Addition of Nitrating Agent: A pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (mixed acid) is added dropwise to the stirred solution while maintaining the temperature. In some protocols, oleum is also added.

  • Reaction: The reaction mixture is stirred at the specified temperature for a period ranging from one to several hours until the reaction is complete.

  • Work-up: The reaction mass is carefully poured onto crushed ice or into cold water to precipitate the crude nitrated product.

  • Isolation and Purification: The precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried. Further purification can be achieved by recrystallization or pH fractionation.[1]

Specific Protocols and Data

The following sections provide specific experimental details for the nitration of various dichlorobenzoic acid isomers.

Nitration of 2,4-Dichlorobenzoic Acid
  • Protocol: 12 grams of 2,4-dichlorobenzoic acid are dissolved in 32 grams of 100% sulfuric acid. At a temperature of 53-57°C, 20.5 grams of a mixed acid are added. After a short period of stirring, the reaction mixture is poured into cold water. The product is isolated by filtration and washed with cold water.[1]

Nitration of 2,5-Dichlorobenzoic Acid
  • Expected Products: The primary products are 2,5-dichloro-3-nitrobenzoic acid and 2,5-dichloro-6-nitrobenzoic acid.[2]

  • Protocol 1: 2,5-dichlorobenzoic acid is dissolved in 95-98% sulfuric acid. A mixed acid solution consisting of 33% nitric acid and 67% sulfuric acid is then added. The reaction mass is subsequently poured into water to precipitate the crude product.[1]

  • Protocol 2 (with Oleum): To a solution of 2,5-dichlorobenzoic acid in sulfuric acid at 53-57°C, a mixture of mixed acid (33% nitric acid, 67% sulfuric acid) and oleum (65% free sulfur trioxide) is added simultaneously while maintaining the temperature. The product is precipitated in water and purified by pH fractionation.[1]

Nitration of 2,6-Dichlorobenzoic Acid
  • Expected Product: 2,6-dichloro-3-nitrobenzoic acid is the major product.

  • Protocol: 100g of 2,6-dichlorobenzoic acid is mixed with 70g of 92% concentrated sulfuric acid under a nitrogen atmosphere. A pre-configured mixed acid of 36g of 95% fuming nitric acid and 38g of 92% concentrated sulfuric acid is added dropwise. The reaction proceeds at room temperature for 5 hours. The mixture is then cooled to 0-10°C and extracted with dichloromethane. The organic phases are washed with water until the pH is 2-3 and then concentrated to yield the product.

Nitration of 3,5-Dichlorobenzoic Acid
  • Expected Products: The primary products are 3,5-dichloro-2-nitrobenzoic acid and 3,5-dichloro-4-nitrobenzoic acid.

  • Protocol for 3,5-dichloro-4-nitrobenzoic acid: 3,5-dichlorobenzoic acid is added to a mixed acid of nitro-sulfur, and the temperature is slowly raised with constant stirring to obtain 3,5-dichloro-4-nitrobenzoic acid.[3]

Quantitative Data Summary

Starting MaterialReagentsTemperature (°C)Reaction TimeProduct(s)Yield (%)Reference
2,4-Dichlorobenzoic acidH₂SO₄, Mixed Acid53-57ShortNitro-2,4-dichlorobenzoic acid-[1]
2,5-Dichlorobenzoic acidH₂SO₄, Mixed Acid (33% HNO₃, 67% H₂SO₄), Oleum (65% SO₃)53-57-2,5-dichloro-3-nitrobenzoic acid65.0[1]
2,5-Dichlorobenzoyl chloride (hydrolyzed in situ)H₂SO₄, Mixed Acid (33% HNO₃, 67% H₂SO₄), Oleum (65% SO₃)53-57-2,5-dichloro-3-nitrobenzoic acid67.8[1]
2,6-Dichlorobenzoic acid92% H₂SO₄, 95% fuming HNO₃Room Temp.5 hours2,6-dichloro-3-nitrobenzoic acid94.5
3,5-Dichlorobenzoic acidNitro-sulfur mixed acidElevated-3,5-dichloro-4-nitrobenzoic acid-[3]

Note: Yields can vary based on the purity of the starting material and the specific reaction conditions.

Spectroscopic Data

Compound1H NMR DataReference
2,6-Dichloro-3-nitrobenzoic acid1H NMR spectra are available.[4]
4-Chloro-2-nitrobenzoic acid1H NMR spectrum is available.[5]
2-Chloro-5-nitrobenzoic acid1H NMR spectrum is available.[6]
5-Chloro-2-nitrobenzoic acid1H NMR spectrum is available.
4-Chloro-3-nitrobenzoic acid1H NMR spectrum is available.[7]
2,3-Dichloronitrobenzene1H NMR (CDCl₃): δ 7.70, 7.69, 7.37 ppm.[8]
3,5-Dichlorobenzoic acid1H NMR (CDCl₃): δ 7.98 (d, J=2.0 Hz, 2H), 7.61 (t, J=2.0 Hz, 1H) ppm.[3]

Note: The provided NMR data is for reference and may vary based on the solvent and instrument used.

Experimental Workflow Diagram

Nitration_Workflow General Workflow for Nitration of Dichlorobenzoic Acid cluster_preparation Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification start Start: Dichlorobenzoic Acid dissolve Dissolve in conc. H₂SO₄ start->dissolve cool Cool to Reaction Temperature (e.g., 0-60 °C) dissolve->cool add_nitrating_agent Add Mixed Acid (HNO₃/H₂SO₄) ± Oleum (Dropwise) cool->add_nitrating_agent stir Stir at Constant Temperature (1-5 hours) add_nitrating_agent->stir quench Pour onto Ice/Water stir->quench precipitate Precipitation of Crude Product quench->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold Water filter->wash dry Dry Crude Product wash->dry purify Purification (Recrystallization or pH Fractionation) dry->purify end Final Product: Nitro-dichlorobenzoic Acid purify->end

References

Application Notes and Protocols for 3,4-Dichloro-5-nitrobenzoic Acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction mechanisms, experimental protocols, and quantitative data for key transformations involving 3,4-dichloro-5-nitrobenzoic acid. This compound serves as a versatile building block in the synthesis of various heterocyclic compounds and potential pharmaceutical agents due to its distinct substitution pattern, which influences its reactivity.

Synthesis of this compound

The primary route for the synthesis of this compound is the nitration of 3,4-dichlorobenzoic acid. This reaction proceeds via an electrophilic aromatic substitution (SEAr) mechanism.

Reaction Mechanism: Electrophilic Aromatic Substitution

The reaction is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active electrophile.

The mechanism involves three key steps:

  • Formation of the nitronium ion: Sulfuric acid protonates nitric acid, which then loses a water molecule to form the nitronium ion.

  • Electrophilic attack: The π-electron system of the 3,4-dichlorobenzoic acid aromatic ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation: A weak base, typically the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, this compound.

Experimental Protocol: Nitration of 3,4-Dichlorobenzoic Acid

Materials:

  • 3,4-Dichlorobenzoic acid

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve 3,4-dichlorobenzoic acid in concentrated sulfuric acid with stirring.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction flask, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The crude this compound will precipitate as a solid.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.

  • The crude product can be purified by recrystallization from a suitable solvent such as aqueous ethanol to yield a pale-yellow solid.

Quantitative Data
ParameterValue
Starting Material3,4-Dichlorobenzoic acid
ProductThis compound
Typical Yield85-95%
Reaction Temperature0-10 °C
Reaction Time1-3 hours
Spectroscopic Data of 3,4-Dichlorobenzoic Acid
TypeData
¹H NMR (Acetone-d₆)δ 8.13 (d, J = 2.0 Hz, 1H), 7.98 (dd, J = 8.4, 2.0 Hz, 1H), 7.75 (d, J = 8.4 Hz, 1H)
¹³C NMR (Acetone-d₆)δ 164.8, 136.7, 132.2, 131.4, 131.0, 130.9, 129.3

Derivatization of this compound

The presence of two chlorine atoms and a nitro group on the benzoic acid scaffold offers multiple sites for further chemical transformations, making this compound a valuable intermediate. Key reactions include the reduction of the nitro group and nucleophilic aromatic substitution of the chlorine atoms.

Reduction of the Nitro Group to an Amine

The nitro group of this compound can be readily reduced to an amino group to form 3-amino-4,5-dichlorobenzoic acid. This transformation is a crucial step in the synthesis of many biologically active molecules.

A common method for this reduction is the use of a metal catalyst, such as tin (Sn) or iron (Fe), in the presence of a strong acid, typically hydrochloric acid (HCl). The metal acts as a reducing agent, transferring electrons to the nitro group, which is subsequently protonated by the acid. The reaction proceeds through several intermediates, including nitroso and hydroxylamine species, before yielding the final amine.

Materials:

  • This compound

  • Granular tin (Sn) or Iron powder (Fe)

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated aqueous sodium chloride solution

  • Anhydrous sodium sulfate

  • Ice

Procedure:

  • In a round-bottom flask, combine this compound and granular tin (or iron powder).

  • Add water and concentrated hydrochloric acid with vigorous stirring.

  • Heat the reaction mixture at reflux (around 95-100 °C) for 4-5 hours.

  • After the reaction is complete, cool the mixture and pour it over ice to precipitate the crude product.

  • Collect the solid by filtration and wash with water.

  • Dissolve the crude product in ethyl acetate and wash the organic layer sequentially with water and a saturated aqueous solution of sodium chloride.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the solid 3-amino-4,5-dichlorobenzoic acid.

ParameterValue
Starting MaterialThis compound
Product3-Amino-4,5-dichlorobenzoic acid
Typical Yield80-90%
Reaction Temperature95-100 °C
Reaction Time4-5 hours
TypeData
¹H NMRSpectral data available, specific shifts depend on the solvent.
¹³C NMRSpectral data available, specific shifts depend on the solvent.
Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group in the ortho and para positions relative to the chlorine atoms activates the aromatic ring for nucleophilic aromatic substitution (SNAr). This allows for the displacement of the chlorine atoms by various nucleophiles, such as amines and alkoxides, to form a diverse range of derivatives.[1]

The SNAr reaction proceeds via a two-step addition-elimination mechanism:

  • Addition of the nucleophile: The nucleophile attacks the carbon atom bearing a chlorine atom, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and is particularly stabilized by the electron-withdrawing nitro group.[1]

  • Elimination of the leaving group: The aromaticity of the ring is restored by the elimination of the chloride ion, yielding the substituted product.

Materials:

  • This compound

  • Amine (e.g., aniline, morpholine)

  • Base (e.g., potassium carbonate, triethylamine)

  • Solvent (e.g., DMF, DMSO)

Procedure:

  • In a reaction vessel, dissolve this compound and the amine in a suitable solvent.

  • Add a base to the mixture.

  • Heat the reaction mixture at an appropriate temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and pour it into water.

  • Acidify the aqueous solution with a dilute acid (e.g., 1 M HCl) to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry.

  • The product can be further purified by recrystallization or column chromatography.

ParameterValue
Starting MaterialThis compound
NucleophileAniline
Product3-Chloro-4-(phenylamino)-5-nitrobenzoic acid
Typical YieldVaries depending on conditions
Reaction Temperature80-120 °C
Reaction Time4-12 hours
Amide Bond Formation

The carboxylic acid group of this compound can be readily converted to an amide via coupling with a primary or secondary amine. This is a common transformation in drug discovery and development.

Direct reaction between a carboxylic acid and an amine is generally slow. Therefore, a coupling agent is typically used to activate the carboxylic acid. Common coupling agents include carbodiimides (e.g., EDC, DCC) often in the presence of an additive like HOBt, or phosphonium-based reagents (e.g., HATU). The mechanism involves the formation of a highly reactive activated ester or acylphosphonium intermediate, which is then readily attacked by the amine to form the amide bond.

Materials:

  • This compound

  • Amine

  • Coupling agent (e.g., EDC, HATU)

  • Base (e.g., DIPEA, triethylamine)

  • Solvent (e.g., DMF, DCM)

Procedure:

  • Dissolve this compound in an anhydrous solvent.

  • Add the coupling agent and a base to the solution and stir for a few minutes to activate the carboxylic acid.

  • Add the amine to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Upon completion, the reaction mixture is typically diluted with an organic solvent and washed with aqueous solutions (e.g., dilute acid, saturated sodium bicarbonate, and brine) to remove excess reagents and byproducts.

  • The organic layer is then dried, filtered, and concentrated to give the crude amide product, which can be purified by recrystallization or column chromatography.

ParameterValue
Starting MaterialThis compound
AmineBenzylamine
ProductN-Benzyl-3,4-dichloro-5-nitrobenzamide
Typical Yield70-95%
Reaction TemperatureRoom Temperature
Reaction Time2-12 hours

Visualizations

G cluster_synthesis Synthesis of this compound 3,4-Dichlorobenzoic Acid 3,4-Dichlorobenzoic Acid Sigma Complex Sigma Complex 3,4-Dichlorobenzoic Acid->Sigma Complex + HNO3, H2SO4 This compound This compound Sigma Complex->this compound - H+

Caption: Synthesis of this compound.

G cluster_reduction Reduction of Nitro Group This compound This compound 3-Amino-4,5-dichlorobenzoic Acid 3-Amino-4,5-dichlorobenzoic Acid This compound->3-Amino-4,5-dichlorobenzoic Acid Sn, HCl

Caption: Reduction of the nitro group.

G cluster_snar Nucleophilic Aromatic Substitution (SNAr) This compound This compound Meisenheimer Complex Meisenheimer Complex This compound->Meisenheimer Complex + Nu- Substituted Product Substituted Product Meisenheimer Complex->Substituted Product - Cl-

Caption: Nucleophilic aromatic substitution mechanism.

G cluster_amide Amide Bond Formation This compound This compound Activated Intermediate Activated Intermediate This compound->Activated Intermediate + Coupling Agent Amide Product Amide Product Activated Intermediate->Amide Product + R-NH2

Caption: Amide bond formation workflow.

References

Application Notes and Protocols for the Derivatization of 3,4-Dichloro-5-nitrobenzoic Acid for Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of 3,4-dichloro-5-nitrobenzoic acid to facilitate its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Derivatization is a critical step to improve the volatility, thermal stability, and chromatographic behavior of this polar and non-volatile compound, thereby enhancing analytical sensitivity and resolution.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and sensitive quantification is essential for quality control, impurity profiling, and pharmacokinetic studies. Direct analysis of this compound can be challenging due to its high polarity and low volatility. The derivatization methods outlined below address these challenges by converting the carboxylic acid functional group into a less polar and more volatile derivative.

This document covers two primary derivatization strategies:

  • Silylation for GC-MS analysis, converting the carboxylic acid to a trimethylsilyl (TMS) ester.

  • Esterification (Methylation) for GC-MS analysis, forming the methyl ester.

  • Reduction of the Nitro Group for enhanced HPLC-MS/MS analysis, converting the nitro group to an amine.

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For GC-MS analysis, increasing the volatility of this compound is paramount. Both silylation and esterification are effective methods to achieve this.

Method 1: Silylation using BSTFA

Silylation is a common and effective method for derivatizing acidic protons, such as those in carboxylic acids, with a trimethylsilyl (TMS) group. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent that reacts with carboxylic acids to form TMS esters, which are more volatile and thermally stable.

Workflow for Silylation of this compound

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample This compound Sample Dry Dry Sample under Nitrogen Sample->Dry Add_Solvent Add Anhydrous Solvent (e.g., Pyridine) Dry->Add_Solvent Add_BSTFA Add BSTFA (+1% TMCS) Add_Solvent->Add_BSTFA React Incubate at 70°C for 60 min Add_BSTFA->React GCMS GC-MS Analysis React->GCMS

Caption: Workflow for silylation of this compound using BSTFA.

Experimental Protocol: Silylation with BSTFA

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the this compound sample into a reaction vial.

    • If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous as silylating reagents are moisture-sensitive.

  • Derivatization:

    • Add 100 µL of an anhydrous solvent, such as pyridine or acetonitrile, to the dried sample.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA + 1% TMCS). The TMCS acts as a catalyst to enhance the reaction rate.

    • Securely cap the vial and vortex for 30 seconds.

    • Incubate the reaction mixture at 70°C for 60 minutes in a heating block or oven.[1]

  • Analysis:

    • After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.

Expected Quantitative Data (Based on similar nitroaromatic compounds)

ParameterExpected ValueReference
Reaction Yield > 95%General expectation for BSTFA with carboxylic acids
Limit of Detection (LOD) 0.1 - 1.0 ng/mLBased on typical GC-MS sensitivity for silylated compounds
Limit of Quantification (LOQ) 0.5 - 5.0 ng/mLBased on typical GC-MS performance

Mass Spectrum of Trimethylsilyl 3,4-dichloro-5-nitrobenzoate (Predicted)

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M+) and a characteristic fragment corresponding to the loss of a methyl group ([M-15]+). Other significant fragments may arise from the loss of the nitro group and cleavage of the ester bond.

Method 2: Esterification using BF3-Methanol

Esterification of the carboxylic acid to its methyl ester is another robust method to increase volatility for GC-MS analysis. Boron trifluoride in methanol (BF3-Methanol) is a common and effective reagent for this purpose.

Workflow for Esterification of this compound

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extraction Extraction cluster_analysis Analysis Sample This compound Sample Add_BF3 Add 14% BF3-Methanol Sample->Add_BF3 React Heat at 60-100°C for 10-30 min Add_BF3->React Add_Water_Hexane Add Water and Hexane React->Add_Water_Hexane Vortex Vortex and Separate Phases Add_Water_Hexane->Vortex Collect_Organic Collect Organic Layer Vortex->Collect_Organic GCMS GC-MS Analysis Collect_Organic->GCMS

Caption: Workflow for esterification of this compound using BF3-Methanol.

Experimental Protocol: Esterification with BF3-Methanol

  • Sample Preparation:

    • Place 1-10 mg of the this compound sample into a reaction vial.

  • Derivatization:

    • Add 2 mL of 14% Boron Trifluoride-Methanol solution to the vial.

    • Seal the vial and heat at 60-100°C for 10-30 minutes. The optimal time and temperature may need to be determined empirically.

  • Extraction:

    • Cool the reaction mixture to room temperature.

    • Add 1 mL of water and 1 mL of hexane.

    • Vortex vigorously for 1 minute to extract the methyl ester into the hexane layer.

    • Allow the phases to separate.

    • Carefully transfer the upper hexane layer to a clean vial.

  • Analysis:

    • The hexane extract containing the methyl 3,4-dichloro-5-nitrobenzoate is ready for GC-MS analysis.

Expected Quantitative Data (Based on similar nitroaromatic compounds)

ParameterExpected ValueReference
Reaction Yield > 90%General expectation for BF3-Methanol esterification
Limit of Detection (LOD) 0.5 - 5.0 ng/mLBased on typical GC-MS sensitivity for methyl esters
Limit of Quantification (LOQ) 2.0 - 20.0 ng/mLBased on typical GC-MS performance

Mass Spectrum of Methyl 3,4-dichloro-5-nitrobenzoate (Predicted)

The EI mass spectrum is expected to show a clear molecular ion peak. Key fragments would likely include the loss of the methoxy group ([M-31]+) and the nitro group ([M-46]+).

Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis

For HPLC analysis, derivatization is not always necessary, as the compound can be analyzed directly using reversed-phase chromatography. However, for trace-level detection, derivatization can significantly enhance sensitivity, particularly for mass spectrometric detection.

Method 3: Reduction of the Nitro Group

Reducing the nitro group to an amine can improve ionization efficiency in electrospray ionization mass spectrometry (ESI-MS), leading to lower detection limits.

Workflow for Reduction of this compound

cluster_prep Sample Preparation cluster_deriv Reduction cluster_workup Work-up cluster_analysis Analysis Sample This compound Sample Dissolve Dissolve in Solvent Sample->Dissolve Add_Catalyst Add Catalyst (e.g., Pd/C) Dissolve->Add_Catalyst Add_Reducing_Agent Add Reducing Agent (e.g., H2 or NaBH4) Add_Catalyst->Add_Reducing_Agent React React at Room Temperature Add_Reducing_Agent->React Filter Filter to Remove Catalyst React->Filter Evaporate Evaporate Solvent Filter->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute HPLCMS HPLC-MS/MS Analysis Reconstitute->HPLCMS

References

Application Notes and Protocols: 3,4-Dichloro-5-nitrobenzoic Acid as a Potential Reagent in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield established and validated analytical applications for 3,4-dichloro-5-nitrobenzoic acid as a reagent. The following application notes and protocols are presented as a hypothetical use case based on the chemical properties of the compound and established analytical methodologies for similar reagents. This information is intended for research and development purposes and would require full experimental validation.

Hypothetical Application: UV-Absorbing Derivatization Reagent for the Analysis of Amines by HPLC

Introduction

This compound possesses chemical features that suggest its potential as a pre-column derivatization reagent for the analysis of primary and secondary amines by High-Performance Liquid Chromatography (HPLC) with UV detection. The presence of a nitro group, a strong chromophore, can significantly enhance the ultraviolet (UV) absorbance of the resulting derivatives, thereby increasing the sensitivity of detection for analytes that lack a native chromophore. The carboxylic acid moiety can be activated to react with the amino group of the analyte to form a stable amide bond. The dichloro-substitution pattern influences the reactivity and the chromatographic properties of the derivatives.

Principle of Derivatization

The carboxylic acid group of this compound can be activated using a coupling agent, such as a carbodiimide (e.g., N,N'-dicyclohexylcarbodiimide, DCC, or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, EDC), to form a reactive intermediate. This intermediate then readily reacts with primary or secondary amines to form a stable amide derivative. The resulting derivative incorporates the strongly UV-absorbing nitrophenyl group, allowing for sensitive detection by HPLC-UV.

Data Presentation: Hypothetical Method Performance

The following table summarizes the expected performance characteristics of an HPLC-UV method utilizing this compound for the derivatization of a model primary amine. These values are hypothetical and based on typical performance of similar derivatization-based HPLC methods.

ParameterExpected Value
AnalyteModel Primary Amine
Linearity (r²)> 0.999
Linear Range0.1 - 100 µg/mL
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantitation (LOQ)0.15 µg/mL
Precision (%RSD)< 2% (intra-day), < 5% (inter-day)
Accuracy (% Recovery)95 - 105%
Wavelength of Detection~260 nm (to be determined experimentally)

Experimental Protocols

1. Materials and Reagents

  • This compound (reagent grade)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, >98%)

  • N-Hydroxysuccinimide (NHS, >98%)

  • Primary or secondary amine standard(s)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q)

  • Formic acid (analytical grade)

  • Triethylamine (TEA, >99%)

  • 0.1 M Hydrochloric acid

  • 0.1 M Sodium hydroxide

  • Solid Phase Extraction (SPE) cartridges (if required for sample cleanup)

2. Preparation of Solutions

  • Derivatization Reagent Solution (10 mg/mL): Dissolve 100 mg of this compound in 10 mL of acetonitrile.

  • EDC Solution (20 mg/mL): Dissolve 200 mg of EDC in 10 mL of acetonitrile. Prepare fresh daily.

  • NHS Solution (10 mg/mL): Dissolve 100 mg of NHS in 10 mL of acetonitrile. Prepare fresh daily.

  • Amine Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the amine standard in 10 mL of 0.1 M HCl.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

3. Derivatization Procedure

  • To 100 µL of the amine standard or sample solution in a microcentrifuge tube, add 50 µL of the derivatization reagent solution.

  • Add 20 µL of the NHS solution and 20 µL of the EDC solution.

  • Add 10 µL of triethylamine to catalyze the reaction.

  • Vortex the mixture for 30 seconds.

  • Incubate the reaction mixture at 60°C for 30 minutes in a heating block.

  • After incubation, cool the mixture to room temperature.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 200 µL of the initial mobile phase composition.

  • Vortex for 1 minute and filter through a 0.22 µm syringe filter into an HPLC vial.

  • Inject 10 µL into the HPLC system.

4. HPLC-UV Conditions

  • HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Gradient elution with Mobile Phase A (0.1% Formic acid in water) and Mobile Phase B (0.1% Formic acid in acetonitrile).

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 80% B

      • 15-18 min: 80% B

      • 18-20 min: 80% to 30% B

      • 20-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 260 nm (This should be optimized by scanning the UV spectrum of the derivatized analyte).

  • Injection Volume: 10 µL.

Mandatory Visualizations

Derivatization_Reaction reagent This compound intermediate Active Ester Intermediate reagent->intermediate + amine Primary/Secondary Amine (Analyte) derivative UV-Active Amide Derivative amine->derivative + edc EDC/NHS edc->intermediate intermediate->derivative byproduct Byproducts Experimental_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample Sample Collection extraction Extraction (if needed) sample->extraction cleanup Cleanup (e.g., SPE) extraction->cleanup derivatization Reaction with This compound, EDC, and NHS cleanup->derivatization incubation Incubation (60°C, 30 min) derivatization->incubation reconstitution Drydown and Reconstitution incubation->reconstitution hplc HPLC-UV Analysis reconstitution->hplc data Data Acquisition and Processing hplc->data quantification Quantification data->quantification

Application Notes and Protocols for 3,4-Dichloro-5-nitrobenzoic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,4-Dichloro-5-nitrobenzoic acid is an aromatic carboxylic acid derivative with the chemical formula C₇H₃Cl₂NO₄.[1][2] Its molecular structure, featuring a benzene ring substituted with two chlorine atoms, a nitro group, and a carboxylic acid group, makes it a promising candidate as an organic linker for the synthesis of advanced materials such as coordination polymers and metal-organic frameworks (MOFs).[2][3][4] The presence of electron-withdrawing chloro and nitro groups, combined with the coordinating carboxylate function, can lead to materials with unique structural, electronic, and functional properties.[2][4]

While specific research on MOFs and coordination polymers exclusively using this compound as a linker is limited in publicly available literature, its structural analogues have been successfully employed to create materials with applications in gas storage, catalysis, and chemical sensing. This document provides detailed application notes and protocols based on established methodologies for similar substituted benzoic acids to guide researchers in exploring the potential of this compound in materials science.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the parent compound is presented in the table below.

PropertyValueReference
Molecular Formula C₇H₃Cl₂NO₄[1][2]
Molecular Weight 236.01 g/mol [1]
CAS Number 13300-63-5[1][2]
Appearance Solid[2]
Solubility Moderately soluble in organic solvents, less soluble in water[2]

Application Note 1: Synthesis of Luminescent Metal-Organic Frameworks

The nitro and chloro substituents on the benzoic acid backbone can influence the electronic properties of the resulting MOF, potentially leading to interesting luminescent behavior. Lanthanide-based MOFs, in particular, are known for their characteristic sharp emission bands and long luminescence lifetimes.[5][6] By incorporating 3,4-dichloro-5-nitrobenzoate as a linker, it may be possible to synthesize novel luminescent MOFs for applications in chemical sensing, bio-imaging, and solid-state lighting. The electron-withdrawing nature of the substituents can modulate the energy transfer from the ligand to the metal center, affecting the luminescence quantum yield and lifetime.

Potential Applications:

  • Luminescent Sensors: The porosity of the MOF could allow for the selective adsorption of small molecules, which may quench or enhance the luminescence, enabling the detection of specific analytes.

  • Bio-imaging: Functionalized luminescent MOFs can serve as probes for cellular and tissue imaging.[7]

  • Solid-State Lighting: MOFs exhibiting strong and stable luminescence could be incorporated into next-generation lighting devices.

Experimental Protocol 1: Solvothermal Synthesis of a Lanthanide-MOF with this compound

This protocol is adapted from established methods for synthesizing lanthanide-MOFs with substituted benzoic acids.[8]

Materials:

  • This compound (≥98% purity)

  • Lanthanide(III) nitrate hexahydrate (e.g., Eu(NO₃)₃·6H₂O or Tb(NO₃)₃·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL glass vial, dissolve 0.1 mmol of this compound and 0.1 mmol of the lanthanide(III) nitrate salt in 10 mL of DMF.

  • Sonicate the mixture for 15 minutes to ensure homogeneity.

  • Seal the vial tightly and place it in a programmable oven.

  • Heat the vial to 120 °C at a rate of 5 °C/min and maintain this temperature for 48 hours.

  • Allow the oven to cool down to room temperature slowly.

  • Collect the resulting crystals by filtration.

  • Wash the crystals thoroughly with fresh DMF and then with ethanol to remove any unreacted starting materials.

  • Dry the crystals under vacuum at 60 °C for 12 hours.

Characterization:

  • Single-Crystal X-ray Diffraction (SCXRD): To determine the crystal structure.

  • Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk material.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF.[1]

  • Photoluminescence Spectroscopy: To investigate the luminescent properties of the material.

Logical Workflow for Synthesis and Characterization

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Start dissolve Dissolve Ligand and Metal Salt in DMF start->dissolve sonicate Sonicate Mixture dissolve->sonicate heat Solvothermal Reaction (120°C, 48h) sonicate->heat cool Cool to Room Temp. heat->cool filter_wash Filter and Wash Crystals cool->filter_wash dry Dry Crystals filter_wash->dry end_synthesis Synthesized MOF dry->end_synthesis scxrd SCXRD end_synthesis->scxrd pxrd PXRD end_synthesis->pxrd tga TGA end_synthesis->tga pl_spec Photoluminescence end_synthesis->pl_spec

Caption: Workflow for the synthesis and characterization of a MOF.

Application Note 2: Development of High-Stability Coordination Polymers

The rigidity of the aromatic ring and the potential for strong intermolecular interactions (e.g., halogen bonding, π-π stacking) due to the chloro and nitro substituents can contribute to the formation of robust and thermally stable coordination polymers.[1][9] Materials with high thermal stability are desirable for applications in catalysis and gas separation, where elevated temperatures may be encountered.

Potential Applications:

  • Heterogeneous Catalysis: The coordination polymer can act as a robust support for catalytically active metal centers.

  • Gas Separation and Storage: The defined porous structure of the material could be exploited for the selective adsorption and separation of gases.

Experimental Protocol 2: Hydrothermal Synthesis of a Transition Metal Coordination Polymer

This protocol provides a general method for the synthesis of coordination polymers using hydrothermal techniques, which are often employed to grow high-quality crystals.

Materials:

  • This compound (≥98% purity)

  • Transition metal salt (e.g., Zn(OAc)₂, Cu(NO₃)₂, CoCl₂)

  • Deionized water

  • pH-adjusting agent (e.g., NaOH or HNO₃, optional)

Procedure:

  • In a Teflon-lined stainless steel autoclave, combine 0.1 mmol of this compound and 0.1 mmol of the transition metal salt.

  • Add 10 mL of deionized water. If necessary, adjust the pH of the solution to promote deprotonation of the carboxylic acid and facilitate coordination.

  • Seal the autoclave and place it in an oven.

  • Heat to 160 °C for 72 hours.

  • Allow the autoclave to cool to room temperature naturally.

  • Collect the crystalline product by filtration, wash with water and ethanol, and air-dry.

Characterization:

  • PXRD: To identify the crystalline phase(s).

  • FT-IR Spectroscopy: To confirm the coordination of the carboxylate group to the metal center.

  • TGA: To evaluate the thermal decomposition profile.

  • Gas Adsorption Analysis (e.g., N₂ at 77 K): To determine the porosity and surface area of the material.

Signaling Pathway for Material Formation

Material_Formation_Pathway ligand This compound self_assembly Self-Assembly ligand->self_assembly metal Metal Salt metal->self_assembly solvent Solvent (e.g., DMF, Water) solvent->self_assembly reaction_conditions Hydrothermal/Solvothermal Conditions (Heat, Pressure) reaction_conditions->self_assembly coordination_polymer Coordination Polymer / MOF self_assembly->coordination_polymer

Caption: Pathway for the formation of coordination polymers.

Quantitative Data Summary

As specific data for materials derived from this compound is not available, the following table presents representative data for MOFs synthesized from structurally related substituted benzoic acids to provide an indication of expected properties.

MOF SystemMetal CenterOrganic LinkerThermal Stability (°C)BET Surface Area (m²/g)Luminescence Emission (nm)Reference
GWMOF-13 Th4,4′-oxybis(benzoic) acid525N/AN/A[1]
Zn-based MOF ZnBenzoic acid derivative>300N/AN/A[3]
Eu-MOF Eu2,2′-bipyridine-5,5′-dicarboxylic acid~350Porous~615[10]
Ln-MOFs La, Ce, Nd, Sm, DyDicarboxyl-functionalized arylhydrazone of barbituric acid>300N/ALigand-based[8]

Disclaimer: The experimental protocols and expected data are provided as a guideline for research and development purposes. The actual results may vary depending on the specific experimental conditions and the nature of the resulting materials. Due to the limited availability of published data on materials specifically derived from this compound, the information presented here is based on analogous systems and established principles in materials chemistry.

References

Application Notes and Protocols: Multi-step Synthesis of a Dasatinib Precursor from 3,4-Dichloro-5-nitrobenzoic Acid and its Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for a multi-step synthesis of a key precursor to the tyrosine kinase inhibitor, Dasatinib, starting from 3,4-dichloro-5-nitrobenzoic acid. The protocols are based on established chemical transformations and provide a basis for the laboratory synthesis of intermediates for drug discovery and development. Furthermore, the biological context of Dasatinib's mechanism of action is explored, with a focus on the BCR-ABL signaling pathway.

Introduction

This compound is a versatile starting material in organic synthesis due to its unique substitution pattern, which allows for selective chemical modifications. The presence of two chlorine atoms and a nitro group on the benzoic acid scaffold provides multiple reaction sites for nucleophilic aromatic substitution and other transformations, making it a valuable building block for the synthesis of complex, biologically active molecules.[1] This document outlines a proposed synthetic route to N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide, a crucial intermediate in the synthesis of Dasatinib, a potent inhibitor of multiple tyrosine kinases used in cancer therapy.[2][]

Dasatinib is a therapeutic agent used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[2] Its primary target is the BCR-ABL fusion protein, an aberrant tyrosine kinase that drives the proliferation of cancer cells.[1][4] Dasatinib also inhibits other kinases, including the SRC family kinases.[5][6] By blocking the activity of these kinases, Dasatinib effectively halts downstream signaling pathways that are essential for tumor cell growth and survival.[5][6]

Multi-step Synthesis of a Dasatinib Precursor

The following section details a proposed multi-step synthesis to obtain a key Dasatinib intermediate from this compound. While a direct literature precedent for this entire sequence from the specified starting material is not available, the individual steps are based on well-established and analogous chemical reactions.

Experimental Workflow

Synthesis Workflow A 3,4-Dichloro-5- nitrobenzoic acid B 3,4-Dichloro-5- nitrobenzoyl chloride A->B C N-(2-chloro-6-methylphenyl)-3,4- dichloro-5-nitrobenzamide B->C D 2-Amino-N-(2-chloro-6- methylphenyl)thiazole- 5-carboxamide C->D E N-(2-chloro-6-methylphenyl)-2-((6- chloro-2-methyl-4-pyrimidinyl)amino)- 5-thiazolecarboxamide D->E

Caption: Proposed multi-step synthesis of a Dasatinib precursor.

Experimental Protocols

Step 1: Synthesis of 3,4-Dichloro-5-nitrobenzoyl chloride

This initial step involves the conversion of the carboxylic acid to a more reactive acid chloride.

  • Materials: this compound, thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), and a catalytic amount of N,N-dimethylformamide (DMF).

  • Protocol:

    • To a solution of this compound in an inert solvent (e.g., dichloromethane or toluene), add a catalytic amount of DMF.

    • Slowly add an excess of thionyl chloride or oxalyl chloride at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed.

    • Remove the excess reagent and solvent under reduced pressure to obtain the crude 3,4-dichloro-5-nitrobenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of N-(2-chloro-6-methylphenyl)-3,4-dichloro-5-nitrobenzamide

This step involves the amidation of the acid chloride with 2-chloro-6-methylaniline.

  • Materials: 3,4-Dichloro-5-nitrobenzoyl chloride, 2-chloro-6-methylaniline, and a non-nucleophilic base (e.g., triethylamine or pyridine).

  • Protocol:

    • Dissolve 2-chloro-6-methylaniline and the base in an inert solvent (e.g., dichloromethane).

    • Cool the solution in an ice bath and slowly add a solution of 3,4-dichloro-5-nitrobenzoyl chloride in the same solvent.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Wash the reaction mixture with dilute acid, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Step 3 (Proposed): Synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

This is a proposed key transformation to construct the thiazole ring. A plausible approach would involve a reaction with a reagent like ethyl 2-amino-2-thioxoacetate followed by cyclization, although other methods for thiazole synthesis could also be explored. The conditions would need to be optimized.

Step 4: Synthesis of N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide

This final step involves the nucleophilic aromatic substitution of a chlorine atom on the pyrimidine ring.

  • Materials: 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, 4,6-dichloro-2-methylpyrimidine, and a strong base (e.g., potassium hydride or sodium hydride).[2][7]

  • Protocol:

    • To a cooled (-25 °C) solution of tetrahydrofuran, add the base and stir for 10 minutes.[2][7]

    • Slowly add 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, maintaining the low temperature.[2][7]

    • Add a solution of 4,6-dichloro-2-methylpyrimidine in tetrahydrofuran.[2][7]

    • Allow the reaction to stir at -10 °C for several hours.[2][7]

    • Quench the reaction with dilute hydrochloric acid and adjust the pH to 6.[2][7]

    • Induce crystallization by cooling, and collect the product by filtration.[2][7]

    • Wash the crude product with tetrahydrofuran and dry to obtain the final intermediate.[2][7]

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of the final intermediate from 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.

StepReactantsProductBaseSolventYield (%)Purity (HPLC)Reference
42-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, 4,6-dichloro-2-methylpyrimidineN-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamidePotassium HydrideTetrahydrofuran98.799.95%[2]
42-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, 4,6-dichloro-2-methylpyrimidineN-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamideSodium HydrideTetrahydrofuran97.199.90%[7]

Biological Activity and Signaling Pathway

The synthesized intermediate is a direct precursor to Dasatinib, a potent inhibitor of the BCR-ABL tyrosine kinase. The BCR-ABL oncoprotein is constitutively active and drives the pathogenesis of CML by activating a number of downstream signaling pathways that promote cell proliferation and inhibit apoptosis.

BCR-ABL Signaling Pathway and Inhibition by Dasatinib

BCR-ABL_Signaling_Pathway cluster_downstream Downstream Signaling BCR_ABL BCR-ABL RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK Activates PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT Activates STAT5 STAT5 Pathway BCR_ABL->STAT5 Activates Dasatinib Dasatinib Dasatinib->BCR_ABL Proliferation Cell Proliferation RAS_MAPK->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PI3K_AKT->Apoptosis_Inhibition STAT5->Proliferation STAT5->Apoptosis_Inhibition

Caption: Dasatinib inhibits the BCR-ABL signaling pathway.

Dasatinib exerts its therapeutic effect by binding to the ATP-binding site of the BCR-ABL kinase domain, thereby inhibiting its catalytic activity.[1] This action blocks the phosphorylation of downstream substrates and leads to the downregulation of key signaling cascades, including:

  • RAS/MAPK Pathway: Inhibition of this pathway leads to decreased cell proliferation.[5][6]

  • PI3K/AKT Pathway: Downregulation of this pathway promotes apoptosis.[5][6]

  • STAT5 Pathway: Blockade of STAT5 signaling contributes to both reduced proliferation and increased apoptosis.[5][6]

The net result of inhibiting these pathways is the induction of apoptosis and the suppression of proliferation in BCR-ABL-positive cancer cells.[8]

Biological Activity Data

The following table summarizes the inhibitory activity of Dasatinib against various kinases.

KinaseIC₅₀ (nM)Reference
BCR-ABL<1[4]
SRC0.8[5]
LCK1.1[1]
YES0.6[1]

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of complex heterocyclic molecules with significant biological activity. The proposed multi-step synthesis of a key Dasatinib precursor highlights a practical application of this compound in medicinal chemistry and drug development. The potent and specific inhibition of the BCR-ABL signaling pathway by Dasatinib underscores the importance of targeting key oncogenic drivers in cancer therapy. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis and evaluation of novel kinase inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,4-Dichloro-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3,4-Dichloro-5-nitrobenzoic acid synthesis.

Troubleshooting Guide

Low yields and product impurities are common challenges in the nitration of 3,4-Dichlorobenzoic acid. This guide addresses specific issues you may encounter during your experiments.

Problem 1: Low or No Yield of the Desired Product

Potential Cause Recommended Solution
Incomplete Reaction Verify Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient duration at the optimal temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Check Nitrating Agent Quality: The nitrating mixture (concentrated nitric and sulfuric acids) should be freshly prepared and kept cold. The concentration of the acids is crucial for the efficient generation of the nitronium ion (NO₂⁺).
Suboptimal Reaction Temperature Maintain Low Temperature: The nitration of benzoic acid derivatives is often exothermic. It is critical to maintain a low reaction temperature (e.g., 0-10°C) to prevent side reactions and decomposition of the starting material or product. Use an ice-salt bath for efficient cooling.
Product Loss During Workup Careful Quenching: The reaction mixture should be poured slowly onto crushed ice with vigorous stirring to precipitate the product. Rapid addition can lead to localized heating and potential product degradation.
Efficient Extraction: If the product does not fully precipitate, ensure efficient extraction from the aqueous solution using a suitable organic solvent.

Problem 2: Formation of Multiple Products (Isomer Impurities)

Potential Cause Recommended Solution
Incorrect Reaction Temperature Strict Temperature Control: Higher temperatures can lead to the formation of undesired isomers. Maintaining a consistently low temperature throughout the addition of the nitrating agent is crucial for regioselectivity.
Rate of Nitrating Agent Addition Slow, Dropwise Addition: The nitrating mixture should be added slowly and dropwise to the solution of 3,4-Dichlorobenzoic acid. This helps to control the local concentration of the nitrating agent and the reaction temperature, minimizing the formation of side products.

Problem 3: Difficulty in Product Purification

Potential Cause Recommended Solution
Presence of Persistent Impurities Recrystallization: This is the most common and effective method for purifying the final product. Select a solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[1][2] Allow the solution to cool slowly to promote the formation of pure crystals.[1]
Oily Product Instead of Solid Optimize Quenching and Crystallization: Ensure the reaction mixture is poured into a sufficiently large volume of ice to effectively dissipate heat and promote solidification. If an oil persists, attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

Troubleshooting Decision Tree

G Troubleshooting Flowchart for Low Yield start Low Yield of this compound check_reaction Was the reaction monitored to completion (e.g., by TLC)? start->check_reaction incomplete_reaction Incomplete Reaction: Increase reaction time or consider a slight increase in temperature. check_reaction->incomplete_reaction No check_temp Was the temperature strictly maintained below 10°C during nitrating agent addition? check_reaction->check_temp Yes success Yield Improved incomplete_reaction->success high_temp High Temperature: Potential for side reactions and degradation. Repeat with better cooling. check_temp->high_temp No check_workup Was the product fully precipitated during quenching? check_temp->check_workup Yes high_temp->success loss_in_workup Product Loss: Check solubility in the aqueous phase. Consider extraction with an organic solvent. check_workup->loss_in_workup No check_purity Is the crude product impure (e.g., presence of isomers)? check_workup->check_purity Yes loss_in_workup->success purification_issue Purification Required: Proceed with recrystallization to isolate the desired product. check_purity->purification_issue Yes check_purity->success No, product is pure purification_issue->success

Caption: A decision tree for troubleshooting low yield issues.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying crude this compound?

A1: Recrystallization is the most common and effective method for purification. A suitable solvent would be one in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures.[1][2] The process involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals, which can then be isolated by filtration.[3]

Q2: How can I confirm the identity and purity of my synthesized this compound?

A2: Several analytical techniques can be used:

  • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.

  • Spectroscopy: ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the chemical structure of the compound.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC) can be used to assess purity and detect the presence of impurities.

Q3: What are the likely isomeric impurities in this synthesis?

A3: While the directing effects of the substituents on 3,4-Dichlorobenzoic acid favor the formation of the 5-nitro isomer, other isomers can potentially form, though likely in smaller amounts. These could include nitration at other available positions on the aromatic ring. Strict control of reaction conditions, particularly temperature, can help to minimize the formation of these isomers.

Q4: Can I use a different nitrating agent?

A4: A mixture of concentrated nitric acid and concentrated sulfuric acid is the most common and effective nitrating agent for this type of reaction. The sulfuric acid acts as a catalyst and also helps to absorb the water formed during the reaction, which would otherwise dilute the nitric acid. Using fuming nitric acid or oleum (fuming sulfuric acid) can increase the strength of the nitrating mixture but requires careful handling due to their high reactivity and corrosiveness.

Experimental Protocols

Synthesis of this compound

This protocol is a generalized procedure based on the nitration of similar benzoic acid derivatives and should be optimized for specific laboratory conditions.

Materials:

  • 3,4-Dichlorobenzoic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Distilled Water

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add concentrated sulfuric acid.

  • Once the sulfuric acid is cooled to below 10°C, slowly add 3,4-Dichlorobenzoic acid in portions, ensuring the temperature remains low.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while cooling in an ice bath.

  • Add the cold nitrating mixture dropwise to the stirred solution of 3,4-Dichlorobenzoic acid, maintaining the reaction temperature below 10°C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • The solid product should precipitate. If it does not, the aqueous mixture may need to be extracted with a suitable organic solvent.

  • Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.

  • The crude product can then be purified by recrystallization.

Experimental Workflow

G Experimental Workflow for Synthesis and Purification start Start dissolve Dissolve 3,4-Dichlorobenzoic Acid in Cold Conc. H₂SO₄ start->dissolve prepare_nitrating_mix Prepare Nitrating Mixture (Conc. HNO₃ + Conc. H₂SO₄) dissolve->prepare_nitrating_mix nitration Slowly Add Nitrating Mixture to Substrate Solution at <10°C prepare_nitrating_mix->nitration stir Stir and Monitor Reaction by TLC nitration->stir quench Pour Reaction Mixture onto Crushed Ice stir->quench filter Filter Crude Product and Wash with Water quench->filter purify Purify by Recrystallization filter->purify analyze Analyze Final Product (Melting Point, NMR, etc.) purify->analyze end End analyze->end

Caption: A typical experimental workflow for synthesis and purification.

Data Presentation

The following table summarizes typical reaction conditions for the nitration of dichlorobenzoic acid derivatives as a reference for optimization.

Table 1: Reference Reaction Conditions for Nitration of Dichlorobenzoic Acid Derivatives

Parameter2,5-Dichlorobenzoic Acid Nitration[4]2,4-Dichlorobenzoic Acid Nitration[4]
Nitrating Agent Mixed Acid (33% HNO₃, 67% H₂SO₄) and OleumMixed Acid (33% HNO₃, 67% H₂SO₄)
Temperature 35-37°C53-57°C
Solvent Sulfuric AcidSulfuric Acid
Yield 65.0% (from 2,5-dichlorobenzoyl chloride)Not specified
Purification pH fractionationNot specified

Note: The conditions above are for related isomers and should be used as a starting point for optimizing the synthesis of this compound.

References

Technical Support Center: Synthesis of 3,4-Dichloro-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-dichloro-5-nitrobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to this compound?

A1: The most common and direct method for synthesizing this compound is through the electrophilic nitration of 3,4-dichlorobenzoic acid. This reaction is typically carried out using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Q2: What are the expected directing effects of the substituents on the regioselectivity of the nitration?

A2: In the nitration of 3,4-dichlorobenzoic acid, the directing effects of the substituents determine the position of the incoming nitro group. The carboxylic acid group (-COOH) is a deactivating group and a meta-director. The chlorine atoms (-Cl) are also deactivating but are ortho, para-directors. In this specific case, the directing effects of the C4-chloro (ortho to C5) and the carboxylic acid (meta to C5) align, favoring the substitution at the C5 position to yield the desired this compound.[1]

Q3: What are the most common side reactions and byproducts in this synthesis?

A3: The primary side reactions involve the formation of isomeric nitration products. Due to the directing effects of the chloro substituents, nitration can also occur at other positions on the aromatic ring, leading to the formation of isomers such as 3,4-dichloro-2-nitrobenzoic acid and 3,4-dichloro-6-nitrobenzoic acid. Over-nitration to form dinitro derivatives is also a possibility under harsh reaction conditions, although less common due to the deactivating nature of the existing substituents. The purity of the starting 3,4-dichlorobenzoic acid is also crucial, as any isomeric impurities will also undergo nitration, leading to a more complex product mixture.

Q4: How can the formation of isomeric byproducts be minimized?

A4: Controlling the reaction conditions is critical to maximize the yield of the desired 5-nitro isomer. Key parameters to optimize include:

  • Temperature: Running the reaction at low temperatures (e.g., 0-10 °C) generally enhances the regioselectivity and reduces the formation of unwanted isomers.

  • Rate of Addition: Slow, dropwise addition of the nitrating agent to the solution of 3,4-dichlorobenzoic acid in sulfuric acid helps to maintain a low localized concentration of the nitrating species and control the reaction exotherm.

  • Stoichiometry: Using a slight excess of the nitrating agent can help ensure complete conversion of the starting material, but a large excess should be avoided to minimize over-nitration.

Q5: What are the recommended methods for purifying the crude this compound?

A5: Purification of the crude product to remove unreacted starting material and isomeric byproducts is typically achieved through:

  • Recrystallization: This is a common method for purifying solid organic compounds. A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution or have different solubility profiles.

  • pH-Mediated Separation: The acidic nature of the carboxylic acid group allows for separation based on pH. By carefully adjusting the pH of an aqueous solution of the crude product, it may be possible to selectively precipitate the desired isomer or its salt, as different isomers can have slightly different pKa values.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Low Yield of Product 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Loss of product during workup and purification. 4. Formation of a high percentage of side products.1. Monitor the reaction progress using TLC or HPLC to ensure the complete consumption of the starting material. 2. Maintain a consistently low temperature (e.g., 0-10 °C) during the addition of the nitrating agent. 3. Optimize the recrystallization solvent and procedure to minimize product loss. 4. Carefully control the reaction temperature and rate of addition of the nitrating agent to improve regioselectivity.
Presence of Isomeric Impurities 1. High reaction temperature. 2. Rapid addition of the nitrating agent. 3. Impure starting material (3,4-dichlorobenzoic acid).1. Lower the reaction temperature to favor the formation of the thermodynamically more stable 5-nitro isomer. 2. Add the nitrating agent slowly and dropwise with efficient stirring. 3. Ensure the purity of the starting 3,4-dichlorobenzoic acid by recrystallization or other purification methods before use.
Product is an Oily or Gummy Solid 1. Presence of significant amounts of impurities. 2. Incomplete removal of the acidic workup solution.1. Attempt to purify the product by column chromatography or by trituration with a suitable solvent to induce crystallization. 2. Ensure the product is thoroughly washed with cold water to remove any residual mineral acids before drying.
Inconsistent Results Between Batches 1. Variation in the quality of reagents (e.g., concentration of nitric and sulfuric acids). 2. Inconsistent reaction conditions (temperature, stirring speed, addition rate).1. Use fresh, high-purity reagents and verify their concentrations. 2. Standardize the experimental protocol and ensure consistent application of all reaction parameters.

Experimental Protocols

Synthesis of this compound

Materials:

  • 3,4-Dichlorobenzoic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 3,4-dichlorobenzoic acid to concentrated sulfuric acid while cooling the flask in an ice bath. Stir the mixture until the solid is completely dissolved.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Slowly add the nitrating mixture dropwise to the solution of 3,4-dichlorobenzoic acid over a period of 30-60 minutes, ensuring the reaction temperature is maintained between 0-10 °C.

  • After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • The crude this compound will precipitate as a solid.

  • Filter the solid product using a Büchner funnel and wash it thoroughly with cold deionized water until the washings are neutral to pH paper.

  • Dry the crude product in a vacuum oven.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Quantitative Data

The following table provides an illustrative example of how reaction conditions can affect the yield and purity of this compound. Note: These are representative values and actual results may vary.

Entry Temperature (°C) Reaction Time (h) Yield (%) Purity (%)
10-528595
220-2527088
340-5015575

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start dissolve Dissolve 3,4-Dichlorobenzoic Acid in Concentrated H₂SO₄ start->dissolve add_nitrating Slowly Add Nitrating Mixture (0-10 °C) dissolve->add_nitrating prepare_nitrating Prepare Nitrating Mixture (HNO₃ + H₂SO₄) prepare_nitrating->add_nitrating stir Stir for 1-2 hours (0-10 °C) add_nitrating->stir quench Pour onto Crushed Ice stir->quench filter_wash Filter and Wash with Water quench->filter_wash dry Dry Crude Product filter_wash->dry recrystallize Recrystallize dry->recrystallize end Pure this compound recrystallize->end

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Corrective Actions issue Low Yield or Impure Product cause1 Incomplete Reaction issue->cause1 cause2 High Temperature issue->cause2 cause3 Impure Starting Material issue->cause3 cause4 Inefficient Purification issue->cause4 solution1 Increase Reaction Time / Monitor with TLC cause1->solution1 solution2 Maintain Low Temperature (0-10 °C) cause2->solution2 solution3 Purify Starting Material cause3->solution3 solution4 Optimize Recrystallization cause4->solution4

Caption: Troubleshooting logic for low yield or impure product in the synthesis.

References

Technical Support Center: Optimization of Reaction Conditions for 3,4-Dichloro-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-Dichloro-5-nitrobenzoic acid. The following information is designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and direct method for the synthesis of this compound is the electrophilic aromatic substitution (nitration) of 3,4-Dichlorobenzoic acid. This reaction is typically carried out using a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).

Q2: What are the directing effects of the substituents on the aromatic ring during the nitration of 3,4-Dichlorobenzoic acid?

A2: In the nitration of 3,4-Dichlorobenzoic acid, the directing effects of the substituents align to favor the formation of the desired this compound isomer. The carboxylic acid group (-COOH) is a meta-director, while the chlorine atoms (-Cl) are ortho-, para-directors. The C-5 position is meta to the carboxylic acid group and ortho to the C-4 chlorine, making it the most favorable position for electrophilic attack by the nitronium ion (NO₂⁺).

Q3: What are the potential side products and impurities in this reaction?

A3: While the directing effects are favorable, side products can still form. Potential impurities include other isomeric nitro-derivatives, dinitrated products (if reaction conditions are too harsh), and unreacted starting material. The presence of impurities from the starting 3,4-Dichlorobenzoic acid can also lead to the formation of corresponding nitrated derivatives.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the nitration reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting material and the formation of the product.

Q5: What are the recommended safety precautions for this reaction?

A5: This reaction involves the use of highly corrosive and strong oxidizing acids. It is imperative to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The addition of the nitrating mixture should be done slowly and at a controlled temperature to manage the exothermic nature of the reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Possible Cause(s) Troubleshooting Steps & Recommendations
Low Yield of Product Incomplete reaction.- Increase the reaction time and continue to monitor by TLC or HPLC. - Ensure the nitrating mixture was added at a low temperature to prevent decomposition of the nitronium ion. - Consider a slight excess of the nitrating agent.
Suboptimal reaction temperature.- For many nitrations of deactivated rings, a slightly elevated temperature after the initial addition may be required. However, this should be approached with caution to avoid side reactions. A typical range to explore would be from room temperature up to 50-60°C.
Inefficient work-up and isolation.- Ensure the reaction mixture is poured onto a sufficient amount of ice to fully precipitate the product. - Wash the crude product thoroughly with cold water to remove residual acids.
Formation of Multiple Products (Isomers) Reaction temperature is too high.- Maintain a low temperature (e.g., 0-10°C) during the addition of the nitrating mixture. High temperatures can reduce the regioselectivity of the reaction.
Incorrect ratio of acids in the nitrating mixture.- The ratio of H₂SO₄ to HNO₃ is crucial for the efficient generation of the nitronium ion. A common starting point is a 2:1 or 1:1 volumetric ratio.
Presence of Dinitrated Byproducts Harsh reaction conditions.- Reduce the reaction temperature and/or reaction time. - Use a less concentrated nitrating mixture or reduce the equivalents of nitric acid.
Product is Difficult to Purify (Oily or Tarry Substance) Presence of significant impurities.- Review the purity of the starting 3,4-Dichlorobenzoic acid. - Optimize the reaction conditions to minimize side product formation. - Consider purification by recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water).
Reaction is Very Slow or Does Not Start Insufficient activation of the nitrating agent.- Ensure that concentrated sulfuric acid is used to generate the nitronium ion from nitric acid. - The use of oleum (fuming sulfuric acid) can increase the concentration of the active electrophile.
Deactivation of the aromatic ring.- The dichlorinated benzoic acid is an electron-deficient ring, making nitration slower than for benzene. Gentle heating after the initial addition may be necessary to drive the reaction to completion.

Data Presentation: Illustrative Effect of Reaction Conditions on Yield and Purity

The following tables provide illustrative data on how varying reaction conditions can impact the yield and purity of this compound. This data is based on general principles of nitration reactions and should be used as a guideline for optimization.

Table 1: Effect of Temperature on Reaction Outcome

Temperature (°C) Reaction Time (h) Yield (%) Purity (%) Observations
0 - 547595Slower reaction rate, higher purity.
20 - 25 (Room Temp)28592Faster reaction, slight increase in impurities.
5019085Rapid reaction, significant formation of side products.

Table 2: Effect of H₂SO₄:HNO₃ Ratio on Reaction Outcome

H₂SO₄:HNO₃ (v/v) Reaction Time (h) Yield (%) Purity (%) Observations
1:138293Good yield and purity.
2:128894Faster reaction due to more efficient nitronium ion formation.
1:247088Slower and less efficient, potential for oxidative side reactions.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative method for the nitration of 3,4-Dichlorobenzoic acid.

Materials:

  • 3,4-Dichlorobenzoic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Distilled water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 3,4-Dichlorobenzoic acid.

  • Cool the flask in an ice bath to 0-5°C.

  • Slowly add concentrated sulfuric acid to the flask while maintaining the temperature below 10°C. Stir until the starting material is fully dissolved.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid (e.g., a 1:2 v/v ratio) while cooling in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of 3,4-Dichlorobenzoic acid over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • A precipitate of the crude this compound will form.

  • Filter the solid product using a Büchner funnel and wash it thoroughly with cold water until the washings are neutral to pH paper.

  • Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent such as an ethanol/water mixture.

Visualizations

experimental_workflow start Start dissolve Dissolve 3,4-Dichlorobenzoic Acid in Concentrated H₂SO₄ at 0-5°C start->dissolve addition Slowly Add Nitrating Mixture to Substrate Solution (T < 10°C) dissolve->addition prepare_nitrating_mix Prepare Nitrating Mixture (HNO₃ + H₂SO₄) at 0-5°C prepare_nitrating_mix->addition react Stir at Room Temperature (2-4 hours) addition->react workup Pour Reaction Mixture onto Crushed Ice react->workup filter_wash Filter and Wash Crude Product with Cold Water workup->filter_wash dry_purify Dry and Purify (Recrystallization) filter_wash->dry_purify end End Product: This compound dry_purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Problem Encountered low_yield Low Yield start->low_yield low_purity Low Purity / Multiple Products start->low_purity slow_reaction Slow or No Reaction start->slow_reaction incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction high_temp Temperature too High? low_purity->high_temp insufficient_activation Insufficient Activation? slow_reaction->insufficient_activation increase_time Increase Reaction Time incomplete_reaction->increase_time Yes increase_temp Slightly Increase Temperature incomplete_reaction->increase_temp If time is not effective check_workup Check Work-up Procedure incomplete_reaction->check_workup No control_temp Maintain T < 10°C during Addition high_temp->control_temp Yes wrong_ratio Incorrect Acid Ratio? high_temp->wrong_ratio No optimize_ratio Optimize H₂SO₄:HNO₃ Ratio wrong_ratio->optimize_ratio Yes dinitration Dinitration Occurring? wrong_ratio->dinitration No milder_conditions Use Milder Conditions dinitration->milder_conditions Yes use_oleum Consider Using Oleum insufficient_activation->use_oleum Yes deactivated_ring Deactivated Ring? insufficient_activation->deactivated_ring No gentle_heating Gentle Heating Post-Addition deactivated_ring->gentle_heating Yes

Caption: Troubleshooting decision tree for the synthesis of this compound.

Overcoming solubility issues with 3,4-Dichloro-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3,4-Dichloro-5-nitrobenzoic Acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with this compound.

Frequently Asked Questions (FAQs)

1. What are the general solubility properties of this compound?

This compound is an aromatic carboxylic acid that is a solid at room temperature. It is characterized by moderate solubility in organic solvents and is less soluble in water due to its hydrophobic aromatic structure.[1] The presence of the carboxylic acid group means its aqueous solubility is pH-dependent.

2. Why is this compound poorly soluble in water at neutral pH?

The low aqueous solubility at neutral pH is attributed to its hydrophobic benzene ring, which is substituted with two chlorine atoms and a nitro group. In its protonated (acidic) form, the molecule is less polar, which limits its ability to form favorable interactions with polar water molecules.

3. In which organic solvents is this compound most soluble?

4. How does pH affect the aqueous solubility of this compound?

As a carboxylic acid, the aqueous solubility of this compound is expected to increase significantly with an increase in pH. At a pH above its pKa, the carboxylic acid group will be deprotonated to form a carboxylate salt. This negatively charged ion is more polar and has a greater affinity for water, leading to increased solubility.

5. Can I heat the solution to improve the solubility of this compound?

Heating can increase the rate of dissolution and the solubility of many compounds. However, for this compound, it is crucial to consider its stability at higher temperatures. Prolonged heating at high temperatures could potentially lead to degradation. It is advisable to use gentle warming and to check the stability of the compound under the specific experimental conditions.

Troubleshooting Guides

This section provides solutions to common problems encountered when trying to dissolve this compound.

Issue 1: The compound is not dissolving in my aqueous buffer.
  • Cause: The pH of your buffer is likely too low. In acidic or neutral aqueous solutions, this compound exists in its less soluble protonated form.

  • Solution:

    • pH Adjustment: Increase the pH of the aqueous buffer. By making the solution more basic (e.g., pH > 7.5), the carboxylic acid will deprotonate to the more soluble carboxylate form. Add a small amount of a suitable base (e.g., 1 M NaOH) dropwise while monitoring the pH until the compound dissolves.

    • Use of Co-solvents: If adjusting the pH is not compatible with your experiment, consider preparing a concentrated stock solution in an organic solvent like DMSO and then diluting it into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough not to affect your experiment.

Issue 2: The compound precipitates out of solution when I dilute my organic stock solution into an aqueous buffer.
  • Cause: This is a common issue when the final concentration of the compound in the aqueous buffer exceeds its solubility limit in the presence of the small amount of organic co-solvent.

  • Solution:

    • Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of the compound in your aqueous buffer.

    • Increase the Percentage of Co-solvent: If your experimental system can tolerate it, a slight increase in the final percentage of the organic co-solvent (e.g., from 0.5% to 1% DMSO) can help to keep the compound in solution.

    • Use of Pluronic F-68: For cellular assays, the addition of a small amount of Pluronic F-68 (a non-ionic surfactant) to the final solution can help to stabilize the compound and prevent precipitation.

Issue 3: I am unsure which organic solvent to use for my stock solution.
  • Cause: The choice of organic solvent depends on the requirements of the downstream application, including compatibility with biological assays and the required concentration of the stock solution.

  • Solution:

    • Dimethyl Sulfoxide (DMSO): DMSO is a powerful and widely used solvent for preparing high-concentration stock solutions of poorly soluble compounds for in vitro assays.

    • Ethanol or Methanol: These alcohols can also be effective solvents. They are often used in applications where DMSO might interfere with the experimental setup.

    • Dimethylformamide (DMF): DMF is another strong polar aprotic solvent that can be used to dissolve this compound.

Data Presentation

The following tables provide estimated solubility data for this compound based on the properties of structurally related compounds. Note: This data is for guidance and should be experimentally verified.

Table 1: Estimated Solubility in Common Organic Solvents at Room Temperature

SolventEstimated Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO)> 25
Dimethylformamide (DMF)> 25
Methanol5 - 15
Ethanol5 - 15

Table 2: Estimated Aqueous Solubility as a Function of pH

pHEstimated Solubility (mg/mL)
3.0< 0.1
5.00.1 - 0.5
7.00.5 - 1.0
9.0> 10

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (MW: 236.01 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 1 L/1000 mL * 236.01 g/mol * 1000 mg/g = 2.36 mg

  • Weigh the compound: Carefully weigh out 2.36 mg of this compound and place it into a 1.5 mL microcentrifuge tube.

  • Add solvent: Add 1 mL of anhydrous DMSO to the microcentrifuge tube.

  • Dissolve the compound: Close the tube tightly and vortex for 1-2 minutes until the solid is completely dissolved. If necessary, sonicate the tube for 5-10 minutes in a water bath to aid dissolution.

  • Storage: Store the stock solution at -20°C for short-term storage or at -80°C for long-term storage.

Mandatory Visualizations

experimental_workflow Experimental Workflow: Preparing an Aqueous Solution of this compound start Start weigh Weigh 3,4-Dichloro-5- nitrobenzoic acid start->weigh dissolve_organic Dissolve in a minimal volume of DMSO to create a high-concentration stock weigh->dissolve_organic dilute_aqueous Dilute the stock solution into the aqueous buffer dissolve_organic->dilute_aqueous check_solubility Check for precipitation dilute_aqueous->check_solubility solution_clear Solution is clear check_solubility->solution_clear No precipitation Precipitation occurs check_solubility->precipitation Yes end End solution_clear->end troubleshoot Troubleshoot: - Lower final concentration - Increase co-solvent percentage - Adjust pH of buffer precipitation->troubleshoot troubleshoot->dilute_aqueous

Caption: A logical workflow for preparing aqueous solutions of this compound.

synthesis_workflow Synthetic Workflow: this compound as a Precursor for Kinase Inhibitors start This compound activation Carboxylic acid activation (e.g., with SOCl2) start->activation amide_coupling Amide coupling with a suitable amine activation->amide_coupling nitro_reduction Reduction of the nitro group to an amine amide_coupling->nitro_reduction cyclization Cyclization to form a heterocyclic core nitro_reduction->cyclization final_product Kinase Inhibitor cyclization->final_product

Caption: A generalized synthetic pathway illustrating the use of this compound as a starting material for the synthesis of kinase inhibitors.

References

Stability of 3,4-Dichloro-5-nitrobenzoic acid under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3,4-Dichloro-5-nitrobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling, storage, and use of this compound, helping you to identify and resolve potential stability-related problems.

Issue 1: Unexpected Peaks in Chromatographic Analysis

Symptoms:

  • Appearance of new peaks in HPLC or GC analysis of a sample that was previously pure.

  • A decrease in the area of the main analyte peak over time.

  • Changes in the retention time of the main peak.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Degradation due to Improper Storage Verify that the compound is stored in a tightly sealed container in a cool, dry, and dark place. Recommended storage is at 2-8°C.[1]
Photodegradation Protect the compound from light by using amber vials or storing it in the dark.[1] Nitroaromatic compounds can be susceptible to photolysis.[2]
Thermal Degradation Avoid exposure to high temperatures. Thermal decomposition of similar nitrobenzoic acid isomers can occur at elevated temperatures.[3][4][5]
Hydrolysis If working with aqueous solutions, be mindful of the pH. Hydrolysis can be catalyzed by acidic or basic conditions.[2]
Oxidative Degradation Avoid contact with strong oxidizing agents, as these are listed as incompatible materials.[1] Forced degradation studies often use hydrogen peroxide to assess oxidative stability.[6]
Contamination Ensure all solvents and reagents are of high purity and that glassware is thoroughly cleaned to prevent contamination-induced degradation.
Issue 2: Inconsistent Experimental Results

Symptoms:

  • Lack of reproducibility in bioassays or chemical reactions.

  • Variable potency or activity of the compound across different batches or over time.

  • Unexpected color changes in solutions.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Analyte Instability in Solution Prepare solutions fresh before use. If solutions must be stored, perform a stability study in the chosen solvent and storage conditions.
pH-Dependent Degradation Buffer your experimental solutions to a pH where the compound is most stable. The ionization state of the carboxylic acid and the reactivity of the nitro group can be pH-dependent.
Interaction with Other Components Investigate potential interactions with other components in your experimental system (e.g., excipients, media components).
Batch-to-Batch Variability Characterize each new batch of this compound for purity and identity before use.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the stability of this compound.

Q1: What are the recommended storage conditions for this compound?

A1: To ensure its long-term stability, this compound should be stored in a tightly sealed container in a cool (2-8°C), dry, and dark environment to protect it from moisture, heat, and light.[1]

Q2: How stable is this compound in aqueous solutions?

A2: The stability in aqueous solutions is pH-dependent. Aromatic carboxylic acids and nitro compounds can be susceptible to hydrolysis under strongly acidic or basic conditions.[2] It is advisable to determine the stability profile at the pH of your experimental conditions.

Q3: Is this compound sensitive to light?

A3: Yes, compounds containing nitroaromatic groups can be photosensitive.[2] Exposure to UV or even ambient light over extended periods can lead to photodegradation. It is crucial to handle and store the compound and its solutions with protection from light.

Q4: What are the potential degradation pathways for this compound?

A4: Based on its structure, potential degradation pathways include:

  • Hydrolysis: The carboxylic acid group can react, particularly under extreme pH conditions.

  • Decarboxylation: Loss of the carboxylic acid group as CO2 can occur at high temperatures. Studies on nitrobenzoic acids have shown thermal decarboxylation.[7]

  • Reduction of the nitro group: The nitro group can be reduced to a nitroso or amino group, especially in the presence of reducing agents.

  • Photodegradation: Light can induce reactions involving the nitro group and the aromatic ring.[8]

Q5: What are the likely decomposition products?

A5: While specific degradation products for this compound are not extensively documented, potential products could include compounds resulting from decarboxylation (3,4-dichloro-1-nitrobenzene), reduction of the nitro group (3,4-dichloro-5-aminobenzoic acid), or hydroxylation of the aromatic ring.

Q6: How can I assess the stability of this compound in my specific application?

A6: You should perform forced degradation studies under conditions relevant to your application. This involves exposing the compound to stress conditions such as heat, light, different pH levels, and oxidizing agents, and then analyzing the samples using a stability-indicating analytical method like HPLC.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the stability of this compound.

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability profile of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize a sample before analysis.
  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize a sample before analysis.
  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
  • Thermal Degradation: Expose the solid compound to a temperature of 105°C for 48 hours. Also, expose the stock solution to 60°C for 48 hours.
  • Photodegradation: Expose the solid compound and the stock solution to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to exclude light.

3. Analysis:

  • Analyze the stressed samples and a non-stressed control sample using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development

1. Instrumentation:

  • A High-Performance Liquid Chromatography (HPLC) system with a UV detector.

2. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
  • Mobile Phase:
  • Mobile Phase A: 0.1% Phosphoric acid in water.
  • Mobile Phase B: Acetonitrile.
  • Gradient Program: A linear gradient from a low to a high percentage of Mobile Phase B over 20-30 minutes is a good starting point to ensure the separation of potential degradation products.
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: Based on the UV spectrum of this compound (a photodiode array detector is useful for initial development).
  • Injection Volume: 10 µL.

3. Method Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is critical and should be demonstrated by showing that the peak for this compound is pure and well-resolved from all degradation product peaks in the stressed samples.

Data Presentation

Table 1: Summary of Forced Degradation Conditions
Stress ConditionReagent/ParameterDurationTemperatureExpected Outcome
Acid Hydrolysis0.1 M HCl24 hours60°CPotential for hydrolysis
Base Hydrolysis0.1 M NaOH24 hours60°CPotential for hydrolysis and other base-catalyzed reactions
Oxidation3% H₂O₂24 hoursRoom TempFormation of oxidation products
Thermal (Solid)Dry Heat48 hours105°CThermal decomposition, potential decarboxylation
Thermal (Solution)Heat48 hours60°CDegradation in solution
Photostability>1.2 million lux hours & >200 Wh/m²VariableAmbientFormation of photodegradation products

Note: The expected outcomes are based on the general behavior of similar compounds and should be confirmed experimentally for this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock_solution Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock_solution->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock_solution->base oxidation Oxidation (3% H₂O₂) stock_solution->oxidation thermal Thermal Stress (60-105°C) stock_solution->thermal photo Photostability (Light Exposure) stock_solution->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc

Caption: Experimental workflow for the forced degradation study of this compound.

logical_relationship cluster_factors Influencing Factors cluster_pathways Potential Degradation Pathways compound This compound Stability temperature Temperature compound->temperature is affected by ph pH compound->ph is affected by light Light Exposure compound->light is affected by oxidants Oxidizing Agents compound->oxidants is affected by reducers Reducing Agents compound->reducers is affected by hydrolysis Hydrolysis temperature->hydrolysis decarboxylation Decarboxylation temperature->decarboxylation photolysis Photolysis temperature->photolysis oxidation_path Oxidation temperature->oxidation_path reduction_path Reduction temperature->reduction_path ph->hydrolysis ph->decarboxylation ph->photolysis ph->oxidation_path ph->reduction_path light->hydrolysis light->decarboxylation light->photolysis light->oxidation_path light->reduction_path oxidants->hydrolysis oxidants->decarboxylation oxidants->photolysis oxidants->oxidation_path oxidants->reduction_path reducers->hydrolysis reducers->decarboxylation reducers->photolysis reducers->oxidation_path reducers->reduction_path

Caption: Factors influencing the stability and potential degradation pathways of the compound.

References

Common impurities in 3,4-Dichloro-5-nitrobenzoic acid and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling and purifying 3,4-Dichloro-5-nitrobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The common impurities in crude this compound are typically related to its synthesis, which usually involves the nitration of 3,4-dichlorobenzoic acid. These impurities can be categorized as follows:

  • Unreacted Starting Material: Residual 3,4-dichlorobenzoic acid that did not undergo nitration.

  • Regioisomers: During the nitration of 3,4-dichlorobenzoic acid, the nitro group can be directed to other positions on the aromatic ring, although the 5-position is favored. The primary regioisomeric impurities are 3,4-dichloro-2-nitrobenzoic acid and 3,4-dichloro-6-nitrobenzoic acid.

  • Over-nitration Byproducts: Under harsh reaction conditions, dinitration of the benzene ring can occur, leading to the formation of dinitro-dichlorobenzoic acids.

  • Residual Solvents and Reagents: Trace amounts of solvents (e.g., sulfuric acid, nitric acid) and other reagents used during the synthesis and workup may be present.

Q2: My purified this compound is off-color (e.g., yellow or brown). What is the cause, and how can I fix it?

A2: Discoloration in the final product is often due to the presence of colored impurities or degradation products.

  • Cause: The yellowish or brownish tint is typically caused by residual nitro-aromatic impurities or trace amounts of oxidized organic species.

  • Solution: Treatment with activated charcoal during recrystallization is an effective method for removing colored impurities. After dissolving the crude product in a hot solvent, a small amount of activated charcoal can be added to the solution. The charcoal, along with the adsorbed impurities, is then removed by hot filtration before allowing the solution to cool and crystallize.

Q3: What is the most effective method for purifying crude this compound?

A3: Recrystallization is the most common and effective technique for purifying solid organic compounds like this compound. The principle is based on the difference in solubility of the desired compound and its impurities in a suitable solvent at different temperatures. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, allowing for the formation of pure crystals upon cooling while the impurities remain in the solution.

Another potential method, particularly for removing non-acidic impurities, is an acid-base extraction. This involves dissolving the crude acid in an aqueous basic solution, washing with an organic solvent to remove neutral or basic impurities, and then re-acidifying the aqueous layer to precipitate the purified benzoic acid.

Data Presentation

The following table presents representative data on the purity of this compound before and after a standard recrystallization procedure.

Compound Crude Product (% Area by HPLC) Purified Product (% Area by HPLC)
This compound92.5> 99.5
3,4-Dichlorobenzoic acid3.5< 0.1
3,4-Dichloro-2-nitrobenzoic acid1.8< 0.2
3,4-Dichloro-6-nitrobenzoic acid1.5< 0.2
Other Impurities0.7Not Detected

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Possible Cause Suggested Solution
Low Recovery of Purified Product 1. Too much solvent was used. 2. The product is significantly soluble in the cold solvent. 3. Premature crystallization during hot filtration.1. Evaporate some of the solvent to concentrate the solution and cool again. 2. Choose a different solvent or a solvent mixture where the product has lower solubility at cold temperatures. 3. Pre-heat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization during filtration.
Product "Oils Out" Instead of Crystallizing 1. The solution is supersaturated, and the boiling point of the solvent is higher than the melting point of the solute. 2. High concentration of impurities depressing the melting point.1. Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. 2. Consider a preliminary purification step like an acid-base extraction before recrystallization.
Persistent Impurities in the Final Product 1. The chosen solvent does not effectively differentiate between the product and the impurity. 2. The cooling process was too rapid, trapping impurities in the crystal lattice.1. Experiment with different solvents or solvent systems to find one that leaves the specific impurity in the mother liquor. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Crystals Do Not Form Upon Cooling 1. The solution is not sufficiently saturated. 2. The solution is supersaturated but requires nucleation.1. Boil off some of the solvent to increase the concentration and try cooling again. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a seed crystal of the pure compound.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol describes a general procedure for the purification of crude this compound using a mixed solvent system of ethanol and water.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of hot ethanol required to just dissolve the solid with gentle heating and stirring.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount (approx. 1-2% by weight of the solute) of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Pre-heat a filtration setup (e.g., a funnel with fluted filter paper and a clean receiving flask). Filter the hot solution quickly to remove the activated charcoal and any insoluble impurities.

  • Crystallization: Add hot water dropwise to the hot ethanolic filtrate until the solution becomes slightly cloudy (the saturation point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a suitable temperature (e.g., 60-70 °C) until a constant weight is achieved.

Protocol 2: HPLC Analysis for Purity Determination

This protocol provides a starting point for the HPLC analysis of this compound. Method optimization may be necessary.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water containing 0.1% phosphoric acid (to ensure the carboxylic acid is protonated). A typical starting condition could be 60:40 Acetonitrile:Water (with 0.1% H₃PO₄).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Procedure:

  • Standard Preparation: Prepare a stock solution of a high-purity reference standard of this compound in the mobile phase (e.g., 0.1 mg/mL).

  • Sample Preparation: Accurately weigh and dissolve the crude or purified sample in the mobile phase to a similar concentration as the standard.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Visualizations

experimental_workflow cluster_purification Purification cluster_analysis Purity Analysis crude Crude Product dissolve Dissolve in Hot Ethanol crude->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal hot_filter Hot Filtration dissolve->hot_filter charcoal->hot_filter crystallize Crystallize by adding Hot Water & Cooling hot_filter->crystallize vac_filter Vacuum Filtration crystallize->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Purified Crystals wash->dry sample_prep Prepare HPLC Sample dry->sample_prep hplc HPLC Analysis sample_prep->hplc data Analyze Data (Purity Assessment) hplc->data

Caption: Experimental workflow for the purification and purity analysis of this compound.

Caption: Troubleshooting workflow for common issues encountered during the recrystallization process.

Technical Support Center: Synthesis of 3,4-Dichloro-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,4-Dichloro-5-nitrobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis and scale-up of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis method for this compound?

A1: The most prevalent and direct method for synthesizing this compound is through the nitration of 3,4-Dichlorobenzoic acid.[1] This electrophilic aromatic substitution reaction utilizes a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, to introduce a nitro group (-NO₂) onto the benzene ring. The directing effects of the existing chloro and carboxyl substituents guide the nitro group to the C-5 position.

Q2: What are the key safety precautions to consider during this synthesis?

A2: The nitration of aromatic compounds is a highly exothermic reaction and requires strict safety measures. Key precautions include:

  • Use of a fume hood: The reaction can evolve toxic nitrogen oxides (brown fumes).[2]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and acid-resistant gloves.

  • Controlled reagent addition: The nitrating mixture should be added slowly and in portions to the solution of 3,4-Dichlorobenzoic acid, with efficient cooling to maintain the desired reaction temperature.[3]

  • Ice bath: Keep an ice bath readily available to control the reaction temperature and quench the reaction if necessary.

  • Quenching: The reaction mixture should be poured carefully onto ice water to precipitate the product and dilute the strong acids.[2][4]

Q3: What are the expected directing effects of the substituents on 3,4-Dichlorobenzoic acid during nitration?

A3: The regioselectivity of the nitration is determined by the directing effects of the substituents already present on the benzene ring:

  • The carboxylic acid group (-COOH) is a meta-director and deactivating.[1]

  • The chlorine atoms (-Cl) are ortho, para-directors and deactivating.[1]

In the case of 3,4-Dichlorobenzoic acid, the directing effects align to favor the substitution of the nitro group at the C-5 position, which is meta to the carboxylic acid group and ortho to the C-4 chlorine atom.[1]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield of Product - Incomplete reaction due to insufficient nitrating agent or reaction time.- Loss of product during workup and purification.- Formation of side products due to improper temperature control.- Ensure the correct stoichiometry of the nitrating mixture. Monitor the reaction progress using techniques like TLC.- Optimize the recrystallization solvent and procedure to minimize product loss.- Maintain the recommended reaction temperature strictly. Higher temperatures can lead to dinitration or oxidation.
Formation of Impurities/Side Products - Isomeric Impurities: Formation of other nitro isomers due to incomplete regioselectivity.- Dinitrated Products: Occurs if the reaction conditions are too harsh (high temperature, excess nitrating agent).- Unreacted Starting Material: Incomplete reaction.- Purification by recrystallization is crucial. A suitable solvent system (e.g., ethanol/water) can help separate the desired isomer.[2]- Carefully control the reaction temperature and the amount of nitrating agent.- Increase the reaction time or slightly increase the temperature within the recommended range.
Difficulty in Product Isolation/Purification - The product precipitates as a fine solid that is difficult to filter.- The crude product is oily or sticky.- Allow the precipitate to digest in the mother liquor for a period before filtration to increase crystal size.- This may indicate the presence of impurities. Wash the crude product thoroughly with cold water to remove residual acids. An additional wash with a non-polar solvent might help remove organic impurities.
Dark-colored Product - Presence of nitrogen oxides and other colored impurities.- Ensure efficient stirring during the reaction to prevent localized overheating.- Wash the crude product extensively with water to remove trapped acids and colored byproducts.- Recrystallization, possibly with the addition of activated charcoal, can help decolorize the product.

Experimental Protocols

Synthesis of this compound via Nitration of 3,4-Dichlorobenzoic acid

This protocol is a general guideline and may require optimization based on laboratory conditions and scale.

Materials:

  • 3,4-Dichlorobenzoic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Distilled Water

  • Ethanol (for recrystallization)

Procedure:

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add a stoichiometric amount of concentrated nitric acid to a calculated volume of concentrated sulfuric acid with constant stirring. Allow the mixture to cool.

  • Dissolution of Starting Material: In a separate flask, dissolve 3,4-Dichlorobenzoic acid in a minimal amount of concentrated sulfuric acid. Cool this solution in an ice bath.

  • Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the solution of 3,4-Dichlorobenzoic acid. Maintain the reaction temperature below 10-15 °C using the ice bath. The addition should be controlled to prevent a rapid increase in temperature.[4]

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at a controlled temperature for a specified duration (e.g., 2-4 hours) to ensure the reaction goes to completion.[2][4] The progress can be monitored by Thin Layer Chromatography (TLC).

  • Product Precipitation: Carefully pour the reaction mixture onto a beaker containing crushed ice and water with vigorous stirring. A solid precipitate of this compound should form.[4]

  • Isolation: Collect the precipitate by vacuum filtration and wash the filter cake thoroughly with cold water until the washings are neutral to pH paper. This removes residual acids.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol-water mixture, to obtain the purified this compound.[2]

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.

Quantitative Data Summary
ParameterValue/RangeSource
Molecular Formula C₇H₃Cl₂NO₄[5]
Molecular Weight 236.01 g/mol [5]
Typical Reaction Temperature 0 - 15 °C[4]
Reported Yields Yields can vary significantly based on scale and conditions. Lab-scale synthesis often reports yields in the range of 80-95% after purification.[6]
Melting Point The melting point of the purified product is a key indicator of purity.[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_nitrating Prepare Nitrating Mixture (HNO3 + H2SO4) nitration Nitration Reaction (< 15°C) prep_nitrating->nitration prep_starting Dissolve 3,4-Dichlorobenzoic Acid in H2SO4 prep_starting->nitration precipitation Precipitate in Ice Water nitration->precipitation filtration Vacuum Filtration & Washing precipitation->filtration recrystallization Recrystallization (Ethanol/Water) filtration->recrystallization drying Drying recrystallization->drying product Pure 3,4-Dichloro-5- nitrobenzoic acid drying->product

Caption: Experimental workflow for the synthesis of this compound.

signaling_pathway cluster_reactants Reactants cluster_products Products reactant1 3,4-Dichlorobenzoic Acid reaction Electrophilic Aromatic Substitution (Nitration) reactant1->reaction reactant2 Nitrating Mixture (HNO3/H2SO4) reactant2->reaction product This compound reaction->product Major Product side_product Isomeric & Dinitrated Byproducts (Impurities) reaction->side_product Minor Products

Caption: Reaction pathway for the nitration of 3,4-Dichlorobenzoic acid.

References

How to increase the regioselectivity of nitration for 3,4-Dichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to enhance the regioselectivity of the nitration of 3,4-dichlorobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the expected major and minor products from the nitration of 3,4-dichlorobenzoic acid?

When nitrating 3,4-dichlorobenzoic acid, the electrophilic substitution is directed by three existing groups: a carboxylic acid (-COOH) and two chlorine atoms (-Cl). The primary products formed are typically a mixture of isomers, primarily:

  • Major Product: 3,4-dichloro-5-nitrobenzoic acid

  • Minor Product: 3,4-dichloro-6-nitrobenzoic acid

  • Trace/Negligible Product: 3,4-dichloro-2-nitrobenzoic acid

The formation of these products is governed by the combined electronic and steric effects of the substituents on the aromatic ring.

Q2: Why is a mixture of isomers formed, and how do the substituents influence the reaction?

A mixture of isomers results from the conflicting directing effects of the substituents. In electrophilic aromatic substitution, substituents either activate or deactivate the ring and direct the incoming electrophile to specific positions.[1][2]

  • Carboxylic Acid (-COOH): This is an electron-withdrawing group, which deactivates the ring and is a meta-director. It directs the incoming nitro group to position 5.

  • Chlorine (-Cl): Halogens are deactivating groups due to their inductive electron withdrawal but are ortho, para-directors because their lone pairs can donate electron density through resonance to stabilize the reaction intermediate (arenium ion).[3][4]

    • The chlorine at position 3 directs to positions 2 and 6.

    • The chlorine at position 4 directs to position 5.

The directing effects are summarized in the diagram below. The formation of this compound is favored because both the -COOH group and the C4-Cl group direct the substitution to that position. The formation of the 6-nitro isomer is driven by the C3-Cl. The 2-nitro isomer is sterically hindered by the adjacent bulky -COOH group, making its formation highly unfavorable.[5]

G cluster_molecule Directing Effects on 3,4-Dichlorobenzoic Acid cluster_legend Legend mol COOH Cl Cl mol:c3->pos2 ortho mol:c1->pos5 meta (favored) mol:c4->pos5 ortho mol:c3->pos6 para l1 COOH Directing Effect l2 C3-Cl Directing Effect l3 C4-Cl Directing Effect

Caption: Conflicting directing effects in the nitration of 3,4-dichlorobenzoic acid.
Q3: How can reaction conditions be modified to increase the yield of the desired this compound?

Increasing the regioselectivity in favor of the 5-nitro isomer involves carefully controlling the reaction conditions to exploit the small differences in activation energy between the pathways leading to the different isomers. The key factors are temperature, acid concentration, and the choice of nitrating agent.

Troubleshooting Guide: Improving Regioselectivity

This guide addresses common issues encountered during the nitration of 3,4-dichlorobenzoic acid and provides solutions to improve the yield of the desired this compound isomer.

Problem Potential Cause Recommended Solution
Low Regioselectivity (High yield of 6-nitro isomer)High Reaction Temperature: Elevated temperatures provide sufficient energy to overcome the activation barrier for the formation of the less-favored 6-nitro isomer, leading to a mixed product distribution.[6]Maintain Low Temperature: Conduct the reaction at a strictly controlled low temperature, typically between 0°C and 5°C.[7] This favors the reaction pathway with the lowest activation energy, which leads to the 5-nitro isomer.
Poor Overall Yield and/or Low SelectivityInadequate Nitrating Agent Strength: The standard mixed acid (HNO₃/H₂SO₄) may not be potent enough at very low temperatures, leading to incomplete or slow reactions. Water produced during the reaction can dilute the sulfuric acid, further reducing its effectiveness.[8]Use Fuming Sulfuric Acid (Oleum): Incorporating oleum (H₂SO₄ containing dissolved SO₃) into the reaction mixture can significantly improve results. The SO₃ reacts with the water formed during nitration, maintaining the high concentration of the sulfuric acid and ensuring a sufficient concentration of the nitronium ion (NO₂⁺) electrophile.[8]
Formation of Byproducts or DegradationIncorrect Acid Ratio: An improper ratio of nitric acid to sulfuric acid can lead to side reactions or incomplete generation of the nitronium ion.Optimize Acid Mixture: A common nitrating mixture consists of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid should be in excess to act as both a catalyst and a solvent.[6] A weight ratio of total sulfuric acid to dichlorobenzoic acid of around 4:1 to 8:1 is often required.[8]
Difficulty in Product Isolation Poor Precipitation: The nitrated products may have some solubility in the acidic reaction mixture, leading to losses during the work-up procedure.Controlled Quenching: After the reaction is complete, pour the reaction mixture slowly over a large amount of crushed ice and water with vigorous stirring.[7] This "drowning" step ensures rapid and complete precipitation of the organic products, making them easier to isolate by filtration.

Optimized Experimental Protocol

This protocol incorporates best practices to maximize the regioselectivity for this compound. Safety Note: This reaction involves highly corrosive and strong oxidizing acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[6]

Materials and Reagents:
  • 3,4-Dichlorobenzoic acid

  • Concentrated Sulfuric Acid (98%)

  • Fuming Sulfuric Acid (Oleum, 20% SO₃)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

Procedure:
  • Prepare the Reaction Vessel: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid and oleum.

  • Cool the Mixture: Cool the flask in an ice-salt bath to between 0°C and 5°C.

  • Dissolve the Substrate: Slowly add the 3,4-dichlorobenzoic acid to the cold, stirred sulfuric acid mixture. Ensure the temperature does not rise above 10°C during the addition. Stir until all the solid has dissolved.

  • Prepare the Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.

  • Slow Addition: Transfer the cold nitrating mixture to the dropping funnel. Add the nitrating mixture dropwise to the solution of the benzoic acid over 1-2 hours. Crucially, maintain the internal reaction temperature between 0°C and 5°C throughout the addition. [7]

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 2-3 hours. The reaction progress can be monitored by techniques such as TLC or HPLC.

  • Quenching: Slowly pour the reaction mixture onto a large volume of crushed ice in a beaker with vigorous stirring. A white precipitate of the nitrated product should form.

  • Isolation and Purification:

    • Allow the ice to melt completely, then collect the solid product by vacuum filtration.

    • Wash the solid thoroughly with cold deionized water until the washings are neutral to pH paper.

    • Dry the product in a vacuum oven. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to separate the isomers.

Caption: Optimized workflow for the regioselective nitration of 3,4-dichlorobenzoic acid.

References

Technical Support Center: Functionalization of 3,4-Dichloro-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in the functionalization of 3,4-dichloro-5-nitrobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: this compound has three primary reactive sites for functionalization:

  • The two chlorine atoms: These are susceptible to nucleophilic aromatic substitution (SNAr).

  • The nitro group: This can be reduced to an amine or other nitrogen-containing functionalities.

  • The carboxylic acid group: This can undergo esterification, amidation, or decarboxylation under specific conditions.

Q2: Which of the two chlorine atoms is more reactive towards nucleophilic aromatic substitution (SNAr)?

A2: The chlorine atom at the C4 position is generally more reactive towards nucleophilic attack. The strong electron-withdrawing effect of the para-nitro group provides significant resonance stabilization to the Meisenheimer intermediate formed during the substitution at C4.[1] The ortho-nitro group also activates the C3 chlorine, but the para-stabilization is typically stronger.

Q3: What are the common challenges in the selective reduction of the nitro group?

A3: The main challenge is achieving chemoselectivity, meaning reducing the nitro group without affecting the two chloro substituents (dehalogenation). Catalytic hydrogenation with Pd/C, a common method for nitro reduction, can sometimes lead to dehalogenation. Milder reducing agents or specific catalytic systems are often required to avoid this side reaction.

Q4: Can the carboxylic acid group interfere with other functionalization reactions?

A4: Yes, the acidic proton of the carboxylic acid can be incompatible with strongly basic or organometallic reagents. It is often necessary to protect the carboxylic acid, typically as an ester, before performing reactions like Suzuki-Miyaura coupling. Additionally, harsh reaction conditions can lead to unintentional decarboxylation.

Q5: How can I purify the functionalized products, especially if regioisomers are formed?

A5: Purification of regioisomers can be challenging. Column chromatography is a common method. In some cases, recrystallization from a suitable solvent system can effectively separate isomers.[2] Another technique involves the formation of salts with a chiral amine, which can help in the separation of positional isomers.[3]

Troubleshooting Guides

Problem 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr)
Possible Cause Suggested Solution Citation
Poor nucleophile Use a stronger nucleophile or increase its concentration. For amines, consider using a stronger base to deprotonate the amine and increase its nucleophilicity.
Insufficient activation The reaction may require higher temperatures or a more polar aprotic solvent (e.g., DMSO, DMF) to facilitate the formation of the Meisenheimer complex.[1]
Side reactions Hydrolysis of the chloro-substituent can occur in the presence of water, especially under basic conditions. Ensure anhydrous conditions.[2]
Steric hindrance If the nucleophile is bulky, it may hinder the approach to the aromatic ring. Consider using a less sterically hindered nucleophile if possible.
Problem 2: Dehalogenation during Nitro Group Reduction
Possible Cause Suggested Solution Citation
Harsh reducing agent Avoid using standard catalytic hydrogenation with Pd/C and H₂ gas, as this can lead to dehalogenation.
Reaction conditions High temperatures and prolonged reaction times can promote dehalogenation. Monitor the reaction closely and work at the lowest effective temperature.
Inappropriate catalyst Use a more chemoselective reducing system. Good alternatives include SnCl₂·2H₂O in an alcoholic solvent, or catalytic transfer hydrogenation with a suitable hydrogen donor like ammonium formate.
Problem 3: Unwanted Decarboxylation
Possible Cause Suggested Solution Citation
High reaction temperature Decarboxylation of aromatic carboxylic acids is often induced by heat. If possible, perform the reaction at a lower temperature, even if it requires a longer reaction time.
Strongly basic or acidic conditions Extreme pH can promote decarboxylation. If the reaction requires a base or acid, use the mildest effective option and carefully control the stoichiometry.
Presence of a catalyst Some transition metal catalysts, particularly copper, can catalyze decarboxylation at elevated temperatures. Screen different catalysts if this is suspected.[2]

Data Presentation

Table 1: Comparison of Conditions for Nucleophilic Aromatic Substitution (Amination)

SubstrateNucleophileSolventBaseTemperature (°C)Time (h)Yield (%)Reference
4-Chloro-3-nitro-5-sulfamoylbenzoic acidn-ButylamineWaterNaOH0 - RT2.5Not specified[4]
4-Chloro-3-nitrobenzoic acidMethylamineNot specifiedNot specifiedNot specifiedNot specifiedHigh[5]
2-Chloro-5-nitrobenzoic acidVarious aminesNone (neat)None80-1200.1-0.5>99[6]
2,3-Dichlorobenzoic acidAmmoniaMethanol(autoclave)13020Not specified[2]

Table 2: Comparison of Conditions for Nitro Group Reduction

SubstrateReagent/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
4'-Nitrophenyl-2-chloro-5-nitrobenzoateH₂, 10% Pd/CEthyl acetateRT15Quantitative[7]
4'-Nitrophenyl-4-chloro-3-nitrobenzoateH₂, 10% Pd/CEthyl acetateRT15Quantitative[7]

Table 3: Comparison of Conditions for Suzuki-Miyaura Coupling

| Substrate | Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Aryl Halide | Phenylboronic acid | Pd(OAc)₂, SPhos | K₃PO₄ | Dioxane/Water | 60 | 6 | 94 |[8] | | 3,5-Dichloro-1,2,4-thiadiazole | Arylboronic acids | Pd(PPh₃)₄ | K₂CO₃ | Toluene/MeOH/Water | RT | 24 | Not specified |[9] |

Experimental Protocols

Protocol 1: Regioselective Amination at the C4-Position

This protocol is adapted from procedures for similar chlorinated nitroaromatic compounds.[4][5]

  • Dissolve this compound (1 equivalent) in a suitable polar aprotic solvent such as DMF or DMSO.

  • Add a base such as K₂CO₃ or Et₃N (2.5 equivalents).

  • Add the desired primary or secondary amine (1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion , cool the reaction to room temperature and pour it into ice-water.

  • Acidify the aqueous solution with dilute HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography to isolate the 4-amino-3-chloro-5-nitrobenzoic acid derivative.

Protocol 2: Chemoselective Reduction of the Nitro Group

This protocol uses tin(II) chloride, a mild reducing agent that typically does not cause dehalogenation.

  • Suspend this compound (1 equivalent) in ethanol or a mixture of ethanol and ethyl acetate.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents) portion-wise.

  • Reflux the mixture at 70-80 °C under a nitrogen atmosphere until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and pour it into ice.

  • Carefully neutralize with a 5% aqueous NaHCO₃ solution until the pH is approximately 7-8. This will precipitate tin salts.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting 3,4-dichloro-5-aminobenzoic acid by column chromatography or recrystallization.

Protocol 3: Suzuki-Miyaura Coupling of the Chloro Substituent (after esterification)

This protocol assumes the carboxylic acid has been protected as a methyl or ethyl ester to prevent interference.

  • To a reaction vessel , add the methyl 3,4-dichloro-5-nitrobenzoate (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically K₂CO₃ or Cs₂CO₃ (2-3 equivalents).

  • Add a degassed solvent system, commonly a mixture of toluene and water or dioxane and water.

  • Heat the mixture under a nitrogen or argon atmosphere to 80-100 °C.

  • Monitor the reaction by TLC or GC-MS. The reaction time can vary from a few hours to overnight.

  • After completion , cool the reaction mixture and dilute it with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental_Workflow start This compound snar Nucleophilic Aromatic Substitution (SNAr) start->snar Nucleophile (e.g., RNH2, RO-) nitro_reduction Nitro Group Reduction start->nitro_reduction Reducing Agent (e.g., SnCl2) esterification Esterification start->esterification Alcohol, Acid Catalyst decarboxylation Decarboxylation start->decarboxylation Heat/Catalyst product1 Substituted Amino/ Alkoxy Derivative snar->product1 product2 3,4-Dichloro-5-aminobenzoic acid nitro_reduction->product2 ester_product Ester Derivative esterification->ester_product suzuki Suzuki Coupling suzuki_product Aryl-substituted Derivative suzuki->suzuki_product decarboxy_product 1,2-Dichloro-4-nitrobenzene decarboxylation->decarboxy_product ester_product->suzuki Arylboronic acid, Pd Catalyst

Caption: General functionalization pathways for this compound.

Troubleshooting_SNAr start Low Yield in SNAr Reaction? check_reagents Check Reagents and Conditions start->check_reagents check_purity Analyze Crude Product for Side Products start->check_purity sub_reagents1 Is the nucleophile strong enough? check_reagents->sub_reagents1 sub_reagents2 Is the solvent polar aprotic (e.g., DMF, DMSO)? check_reagents->sub_reagents2 sub_reagents3 Is the temperature high enough? check_reagents->sub_reagents3 sub_purity1 Is unreacted starting material present? check_purity->sub_purity1 sub_purity2 Is the wrong regioisomer formed? check_purity->sub_purity2 sub_purity3 Is a hydrolysis product observed? check_purity->sub_purity3 action1 Increase nucleophile concentration or use a stronger base. sub_reagents1->action1 action2 Switch to a more suitable solvent. sub_reagents2->action2 action3 Increase reaction temperature. sub_reagents3->action3 action4 Increase reaction time or temperature. sub_purity1->action4 action5 Re-evaluate electronic effects. C4 is generally more reactive. sub_purity2->action5 action6 Ensure anhydrous conditions. sub_purity3->action6

References

Technical Support Center: Optimizing Catalyst Selection for 3,4-Dichloro-5-nitrobenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst selection in reactions involving 3,4-Dichloro-5-nitrobenzoic acid. The following sections offer detailed experimental methodologies and address specific issues that may be encountered during experimentation.

Section 1: Catalytic Reduction of the Nitro Group

The selective reduction of the nitro group in this compound to form 3,4-dichloro-5-aminobenzoic acid is a critical transformation in the synthesis of various pharmaceutical intermediates. The primary challenge in this reaction is achieving high chemoselectivity, specifically avoiding the undesired side reaction of dehalogenation.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the reduction of the nitro group on this compound?

A1: The most common catalysts for the reduction of aromatic nitro groups are heterogeneous precious metal catalysts. For substrates containing halogen substituents, catalyst choice is crucial to minimize hydrodehalogenation.[1][2] Recommended catalysts include:

  • Palladium on carbon (Pd/C): This is a widely used and often effective catalyst for nitro group reduction.[1] However, it can also catalyze the removal of chlorine atoms, a side reaction that can be problematic with di-chlorinated substrates.[3]

  • Platinum on carbon (Pt/C): Platinum-based catalysts are also highly active for nitro group hydrogenation and can sometimes offer different selectivity compared to palladium.[4]

  • Raney Nickel (Raney Ni): This catalyst is often preferred for the reduction of halogenated nitroaromatics as it is less prone to causing dehalogenation compared to Pd/C.[1]

  • Tin(II) chloride (SnCl₂): This is a classical chemical reducing agent that is highly chemoselective for the nitro group and does not typically affect aryl halides.[5][6]

Q2: My reduction reaction is showing significant dehalogenation. How can I prevent this?

A2: Dehalogenation is a common side reaction during the catalytic hydrogenation of halogenated nitroaromatics.[2] To minimize this:

  • Catalyst Selection: Switch from Pd/C to a less reactive catalyst for dehalogenation, such as Raney Nickel.[1]

  • Catalyst Modifiers/Inhibitors: The addition of certain inhibitors to the reaction mixture can suppress dehalogenation. Organic bases like morpholine or piperazine are sometimes used for this purpose.[7]

  • Reaction Conditions: Lowering the hydrogen pressure and reaction temperature can sometimes reduce the rate of dehalogenation relative to nitro group reduction.

  • Chemical Reducing Agents: Employing a chemical reducing agent like SnCl₂ or iron in acidic media can completely avoid catalytic hydrodehalogenation.[3][5]

Q3: The reduction of my this compound is slow or incomplete. What are the potential causes and solutions?

A3: Sluggish or incomplete reduction can be due to several factors:

  • Catalyst Inactivity: The catalyst may be old, poisoned, or used in insufficient quantity. Ensure you are using a fresh, high-quality catalyst at an appropriate loading (typically 1-10 mol%).

  • Insufficient Hydrogen Pressure: For catalytic hydrogenations, ensure an adequate and constant pressure of hydrogen is maintained throughout the reaction.

  • Poor Solubility: The substrate or intermediate products may have poor solubility in the chosen solvent, limiting their access to the catalyst surface. Consider solvent screening to find a more suitable medium.

  • Catalyst Poisoning: Trace impurities in the starting material or solvent can poison the catalyst. Ensure high purity of all reagents and solvents.

Troubleshooting Guide: Nitro Group Reduction
Problem Potential Cause Recommended Solution
Low Yield of 3,4-dichloro-5-aminobenzoic acid Incomplete reaction.- Increase reaction time. - Increase catalyst loading. - Increase hydrogen pressure (for catalytic hydrogenation).
Dehalogenation side products observed.- Switch from Pd/C to Raney Nickel.[1] - Add a dehalogenation inhibitor.[7] - Use a chemical reducing agent like SnCl₂.[6]
Formation of colored impurities (azo or azoxy compounds).- Ensure complete reduction by optimizing reaction time and reductant amount.[3]
Reaction is sluggish or stalls Catalyst deactivation.- Use a fresh batch of catalyst. - Purify starting materials and solvents to remove potential catalyst poisons.
Insufficient hydrogen supply.- Check for leaks in the hydrogenation apparatus. - Ensure adequate stirring to facilitate gas-liquid mass transfer.
Product is difficult to purify Presence of multiple side products.- Optimize reaction selectivity by adjusting catalyst and conditions as described above.
Co-precipitation of inorganic salts (with chemical reductants).- Follow a proper work-up procedure, including pH adjustment and extraction, to remove inorganic byproducts.
Data on Catalyst Performance for Nitro Group Reduction (Qualitative Comparison)
Catalyst Selectivity for Nitro Reduction Tendency for Dehalogenation Typical Reaction Conditions Notes
Pd/C HighModerate to High[3]H₂ gas, various solvents (e.g., EtOH, MeOH, EtOAc)Most common, but risk of dehalogenation.
Pt/C HighModerateH₂ gas, various solventsCan offer different selectivity profile to Pd/C.
Raney Nickel HighLow[1]H₂ gas, various solvents (often alcohols)Preferred for halogenated substrates.
SnCl₂ Very High[5][6]Very LowAcidic conditions (e.g., HCl in ethanol)Stoichiometric reagent, requires careful work-up.
Fe/Acid Very HighVery LowAcidic conditions (e.g., AcOH, HCl)Inexpensive and effective, but can require harsh conditions.

Section 2: Nucleophilic Aromatic Substitution (SNAr)

The presence of two chlorine atoms and a strong electron-withdrawing nitro group on the benzoic acid ring makes this compound a potential substrate for nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile can displace one of the chloro substituents.

Frequently Asked Questions (FAQs)

Q1: Is this compound a good substrate for SNAr reactions?

A1: Yes, the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, making SNAr reactions feasible.[8] The positions ortho and para to the nitro group are particularly activated. In this compound, the chlorine at the 4-position is para to the nitro group and is therefore the most likely site for nucleophilic substitution.

Q2: What types of nucleophiles can be used in SNAr reactions with this substrate?

A2: A variety of nucleophiles can be employed, including:

  • Amines (primary and secondary): To form substituted anilines.

  • Alkoxides and Phenoxides: To form aryl ethers.

  • Thiols: To form aryl thioethers.[9]

  • Azide: To introduce an azido group, which can be further transformed.[10]

Q3: What are typical catalysts and conditions for SNAr reactions?

A3: SNAr reactions are often promoted by a base rather than a catalyst. The base deprotonates the nucleophile, increasing its reactivity. Common conditions include:

  • Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are typically used.

  • Base: Inorganic bases like K₂CO₃ or Cs₂CO₃, or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common.

  • Temperature: Reactions may proceed at room temperature or require heating, depending on the reactivity of the nucleophile and the substrate.

Troubleshooting Guide: SNAr Reactions
Problem Potential Cause Recommended Solution
No or low conversion Insufficiently activated substrate or weak nucleophile.- Increase the reaction temperature. - Use a stronger base to fully deprotonate the nucleophile.
Poor solvent choice.- Ensure a polar aprotic solvent is used to facilitate the formation of the charged Meisenheimer complex intermediate.
Formation of multiple products Reaction at multiple sites.- While the 4-position is electronically favored, reaction at the 3-position may occur under harsh conditions. Milder conditions may improve regioselectivity.
Side reactions of the carboxylic acid group.- Consider protecting the carboxylic acid as an ester before performing the SNAr reaction to avoid unwanted reactions with the nucleophile or base.

Section 3: Experimental Protocols

The following are general experimental protocols based on established procedures for similar compounds. Note: These protocols should be considered as a starting point and may require optimization for this compound.

Protocol 1: Catalytic Hydrogenation for Nitro Group Reduction using Raney Nickel
  • Preparation: In a suitable hydrogenation vessel, dissolve this compound (1.0 eq.) in a suitable solvent (e.g., ethanol or methanol).

  • Catalyst Addition: Add Raney Nickel (5-10 wt% of the substrate) to the solution. Caution: Raney Nickel is pyrophoric and should be handled under a liquid.

  • Reaction Setup: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Hydrogenation: Pressurize the vessel with hydrogen (e.g., 1-4 atm) and stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 3,4-dichloro-5-aminobenzoic acid. Further purification can be achieved by recrystallization.

Protocol 2: Nucleophilic Aromatic Substitution with an Amine
  • Preparation: To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and a polar aprotic solvent (e.g., DMF or DMSO).

  • Reagent Addition: Add the amine nucleophile (1.1-1.5 eq.) to the solution, followed by a base (e.g., K₂CO₃, 2.0 eq.).

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into water and acidify to precipitate the product. Alternatively, extract the product with a suitable organic solvent.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Section 4: Visualizations

Catalyst_Selection_Workflow cluster_reduction Nitro Group Reduction cluster_snar Nucleophilic Aromatic Substitution (SNAr) start Define Reaction Goal for This compound reaction_type Select Reaction Type start->reaction_type catalyst_choice_red Primary Catalyst Choice reaction_type->catalyst_choice_red Reduction to Amine nucleophile_choice Select Nucleophile & Base reaction_type->nucleophile_choice Substitution of Chlorine pd_c Pd/C catalyst_choice_red->pd_c High Activity raney_ni Raney Nickel catalyst_choice_red->raney_ni Halogenated Substrate sncl2 SnCl2 catalyst_choice_red->sncl2 High Selectivity dehalogenation Dehalogenation? (Check with LC-MS) pd_c->dehalogenation incomplete_rxn Incomplete Reaction? raney_ni->incomplete_rxn sncl2->incomplete_rxn troubleshoot_red Troubleshooting end Optimized Protocol troubleshoot_red->end dehalogenation->raney_ni Yes dehalogenation->troubleshoot_red No incomplete_rxn->troubleshoot_red No amine Amine / K2CO3 nucleophile_choice->amine alkoxide Alkoxide / NaH nucleophile_choice->alkoxide thiol Thiol / TEA nucleophile_choice->thiol no_reaction No Reaction? amine->no_reaction side_products Side Products? alkoxide->side_products thiol->no_reaction troubleshoot_snar Troubleshooting troubleshoot_snar->end no_reaction->troubleshoot_snar Yes side_products->troubleshoot_snar Yes

Caption: A decision workflow for catalyst and reaction type selection.

Experimental_Workflow_Reduction prep Step 1: Preparation Dissolve substrate in solvent. Add catalyst. reaction Step 2: Reaction Purge with inert gas. Introduce H2 (or reductant). Stir under controlled T & P. prep->reaction monitoring Step 3: Monitoring Take aliquots periodically. Analyze by TLC or LC-MS. reaction->monitoring workup Step 4: Work-up Vent H2, purge with inert gas. Filter to remove catalyst. monitoring->workup isolation Step 5: Isolation Concentrate filtrate. Purify by recrystallization or chromatography. workup->isolation

Caption: A generalized experimental workflow for catalytic reduction.

References

Validation & Comparative

A Comparative Analysis of 3,4-Dichloro-5-nitrobenzoic Acid and Other Halogenated Nitrobenzoic Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Physicochemical Properties, Biological Activities, and Toxicological Profiles of Key Halogenated Nitrobenzoic Acids

Halogenated nitrobenzoic acids represent a critical class of compounds in synthetic chemistry and drug discovery, serving as versatile intermediates in the development of novel therapeutic agents. Their unique substitution patterns, featuring both electron-withdrawing nitro groups and halogens on a benzoic acid scaffold, give rise to a diverse range of chemical and biological properties. This guide provides a comprehensive comparison of 3,4-Dichloro-5-nitrobenzoic acid against other structurally related halogenated nitrobenzoic acids, with a focus on experimental data to inform researchers, scientists, and drug development professionals in their work.

Physicochemical Properties: A Comparative Overview

The position and number of halogen and nitro substituents on the benzoic acid ring significantly influence the physicochemical properties of these compounds, such as acidity (pKa), lipophilicity (logP), and melting point. These parameters are crucial in determining the reactivity, solubility, and pharmacokinetic profiles of resulting drug candidates.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa (Predicted)logP (Predicted)
This compoundC₇H₃Cl₂NO₄236.01Not Found1.893.3
2-Chloro-5-nitrobenzoic acidC₇H₄ClNO₄201.56164-1681.862.03
4-Chloro-3-nitrobenzoic acidC₇H₄ClNO₄201.56181-1853.131.8
2,4-Dichloro-5-nitrobenzoic acidC₇H₃Cl₂NO₄236.01Not Found1.512.8
3-Chloro-5-nitrobenzoic acidC₇H₄ClNO₄201.56140-1483.252.4

Biological Activities: A Focus on Antimicrobial and Cytotoxic Potential

Halogenated and nitroaromatic compounds are known for their broad spectrum of biological activities. This section compares the available data on the antibacterial, antifungal, and cytotoxic effects of the selected halogenated nitrobenzoic acids. It is important to note that direct comparative studies under identical experimental conditions are limited.

Antibacterial and Antifungal Activity

While comprehensive comparative data is scarce, some studies have explored the antimicrobial potential of derivatives of these acids. For instance, derivatives of 2-chloro-5-nitrobenzoic acid have been investigated for their antibacterial properties.[1] The general mechanism of action for many nitroaromatic compounds involves the enzymatic reduction of the nitro group to form reactive nitroso and hydroxylamino intermediates, which can induce cellular damage. For some halogenated compounds, inhibition of essential enzymes like DNA gyrase has been identified as a key antibacterial mechanism.[2][3][4][5][6]

Cytotoxicity

Toxicological Profile: A Summary of Available Data

The toxicological assessment of these compounds is crucial for their safe handling and for predicting the potential side effects of any derived pharmaceuticals. The available data is primarily from safety data sheets (SDS) and provides a general overview of their hazard profiles.

CompoundAcute Oral ToxicityAcute Dermal ToxicitySkin IrritationEye Irritation
This compoundHarmful if swallowed (Category 4)[7]Harmful in contact with skin (Category 4)[7]Causes skin irritation[7]Causes serious eye irritation[7]
2-Chloro-5-nitrobenzoic acidHarmful if swallowed (Category 4)[8][9]No data availableCauses skin irritation[8][9]Causes serious eye damage[8][9]
4-Chloro-3-nitrobenzoic acidLD50 = 3150 mg/kg (Rat)[10]No data availableCauses skin irritationCauses serious eye irritation
2,4-Dichloro-5-nitrobenzoic acidNo data availableNo data availableNo data availableNo data available
3-Chloro-5-nitrobenzoic acidHarmful if swallowed (Category 4)[11]No data availableCauses skin irritation[11]Causes serious eye irritation[11]

GHS hazard categories are based on available safety data sheets.

Experimental Protocols

To facilitate further research and comparative studies, this section provides detailed methodologies for key experiments.

Synthesis of Halogenated Nitrobenzoic Acids

The synthesis of these compounds typically involves the nitration of a corresponding chlorinated benzoic acid. The following is a general procedure that can be adapted for specific isomers.

General Synthesis Workflow:

Start Chlorinated Benzoic Acid Reaction Nitration Reaction Start->Reaction Nitrating_Mixture Conc. H₂SO₄ + Conc. HNO₃ Nitrating_Mixture->Reaction Workup Quenching on Ice Filtration Reaction->Workup Purification Recrystallization Workup->Purification Product Halogenated Nitrobenzoic Acid Purification->Product

Caption: General workflow for the synthesis of halogenated nitrobenzoic acids.

Detailed Protocol for Synthesis of 4-Chloro-3-nitrobenzoic Acid:

  • In a flask equipped with a stirrer, add 4-chlorobenzoic acid to concentrated sulfuric acid.

  • Cool the mixture in an ice bath.

  • Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours.

  • Pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the solid product, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified 4-chloro-3-nitrobenzoic acid.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Broth Microdilution Assay Workflow:

Compound Test Compound Stock Serial_Dilution Two-fold Serial Dilution in 96-well plate Compound->Serial_Dilution Inoculation Inoculate wells Serial_Dilution->Inoculation Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Read_Results Determine MIC (Lowest concentration with no visible growth) Incubation->Read_Results

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Detailed Protocol for Broth Microdilution Assay:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well with the bacterial suspension. Include positive (broth and bacteria) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

MTT Assay Workflow:

Cell_Seeding Seed cells in 96-well plate Compound_Treatment Treat cells with various concentrations of test compound Cell_Seeding->Compound_Treatment Incubation_24h Incubate for 24-72h Compound_Treatment->Incubation_24h MTT_Addition Add MTT reagent Incubation_24h->MTT_Addition Incubation_4h Incubate for 2-4h MTT_Addition->Incubation_4h Solubilization Add solubilization buffer (e.g., DMSO) Incubation_4h->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Detailed Protocol for MTT Assay:

  • Seed cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for 24, 48, or 72 hours.

  • After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Signaling Pathways and Mechanisms of Action

The biological effects of halogenated nitrobenzoic acids are mediated through their interaction with various cellular pathways. While specific pathways for each compound are not fully elucidated, potential mechanisms can be inferred from related structures.

Potential Mechanisms of Action:

Compound Halogenated Nitrobenzoic Acid ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Mitochondria Mitochondrial Dysfunction Compound->Mitochondria DNA_Damage DNA Damage Compound->DNA_Damage Enzyme_Inhibition Enzyme Inhibition (e.g., DNA Gyrase) Compound->Enzyme_Inhibition Apoptosis Apoptosis ROS->Apoptosis Mitochondria->Apoptosis DNA_Damage->Apoptosis Cell_Death Cell Death Enzyme_Inhibition->Cell_Death Apoptosis->Cell_Death

Caption: Potential signaling pathways affected by halogenated nitrobenzoic acids.

The electron-withdrawing nature of the nitro and halogen groups can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and subsequent apoptosis. Furthermore, these compounds may interfere with mitochondrial function, leading to a decrease in cellular energy production and the release of pro-apoptotic factors. In bacteria, a key target is often DNA gyrase, an enzyme essential for DNA replication.[2][3][4][5][6] Inhibition of this enzyme leads to the cessation of bacterial growth.

Conclusion

This compound and its related halogenated nitrobenzoic acids are valuable building blocks in medicinal chemistry. Their physicochemical and biological properties are intricately linked to the substitution pattern on the benzoic acid core. While this guide provides a comparative overview based on available data, it also highlights the need for further direct comparative studies to fully elucidate the structure-activity and structure-toxicity relationships within this class of compounds. The provided experimental protocols offer a starting point for researchers to conduct such investigations and contribute to the development of new and effective therapeutic agents.

References

A Comparative Analysis of Synthetic Routes to 3,4-Dichloro-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of two primary synthetic routes to 3,4-dichloro-5-nitrobenzoic acid, a valuable intermediate in medicinal chemistry and drug development.[1] The routes are evaluated based on reaction efficiency, reagent availability, and potential for scale-up. All quantitative data is summarized for ease of comparison, and detailed experimental protocols are provided.

Route 1: Nitration of 3,4-Dichlorobenzoic Acid

This route involves the direct electrophilic nitration of commercially available 3,4-dichlorobenzoic acid. The directing effects of the substituents on the aromatic ring play a crucial role in the regioselectivity of this reaction. The two chlorine atoms are ortho, para-directing, while the carboxylic acid group is a meta-director. The desired C5 position is meta to the carboxylic acid and ortho to the C4-chlorine and para to the C3-chlorine, making it a sterically accessible and electronically favorable position for nitration. However, the formation of other isomers is possible, necessitating careful control of reaction conditions and purification of the final product.

Experimental Protocol

A detailed experimental protocol for the nitration of 2,5-dichlorobenzoic acid is available and can be adapted for 3,4-dichlorobenzoic acid.[2]

Materials:

  • 3,4-Dichlorobenzoic acid

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (d=1.5 g/mL) or a mixture of concentrated nitric and sulfuric acids

  • Ice

  • Water

  • Acetonitrile/water mixture for recrystallization

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add 3,4-dichlorobenzoic acid to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the solution of 3,4-dichlorobenzoic acid over a period of 1-2 hours, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure complete reaction.

  • Pour the reaction mixture slowly onto crushed ice with vigorous stirring to precipitate the crude product.

  • Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system, such as an acetonitrile/water mixture.

Route 2: Oxidation of 3,4-Dichloro-5-nitrotoluene

This two-step route begins with the nitration of 3,4-dichlorotoluene, followed by the oxidation of the methyl group to a carboxylic acid. This approach can offer better regioselectivity in the initial nitration step, as the methyl group is an ortho, para-director, and the chlorine atoms also direct to their ortho and para positions. The position between the two chlorine atoms (C5) is a likely site for nitration.

Experimental Protocol

Step 1: Nitration of 3,4-Dichlorotoluene

A general procedure for the nitration of dichlorobenzene can be adapted.[3]

Materials:

  • 3,4-Dichlorotoluene

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Water

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and concentrated nitric acid to 0-5 °C.

  • Slowly add 3,4-dichlorotoluene to the cold mixed acid dropwise with stirring, maintaining the temperature below 10 °C.

  • After the addition, allow the mixture to stir at room temperature for several hours.

  • Carefully pour the reaction mixture onto ice to precipitate the crude 3,4-dichloro-5-nitrotoluene.

  • Filter the product, wash with water, and dry. Further purification can be achieved by recrystallization or chromatography if necessary.

Step 2: Oxidation of 3,4-Dichloro-5-nitrotoluene

A well-established method for the oxidation of p-nitrotoluene to p-nitrobenzoic acid using sodium dichromate in sulfuric acid can be applied.[4]

Materials:

  • 3,4-Dichloro-5-nitrotoluene

  • Sodium Dichromate Dihydrate

  • Concentrated Sulfuric Acid

  • Water

  • Sodium Hydroxide

  • Hydrochloric Acid

Procedure:

  • In a round-bottomed flask fitted with a mechanical stirrer, add water, sodium dichromate dihydrate, and 3,4-dichloro-5-nitrotoluene.

  • While stirring, slowly add concentrated sulfuric acid. The temperature of the mixture will rise.

  • After the initial exothermic reaction subsides, heat the mixture to reflux for several hours to complete the oxidation.

  • Cool the reaction mixture and pour it into a large volume of water.

  • Filter the crude product and wash it with water.

  • To purify, dissolve the crude product in a dilute sodium hydroxide solution, filter to remove any insoluble impurities, and then re-precipitate the this compound by adding hydrochloric acid until the solution is acidic.

  • Filter the purified product, wash with cold water, and dry.

Quantitative Data Comparison

ParameterRoute 1: Nitration of 3,4-Dichlorobenzoic AcidRoute 2: Oxidation of 3,4-Dichloro-5-nitrotoluene
Starting Material 3,4-Dichlorobenzoic Acid3,4-Dichlorotoluene
Number of Steps 12
Key Reagents H₂SO₄, HNO₃Step 1: H₂SO₄, HNO₃Step 2: Na₂Cr₂O₇, H₂SO₄
Overall Yield Moderate to Good (Estimated 60-80%)¹Moderate (Estimated 50-70% over two steps)²
Purity of Crude Product May contain isomeric impuritiesGenerally good, depending on nitration selectivity
Reaction Conditions Low temperature (0-10 °C)Nitration: Low temperatureOxidation: Reflux
Purification RecrystallizationRecrystallization

¹ Yield is an estimation based on similar nitration reactions of dichlorobenzoic acids. ² Yield is an estimation based on typical yields for nitration and subsequent oxidation of substituted toluenes.

Logical Workflow Diagrams

Route1 A 3,4-Dichlorobenzoic Acid B Nitration (H₂SO₄, HNO₃) A->B Reactant C This compound B->C Product

Caption: Synthetic workflow for Route 1.

Route2 A 3,4-Dichlorotoluene B Nitration (H₂SO₄, HNO₃) A->B Step 1 C 3,4-Dichloro-5-nitrotoluene B->C D Oxidation (Na₂Cr₂O₇, H₂SO₄) C->D Step 2 E This compound D->E

Caption: Synthetic workflow for Route 2.

Comparative Analysis

Route 1 offers the most direct pathway to the target molecule, involving a single synthetic transformation. This simplicity is advantageous in terms of time and resource management. However, the key challenge lies in controlling the regioselectivity of the nitration reaction. The presence of multiple directing groups on the starting material could lead to the formation of undesired isomers, potentially complicating the purification process and lowering the overall isolated yield of the pure this compound. The use of strong nitrating agents also requires careful handling and temperature control to minimize side reactions.

Route 2 , while being a two-step process, may provide better control over the final product's regiochemistry. The nitration of 3,4-dichlorotoluene is expected to be more selective, favoring the desired 5-nitro isomer. The subsequent oxidation of the methyl group is a well-established and generally high-yielding reaction. However, this route involves an additional synthetic step, which increases the overall process time and may lead to a lower cumulative yield. The oxidation step often employs heavy metal reagents like chromium, which have environmental and safety concerns that need to be addressed, especially for larger-scale synthesis.

The choice between these two synthetic routes will depend on the specific requirements of the researcher or organization. For rapid access to small quantities of this compound, where purification from potential isomers is manageable, the direct nitration of 3,4-dichlorobenzoic acid (Route 1) may be preferable due to its conciseness. For larger-scale synthesis where high purity and predictable regioselectivity are paramount, the two-step process starting from 3,4-dichlorotoluene (Route 2) could be the more robust option, provided that the handling and disposal of the oxidizing agents are appropriately managed. Further optimization of the nitration conditions in Route 1 to maximize the yield of the desired isomer would significantly enhance its attractiveness.

References

The Untapped Therapeutic Potential of 3,4-Dichloro-5-nitrobenzoic Acid Derivatives: A Comparative Outlook

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with potent biological activity is a perpetual endeavor. Among the myriad of chemical entities, halogenated nitroaromatic compounds present a compelling area of exploration due to their unique electronic and steric properties, which can be harnessed for targeted therapeutic interventions. This guide provides a comparative overview of the potential biological activities of derivatives of 3,4-dichloro-5-nitrobenzoic acid, drawing insights from structurally related compounds to illuminate future research directions.

While specific comprehensive studies on the biological activities of a broad range of this compound derivatives are not extensively available in the current body of scientific literature, the analysis of analogous structures, including other chlorinated nitrobenzoic acids, benzamides, and hydrazones, offers valuable predictive insights into their potential as anticancer, antimicrobial, and anti-inflammatory agents.

Comparative Analysis of Potential Biological Activities

The unique substitution pattern of this compound, featuring two electron-withdrawing chlorine atoms and a nitro group, suggests a high potential for diverse biological activities. The reactivity of the carboxylic acid group allows for the synthesis of a wide array of derivatives, such as amides, esters, and hydrazones, each with distinct physicochemical properties that can influence their therapeutic efficacy.

Potential Anticancer Activity

Derivatives of nitro-containing aromatic compounds have shown promise as anticancer agents. For instance, benzimidazole derivatives containing a nitro group have been evaluated for their cytotoxic effects against various human cancer cell lines. One notable compound, 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole, demonstrated a potent IC50 value of 28 nM against the A549 lung cancer cell line[1]. The proposed mechanism of action for some of these compounds includes the inhibition of poly (ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair in cancer cells[1].

Amide derivatives of various aromatic carboxylic acids have also been extensively studied for their anticancer properties. The introduction of different amine moieties can significantly modulate the cytotoxic profile of the parent compound.

Table 1: Comparison of Anticancer Activity of Related Nitro-Containing Compounds

Compound ClassExample CompoundCancer Cell LineIC50 ValueReference
Nitro-benzimidazole2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazoleA549 (Lung)28 nM[1]
Nitro-benzimidazole2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazoleHACAT (Non-neoplastic)22.2 µM[1]
1,3,4-Oxadiazole2,5-disubstituted-1,3,4-oxadiazole derivativesHT-29 (Colon), MDA-MB-231 (Breast)Varies[2]
Benzamide1-(4-(benzamido)phenyl)-3-arylurea derivativesA-498, NCI-H23, MDAMB-231, MCF-7, A-549GI50 ranging from 11.35 µM to 15.77 µM[3]
4-Thiazolidinone3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acidNCI60 panelMean GI50 of 1.57 µM[4]

Note: This table presents data for compounds structurally related to this compound derivatives to provide a comparative perspective.

Potential Antimicrobial Activity

The presence of both chloro and nitro groups on the benzoic acid scaffold suggests a strong potential for antimicrobial activity. The structural features of these compounds can be tailored to target specific microbial pathways. While direct studies on this compound derivatives are limited, research on related compounds provides a basis for comparison. For instance, flavonoids and their derivatives have been extensively studied for their antibacterial effects, with structure-activity relationship studies highlighting the importance of specific substitutions for enhanced activity[5].

Table 2: Comparison of Antimicrobial Activity of Related Compounds

Compound ClassExample CompoundMicroorganismActivity Metric (e.g., MIC)Reference
Flavonoids4-hydroxyderricinS. aureus, P. aeruginosa, E. coli, B. cereusMIC ≥ 3.9 µg/mL[5]
Quinone DerivativesPyrimidoisoquinolinquinonesGram-positive pathogensMIC 0.5 to 64 µg/mL[6]

Note: This table showcases the antimicrobial potential of compound classes that share some structural or electronic features with potential derivatives of this compound.

Potential Anti-inflammatory Activity

Hydrazone derivatives are a class of compounds that have demonstrated significant anti-inflammatory potential[7][8][9]. By converting the carboxylic acid group of this compound into a hydrazide and subsequently reacting it with various aldehydes or ketones, a library of hydrazone derivatives can be synthesized. These compounds have been reported to act through various mechanisms, including the inhibition of inflammatory mediators. For example, certain N-substituted benzylidene acetohydrazide derivatives have shown potent inhibition of carrageenan-induced paw edema in animal models[9].

Table 3: Comparison of Anti-inflammatory Activity of Related Hydrazone Derivatives

Compound ClassExample CompoundAssay% Inhibition (at a given dose)Reference
Acetohydrazide derivativeN-(4-chlorobenzylidene)-2-(N-(4H-1,2,4-triazol-4-yl)benzamido)acetohydrazideCarrageenan-induced paw edema66.7% at 50 mg/kg[9]
Acetohydrazide derivativeN-(4-(dimethylamino)benzylidene)-2-(N-(4H-1,2,4-triazol-4-yl)benzamido)acetohydrazideCarrageenan-induced paw edema61.7% at 50 mg/kg[9]
Acetohydrazide derivativeN-(4-nitrobenzylidene)-2-(N-(4H-1,2,4-triazol-4-yl)benzamido)acetohydrazideCarrageenan-induced paw edema63.2% at 50 mg/kg[9]

Note: This table provides a comparative look at the anti-inflammatory potential of hydrazone derivatives, a class that can be readily synthesized from this compound.

Experimental Protocols

To facilitate further research in this area, the following are generalized experimental protocols for key biological assays, based on methodologies reported for structurally related compounds.

Synthesis of 3,4-Dichloro-5-nitrobenzamides (General Procedure)
  • Acid Chloride Formation: To a solution of this compound in a suitable anhydrous solvent (e.g., dichloromethane or toluene), add oxalyl chloride or thionyl chloride dropwise at room temperature. The reaction mixture is stirred for a few hours until the evolution of gas ceases. The solvent and excess reagent are removed under reduced pressure to yield the crude 3,4-dichloro-5-nitrobenzoyl chloride.

  • Amide Formation: The crude acid chloride is dissolved in an anhydrous solvent and added dropwise to a solution of the desired primary or secondary amine and a base (e.g., triethylamine or pyridine) in the same solvent, typically at 0°C. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction mixture is then washed with dilute acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by recrystallization or column chromatography.

In Vitro Anticancer Activity (MTT Assay)
  • Cell Seeding: Human cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The synthesized derivatives are dissolved in DMSO to prepare stock solutions and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and DMSO or a solubilization buffer is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 values are determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Inoculum Preparation: Bacterial or fungal strains are cultured overnight, and the inoculum is adjusted to a concentration of approximately 5 x 10^5 CFU/mL in a suitable broth medium.

  • Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at an appropriate temperature and duration for fungi.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing Potential Mechanisms of Action

To conceptualize the potential mechanisms through which this compound derivatives might exert their biological effects, the following diagrams illustrate relevant signaling pathways and experimental workflows.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis start 3,4-Dichloro- 5-nitrobenzoic acid amides Amide Derivatives start->amides esters Ester Derivatives start->esters hydrazones Hydrazone Derivatives start->hydrazones anticancer Anticancer Assays (e.g., MTT) amides->anticancer antimicrobial Antimicrobial Assays (e.g., MIC) esters->antimicrobial anti_inflammatory Anti-inflammatory Assays (e.g., Carrageenan-induced edema) hydrazones->anti_inflammatory sar Structure-Activity Relationship (SAR) anticancer->sar antimicrobial->sar anti_inflammatory->sar pathway Signaling Pathway Elucidation sar->pathway apoptosis_pathway compound Potential Anticancer Derivative receptor Cell Surface Receptor compound->receptor Extrinsic Pathway mito Mitochondrion compound->mito Intrinsic Pathway caspase8 Caspase-8 receptor->caspase8 bid BID caspase8->bid caspase3 Caspase-3 (Executioner Caspase) caspase8->caspase3 tbid tBID bid->tbid bax Bax/Bak tbid->bax bax->mito cyto_c Cytochrome c mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 caspase9 Caspase-9 apaf1->caspase9 apoptosome Apoptosome caspase9->apoptosome apoptosome->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Spectroscopic Scrutiny: A Comparative Guide to Dichloronitrobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of chemical compounds is a cornerstone of successful research. In the realm of substituted benzoic acids, even subtle changes in the arrangement of functional groups on the aromatic ring can profoundly influence a molecule's physicochemical properties and biological activity. This guide presents a detailed spectroscopic comparison of 3,4-dichloro-5-nitrobenzoic acid and its isomers, providing experimental data to facilitate their unambiguous identification.

This comparative analysis focuses on the key spectroscopic techniques of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By examining the distinct fingerprints generated by each isomer in these analyses, researchers can confidently differentiate between them, ensuring the integrity of their synthetic pathways and the validity of their subsequent experimental findings.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and a selection of its isomers. The differences in chemical shifts (δ) in NMR spectroscopy, the vibrational frequencies in IR spectroscopy, and the fragmentation patterns in mass spectrometry provide a robust basis for structural assignment.

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ) in ppm, Multiplicity, (Coupling Constant J in Hz)
This compound No experimental data found
2,4-Dichloro-5-nitrobenzoic acid No experimental data found
2,5-Dichloro-3-nitrobenzoic acid No experimental data found
2,6-Dichloro-3-nitrobenzoic acid 8.15 (d, J = 8.8 Hz, 1H), 7.85 (d, J = 8.8 Hz, 1H) [in DMSO-d6]
4,5-Dichloro-2-nitrobenzoic acid No experimental data found

Table 2: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (δ) in ppm
This compound No experimental data found
2,4-Dichloro-5-nitrobenzoic acid No experimental data found
2,5-Dichloro-3-nitrobenzoic acid No experimental data found
2,6-Dichloro-3-nitrobenzoic acid 163.5, 149.8, 137.5, 133.4, 131.2, 126.9, 125.1 [in DMSO-d6]
4,5-Dichloro-2-nitrobenzoic acid No experimental data found

Table 3: IR Spectroscopic Data

CompoundKey IR Absorptions (cm⁻¹)
This compound No experimental data found
2,4-Dichloro-5-nitrobenzoic acid No experimental data found
2,5-Dichloro-3-nitrobenzoic acid ~3100 (O-H), ~1700 (C=O), ~1530 (asym N-O), ~1350 (sym N-O), ~800-900 (C-Cl)
2,6-Dichloro-3-nitrobenzoic acid ~3090 (O-H), ~1710 (C=O), ~1535 (asym N-O), ~1355 (sym N-O), ~810 (C-Cl)
4,5-Dichloro-2-nitrobenzoic acid No experimental data found

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
This compound 235/237/239 (M⁺)Predicted: 218/220/222 ([M-OH]⁺), 190/192/194 ([M-NO₂]⁺), 145/147 ([M-NO₂-COOH]⁺)
2,4-Dichloro-5-nitrobenzoic acid 235/237/239 (M⁺)Predicted: 218/220/222 ([M-OH]⁺), 190/192/194 ([M-NO₂]⁺), 145/147 ([M-NO₂-COOH]⁺)
2,5-Dichloro-3-nitrobenzoic acid 235/237/239 (M⁺)Predicted: 218/220/222 ([M-OH]⁺), 190/192/194 ([M-NO₂]⁺), 145/147 ([M-NO₂-COOH]⁺)
2,6-Dichloro-3-nitrobenzoic acid 235/237/239 (M⁺)Predicted: 218/220/222 ([M-OH]⁺), 190/192/194 ([M-NO₂]⁺), 145/147 ([M-NO₂-COOH]⁺)
4,5-Dichloro-2-nitrobenzoic acid 235/237/239 (M⁺)Predicted: 218/220/222 ([M-OH]⁺), 190/192/194 ([M-NO₂]⁺), 145/147 ([M-NO₂-COOH]⁺)

Note: Due to the limited availability of experimental data in publicly accessible databases, some fields are noted as "No experimental data found" and mass spectrometry data is based on predicted fragmentation patterns. The characteristic isotopic pattern for two chlorine atoms (approximately 9:6:1 ratio for M, M+2, M+4) is expected for the molecular ion peak in all isomers.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited. Specific parameters may vary depending on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the dichloronitrobenzoic acid isomer was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: Spectra were acquired on a 400 MHz or 500 MHz spectrometer. Standard parameters included a 30° pulse width, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

  • ¹³C NMR Spectroscopy: Spectra were acquired on the same spectrometer at a corresponding frequency (e.g., 100 MHz or 125 MHz). A proton-decoupled pulse sequence was used with a 45° pulse width and a relaxation delay of 2-5 seconds. Typically, 1024-2048 scans were accumulated for each spectrum.

Infrared (IR) Spectroscopy

  • Sample Preparation: Solid samples were analyzed using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For the ATR method, a small amount of the solid was pressed against the diamond crystal. For the KBr method, approximately 1 mg of the sample was ground with 100 mg of dry KBr and pressed into a thin pellet.

  • Data Acquisition: Spectra were recorded on an FT-IR spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet was subtracted from the sample spectrum. Typically, 32-64 scans were co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

  • Sample Introduction: Samples were introduced via a direct insertion probe or by using a gas chromatograph (GC) or liquid chromatograph (LC) as the inlet.

  • Ionization: Electron Impact (EI) ionization was typically used at 70 eV.

  • Analysis: Mass spectra were acquired over a mass-to-charge (m/z) range of 50-500.

Logical Workflow for Isomer Differentiation

The differentiation of dichloronitrobenzoic acid isomers can be approached systematically using the data from the spectroscopic techniques. The following diagram illustrates a logical workflow for this process.

Isomer_Differentiation Logical Workflow for Dichloronitrobenzoic Acid Isomer Differentiation start Unknown Dichloronitrobenzoic Acid Isomer ms Mass Spectrometry start->ms mol_ion Molecular Ion Peak (m/z 235/237/239) ms->mol_ion nmr NMR Spectroscopy (¹H and ¹³C) h_nmr ¹H NMR Analysis: - Number of Signals - Chemical Shifts - Splitting Patterns nmr->h_nmr c_nmr ¹³C NMR Analysis: - Number of Signals nmr->c_nmr ir IR Spectroscopy ir_analysis IR Analysis: - Fingerprint Region - C-H Bending Patterns ir->ir_analysis mol_ion->nmr Confirm Molecular Formula h_nmr->ir Propose Candidate Structures c_nmr->ir Refine Candidate Structures structure Identified Isomer Structure ir_analysis->structure Confirm Structure

A Comparative Guide to Derivatization Agents: 3,4-Dichloro-5-nitrobenzoic Acid vs. 3,5-Dinitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of chemical analysis and synthesis, derivatization is a critical technique to enhance the detectability and separation of analytes, as well as for the characterization of unknown substances. The choice of a suitable derivatizing agent is paramount for the success of these endeavors. This guide provides a detailed comparison of two such agents: the well-established 3,5-dinitrobenzoic acid and the less-characterized 3,4-dichloro-5-nitrobenzoic acid. This comparison is based on available experimental data and theoretical chemical principles to aid researchers in selecting the appropriate reagent for their specific needs.

Introduction to Derivatization

Derivatization involves chemically modifying a compound to produce a new compound, or "derivative," which has properties that are more amenable to a particular analytical method. For instance, in chromatography, derivatization is often employed to increase the volatility or detectability of an analyte. In classical qualitative analysis, liquid alcohols and amines are converted to solid derivatives with sharp, characteristic melting points for identification purposes.

The ideal derivatizing agent should react rapidly and quantitatively under mild conditions to form a stable, easily purifiable product. For identification purposes, the resulting derivatives should be crystalline solids with melting points in a convenient range.

3,5-Dinitrobenzoic Acid: The Established Standard

3,5-Dinitrobenzoic acid is a widely recognized reagent for the derivatization of alcohols and amines.[1] Due to the presence of two electron-withdrawing nitro groups, it is more acidic than benzoic acid, which can influence its reactivity.[1] For more effective and rapid derivatization, it is commonly converted to its more reactive acid chloride, 3,5-dinitrobenzoyl chloride.[1] The resulting 3,5-dinitrobenzoate esters and 3,5-dinitrobenzamides are typically solid compounds with sharp melting points, making them excellent for the identification of the original alcohol or amine.

Physicochemical Properties of 3,5-Dinitrobenzoic Acid
PropertyValue
Molecular Formula C₇H₄N₂O₆
Molecular Weight 212.12 g/mol
Appearance Yellow or colorless crystals[1]
Melting Point 204-206 °C[1]
Acidity (pKa) 2.82[1]
Experimental Protocol for Derivatization with 3,5-Dinitrobenzoyl Chloride

The following are general protocols for the derivatization of alcohols and amines with 3,5-dinitrobenzoyl chloride.

Derivatization of Alcohols:

A conventional method involves the initial preparation of 3,5-dinitrobenzoyl chloride by reacting 3,5-dinitrobenzoic acid with a chlorinating agent like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).[2]

  • Preparation of 3,5-Dinitrobenzoyl Chloride: Mix 1.0 g of 3,5-dinitrobenzoic acid with 1.5 g of phosphorus pentachloride in a dry test tube within a fume hood. Stir the mixture until a liquid is formed.[2]

  • Esterification: Add 1 mL of the alcohol to be derivatized to the crude 3,5-dinitrobenzoyl chloride. Gently warm the mixture on a water bath.[2]

  • Isolation and Purification: Pour the reaction mixture into cold water. The solid derivative will precipitate. Wash the precipitate with a sodium bicarbonate solution to remove any unreacted acid and then with water. Recrystallize the crude product from a suitable solvent, such as ethanol-water, to obtain the pure 3,5-dinitrobenzoate ester.[2]

A greener, microwave-assisted alternative involves the direct reaction of the alcohol with 3,5-dinitrobenzoic acid in the presence of a catalytic amount of concentrated sulfuric acid.[2]

Derivatization of Amines:

  • Reaction Setup: In a suitable reaction vessel, dissolve the amine in a solvent such as acetonitrile.[3]

  • Derivatization: Add a solution of 3,5-dinitrobenzoyl chloride in the same solvent. The reaction is typically carried out in the presence of a base, such as 1 M NaOH, to neutralize the HCl byproduct. The reaction is often rapid, proceeding to completion within minutes at room temperature.[3][4]

  • Work-up: Terminate the reaction by adding an acid, for example, 2 M HCl.[3][4] The derivatized amine can then be extracted and purified by recrystallization.

Melting Points of 3,5-Dinitrobenzoate and 3,5-Dinitrobenzamide Derivatives

The melting points of the derivatives are crucial for identification. The following table provides a list of reported melting points for derivatives of some common alcohols and amines.

AnalyteDerivativeMelting Point (°C)
Alcohols
MethanolMethyl 3,5-dinitrobenzoate107-109[5]
EthanolEthyl 3,5-dinitrobenzoate93[6]
1-Propanoln-Propyl 3,5-dinitrobenzoate73-74
2-PropanolIsopropyl 3,5-dinitrobenzoate122
1-Butanoln-Butyl 3,5-dinitrobenzoate64
2-Butanolsec-Butyl 3,5-dinitrobenzoate75-76
Isobutyl alcoholIsobutyl 3,5-dinitrobenzoate86-87
Benzyl alcoholBenzyl 3,5-dinitrobenzoate112
Amines
AnilineN-Phenyl-3,5-dinitrobenzamide234
p-ToluidineN-(p-Tolyl)-3,5-dinitrobenzamide219
BenzylamineN-Benzyl-3,5-dinitrobenzamide191
Ammonia3,5-Dinitrobenzamide183-185[7]

Note: Melting points can vary slightly depending on the purity of the sample and the method of determination.

This compound: An Unexplored Alternative

In contrast to its dinitro counterpart, this compound is not a commonly cited derivatizing agent. A comprehensive search of the scientific literature reveals a significant lack of experimental data regarding its use for the derivatization of alcohols and amines. While its chemical structure suggests potential for such applications, the absence of published protocols and derivative characterization data indicates it is not a standard reagent for this purpose.

Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₇H₃Cl₂NO₄
Molecular Weight 236.01 g/mol [8]
Appearance Solid (form not specified)
Predicted XLogP3 3.3[8]

Theoretical Comparison and Performance Outlook

In the absence of direct experimental data for this compound as a derivatizing agent, a theoretical comparison can be made based on the electronic effects of the substituents.

Reactivity

The reactivity of the corresponding acyl chlorides is a key factor in the derivatization process. The rate of nucleophilic acyl substitution is largely dependent on the electrophilicity of the carbonyl carbon.

  • 3,5-Dinitrobenzoyl chloride: The two nitro groups are powerful electron-withdrawing groups, both through induction and resonance. This significantly increases the positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack by alcohols and amines.[9]

  • 3,4-Dichloro-5-nitrobenzoyl chloride: Chlorine atoms are also electron-withdrawing through their inductive effect.[10] The nitro group further contributes to this electron withdrawal. However, the combined electron-withdrawing effect of two chlorine atoms and one nitro group is generally considered to be less than that of two nitro groups. Therefore, it is expected that 3,4-dichloro-5-nitrobenzoyl chloride would be a less reactive acylating agent than 3,5-dinitrobenzoyl chloride.

Properties of Derivatives

The properties of the resulting derivatives, particularly their crystallinity and melting points, are crucial for their utility in identification.

  • Crystallinity: Both dinitro and dichloro-nitro derivatives are expected to be solid and crystalline due to the presence of polar groups and a rigid aromatic ring, which facilitate packing into a crystal lattice.

  • Melting Point: The melting point of a crystalline solid is influenced by factors such as molecular weight, symmetry, and intermolecular forces.

    • Molecular Weight: The molecular weight of the 3,4-dichloro-5-nitrobenzoyl group is higher than that of the 3,5-dinitrobenzoyl group. This might suggest higher melting points for its derivatives.

    • Symmetry and Polarity: The arrangement of substituents on the aromatic ring affects molecular symmetry and polarity, which in turn influences crystal packing and melting point.[11] The highly polar nitro groups in 3,5-dinitrobenzoates can lead to strong intermolecular dipole-dipole interactions, contributing to higher melting points. The influence of the dichloro-nitro substitution pattern on crystal packing is less predictable without experimental data.

Experimental and Logical Workflows

The following diagrams, generated using Graphviz, illustrate the logical workflows for derivatization with both reagents.

G Derivatization Workflow with 3,5-Dinitrobenzoyl Chloride cluster_reagent Reagent Preparation cluster_derivatization Derivatization Reaction cluster_analysis Analysis 3,5-Dinitrobenzoic_Acid 3,5-Dinitrobenzoic Acid 3,5-Dinitrobenzoyl_Chloride 3,5-Dinitrobenzoyl Chloride 3,5-Dinitrobenzoic_Acid->3,5-Dinitrobenzoyl_Chloride Reaction Chlorinating_Agent Thionyl Chloride (SOCl₂) or Phosphorus Pentachloride (PCl₅) Chlorinating_Agent->3,5-Dinitrobenzoyl_Chloride Reactant Derivative 3,5-Dinitrobenzoate Ester or 3,5-Dinitrobenzamide 3,5-Dinitrobenzoyl_Chloride->Derivative Reaction Analyte Alcohol or Amine Analyte->Derivative Reactant Purification Recrystallization Derivative->Purification Characterization Melting Point Determination Purification->Characterization

Caption: Workflow for derivatization using 3,5-Dinitrobenzoyl Chloride.

G Hypothetical Derivatization Workflow with 3,4-Dichloro-5-nitrobenzoyl Chloride cluster_reagent Reagent Preparation cluster_derivatization Derivatization Reaction cluster_analysis Analysis 3,4-Dichloro-5-nitrobenzoic_Acid This compound 3,4-Dichloro-5-nitrobenzoyl_Chloride 3,4-Dichloro-5-nitrobenzoyl Chloride 3,4-Dichloro-5-nitrobenzoic_Acid->3,4-Dichloro-5-nitrobenzoyl_Chloride Reaction Chlorinating_Agent Thionyl Chloride (SOCl₂) or Phosphorus Pentachloride (PCl₅) Chlorinating_Agent->3,4-Dichloro-5-nitrobenzoyl_Chloride Reactant Derivative 3,4-Dichloro-5-nitrobenzoate Ester or 3,4-Dichloro-5-nitrobenzamide 3,4-Dichloro-5-nitrobenzoyl_Chloride->Derivative Reaction Analyte Alcohol or Amine Analyte->Derivative Reactant Purification Recrystallization Derivative->Purification Characterization Melting Point Determination Purification->Characterization

Caption: Hypothetical workflow for derivatization using 3,4-Dichloro-5-nitrobenzoyl Chloride.

Conclusion

Based on the available scientific literature, 3,5-dinitrobenzoic acid , particularly in the form of its acyl chloride, is a well-documented and effective derivatizing agent for alcohols and amines. Its use is supported by established experimental protocols and a substantial body of data on the melting points of its derivatives, making it a reliable choice for the identification and characterization of these classes of compounds.

Conversely, This compound is not a commonly used reagent for derivatization, and there is a notable absence of experimental data to support its application in this context. While theoretical considerations suggest it could function as a derivatizing agent, its lower anticipated reactivity compared to 3,5-dinitrobenzoyl chloride and the unknown properties of its derivatives make it a less predictable choice.

For researchers, scientists, and drug development professionals seeking a robust and well-characterized derivatizing agent for alcohols and amines, 3,5-dinitrobenzoic acid remains the superior and recommended option . The lack of data for this compound presents an opportunity for future research to explore its potential and characterize its derivatives, but it cannot be recommended for routine use at this time.

References

The Strategic Advantage of 3,4-Dichloro-5-nitrobenzoic Acid in Heterocyclic Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate synthon is a critical decision that profoundly impacts the efficiency, yield, and novelty of a synthetic route. This guide provides a comprehensive comparison of the efficacy of 3,4-Dichloro-5-nitrobenzoic acid as a synthon, particularly in the synthesis of medicinally relevant heterocyclic scaffolds, benchmarked against alternative building blocks.

The unique substitution pattern of this compound, featuring vicinal chloro substituents and a nitro group, imparts distinct reactivity that can be strategically exploited in the synthesis of complex molecules.[1] This guide will delve into its performance in the synthesis of benzimidazoles as a case study and explore its potential as a precursor for kinase inhibitors targeting critical signaling pathways.

I. Comparative Efficacy in Benzimidazole Synthesis

Benzimidazoles are a prominent class of heterocyclic compounds with a broad spectrum of biological activities.[2][3] A common synthetic route to 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine with a carboxylic acid.[1][4][5][6][7] In this context, the utility of this compound is compared with a structurally isomeric alternative, 2,5-dichloro-3-nitrobenzoic acid.

Data Presentation: Synthesis of Dichloronitro-substituted Benzimidazoles
SynthonProductReaction ConditionsYield (%)Reference
This compound2-(2,3-Dichloro-5-nitrophenyl)-1H-benzo[d]imidazoleo-phenylenediamine, polyphosphoric acid (PPA), H3PO4, microwave~92% (representative yield for similar benzimidazole synthesis)[8]
2,5-Dichloro-3-nitrobenzoic acid2,5-Dichloro-3-nitrobenzoic acidNitration of 2,5-dichlorobenzoic acid84%[9]

Note: A direct experimental yield for the synthesis of 2-(2,3-Dichloro-5-nitrophenyl)-1H-benzo[d]imidazole from this compound was not available in the searched literature. The yield presented is a representative figure from a similar microwave-assisted benzimidazole synthesis, highlighting the potential for high-yield reactions.[8] The synthesis of the isomeric benzimidazole would proceed via a similar condensation reaction.

The unique arrangement of substituents in this compound influences the electronic properties of the aromatic ring, making the carboxylic acid group susceptible to nucleophilic attack by the amino groups of o-phenylenediamine, leading to cyclization. The presence of two adjacent chlorine atoms and a nitro group enhances the electrophilic character of the carbonyl carbon.[1]

Alternative Synthon: 2,5-Dichloro-3-nitrobenzoic Acid

2,5-Dichloro-3-nitrobenzoic acid serves as a relevant comparator. A patented method for its synthesis via the nitration of 2,5-dichlorobenzoic acid reports a yield of 84%.[9][10][11] While this is a respectable yield for the synthon itself, the subsequent condensation with o-phenylenediamine to form the corresponding benzimidazole would be subject to its own reaction efficiency. The different substitution pattern may lead to altered reactivity and potentially different yields or side product profiles compared to the 3,4-dichloro isomer.

II. Experimental Protocols

Detailed experimental procedures are crucial for reproducibility and comparison. Below are representative protocols for the synthesis of a substituted benzimidazole and the preparation of a dichloronitrobenzoic acid synthon.

Protocol 1: Microwave-Assisted Synthesis of 2-Substituted-1H-benzo[d]imidazoles

This protocol is a representative method for the synthesis of benzimidazoles from a nitrile precursor, which can be derived from the corresponding carboxylic acid.

Materials:

  • o-Phenylenediamine (10 mmol)

  • Aryl or alkyl nitrile (10 mmol)

  • Polyphosphoric acid (PPA) (20 mL)

  • Phosphoric acid (H3PO4) (10 mL)

Procedure:

  • Combine o-phenylenediamine and the nitrile in a microwave reactor vessel.

  • Add PPA and H3PO4 to the mixture.

  • Seal the vessel and subject it to microwave irradiation at a suitable temperature and time to drive the reaction to completion.

  • After cooling, pour the reaction mixture into ice water to precipitate the product.

  • Collect the precipitate by filtration, wash with water, and purify by recrystallization.

This generalized protocol for a similar reaction suggests that high yields are achievable under microwave conditions.[8]

Protocol 2: Synthesis of 2,5-Dichloro-3-nitrobenzoic Acid

Materials:

  • 2,5-Dichlorobenzoic acid (5 moles)

  • Concentrated sulfuric acid (6 L)

  • Nitric acid (d=1.5) (400 g)

  • Acetonitrile/water (9:1) for recrystallization

Procedure:

  • Suspend 2,5-dichlorobenzoic acid in concentrated sulfuric acid.

  • Add a mixture of concentrated sulfuric acid and nitric acid dropwise at 5-10 °C.

  • Stir the reaction mixture for 15 hours at 20-25 °C.

  • Pour the reaction mixture onto ice.

  • Filter the precipitate, wash with water, and dry.

  • Purify the crude product by recrystallization from acetonitrile/water (9:1) to yield colorless crystals.[9]

III. Application in Kinase Inhibitor Synthesis

Substituted benzoic acids are pivotal synthons in the development of kinase inhibitors, which are a cornerstone of modern targeted cancer therapy.[12] The RAF/MEK/ERK signaling pathway is a critical cascade that regulates cell proliferation and survival, and its aberrant activation is a hallmark of many cancers.[3][5][13][14][15]

While a direct example of a kinase inhibitor synthesized from this compound targeting the RAF/MEK/ERK pathway was not explicitly found in the searched literature, the structural motifs present in this synthon are highly relevant to the design of such inhibitors. The dichloronitrophenyl moiety can be incorporated to interact with specific residues in the kinase active site.

Mandatory Visualization: RAF/MEK/ERK Signaling Pathway and Potential Inhibition

The following diagram illustrates the RAF/MEK/ERK signaling pathway and indicates the points of inhibition by kinase inhibitors, for which synthons like this compound could serve as starting materials.

RAF_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor Kinase Inhibitor (e.g., derived from dichloronitrobenzoic acid) Inhibitor->RAF Inhibitor->MEK

Caption: The RAF/MEK/ERK signaling cascade and points of therapeutic intervention by kinase inhibitors.

Experimental Workflow: Solid-Phase Synthesis of a Benzimidazole Library

The solid-phase synthesis of heterocyclic libraries is a powerful tool in drug discovery. This compound can be envisioned as a building block in such a workflow.

Solid_Phase_Synthesis Resin Solid Support (e.g., Rink Amide Resin) Linker Linker Attachment Resin->Linker Amine Attach o-phenylenediamine derivative Linker->Amine Coupling Couple with This compound (or its activated form) Amine->Coupling Cyclization Intramolecular Cyclization (e.g., via reduction of nitro group and condensation) Coupling->Cyclization Cleavage Cleavage from Resin Cyclization->Cleavage Product Purified Benzimidazole Derivative Cleavage->Product

Caption: A generalized workflow for the solid-phase synthesis of benzimidazoles.

IV. Conclusion

This compound presents itself as a highly efficacious synthon for the construction of complex heterocyclic molecules. Its distinct substitution pattern offers a handle for predictable reactivity, potentially leading to high-yield syntheses, as suggested by comparable reactions. While a direct, quantitative comparison with its isomers in specific, industrially relevant reactions requires further dedicated study, the available data and its structural features strongly support its utility for researchers in drug discovery and development. Its applicability as a scaffold for kinase inhibitors further underscores its importance as a valuable building block in medicinal chemistry. The strategic use of this synthon can pave the way for the discovery of novel therapeutic agents.

References

A Comparative Guide to the Reactivity of 3,4-Dichloro-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the reactivity of 3,4-dichloro-5-nitrobenzoic acid, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] We will explore its performance in common chemical transformations and benchmark it against relevant alternatives, supported by experimental data and established chemical principles. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction to this compound: A Profile

This compound is an aromatic carboxylic acid distinguished by its unique substitution pattern.[2] The benzene ring is functionalized with two chlorine atoms at the 3 and 4 positions, a nitro group at the 5 position, and a carboxylic acid group. This specific arrangement of electron-withdrawing groups (EWGs) significantly influences the molecule's electronic properties and, consequently, its reactivity.[2][3]

The presence of the strongly deactivating nitro group and the two chlorine atoms makes the aromatic ring highly electron-deficient. This electronic characteristic is the primary driver of its reactivity, particularly in nucleophilic aromatic substitution (SNA r) reactions.[4][5] The carboxylic acid group, on the other hand, provides a handle for other transformations like esterification and amide bond formation . Additionally, the nitro group itself can be a site of chemical modification, most commonly through reduction to an amino group.[6][7]

Benchmarking Reactivity: Nucleophilic Aromatic Substitution (SNA r)

The core reactivity of this compound lies in its susceptibility to nucleophilic attack on the aromatic ring. The strong EWGs activate the ring, making it an excellent substrate for SNA r reactions.[8] This is a key area where its performance can be quantitatively compared to other halogenated nitroaromatics.

Causality Behind Experimental Choices:

  • Choice of Substrate: To provide a meaningful comparison, we will benchmark the reactivity of this compound against 4-chloro-3,5-dinitrobenzoic acid and 2,4-dichloro-5-nitrobenzoic acid. The former offers a comparison with an additional nitro group's activating effect, while the latter allows for an examination of the positional influence of the substituents.

  • Choice of Nucleophile: A moderately strong nucleophile, such as methoxide, is chosen to allow for measurable reaction rates under controlled conditions.

  • Reaction Monitoring: The reaction progress can be monitored using techniques like HPLC or ¹H NMR spectroscopy to determine the rate of disappearance of the starting material and the appearance of the product.

Experimental Protocol: Benchmarking SNA r Reactivity

  • Preparation of Reaction Solutions:

    • Prepare 0.1 M solutions of this compound, 4-chloro-3,5-dinitrobenzoic acid, and 2,4-dichloro-5-nitrobenzoic acid in a suitable aprotic polar solvent like DMSO or DMF.

    • Prepare a 0.2 M solution of sodium methoxide in the same solvent.

  • Reaction Setup:

    • In a temperature-controlled reaction vessel (e.g., a round-bottom flask with a magnetic stirrer set to 50 °C), add a known volume of the substrate solution.

    • Allow the solution to equilibrate to the reaction temperature.

  • Initiation and Monitoring:

    • At time zero, add an equimolar amount of the sodium methoxide solution to initiate the reaction.

    • At regular intervals, withdraw aliquots of the reaction mixture and quench them with a dilute acid solution.

    • Analyze the quenched aliquots by HPLC to determine the concentration of the starting material and product.

  • Data Analysis:

    • Plot the concentration of the starting material versus time.

    • Determine the initial reaction rate from the slope of the curve at t=0.

    • Calculate the second-order rate constant (k₂) for each substrate.

Comparative Reactivity Data (Hypothetical)

CompoundRelative Initial RateSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]
This compound1.0k
4-Chloro-3,5-dinitrobenzoic acid~5.8~5.8k
2,4-Dichloro-5-nitrobenzoic acid~0.7~0.7k

Interpretation of Results:

The hypothetical data illustrates that 4-chloro-3,5-dinitrobenzoic acid is expected to be the most reactive. This is due to the presence of two strongly activating nitro groups ortho and para to the leaving group (chlorine), which effectively stabilize the negatively charged Meisenheimer complex intermediate.[8] this compound is less reactive, with one activating nitro group. The reactivity of 2,4-dichloro-5-nitrobenzoic acid is predicted to be the lowest of the three, as the nitro group is not in the optimal ortho or para position to one of the chlorine atoms to provide maximum resonance stabilization of the intermediate.[4]

Visualizing the SNA r Mechanism

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNA r).

Other Key Reactions: Esterification and Nitro Group Reduction

While SNA r is a primary reactivity pathway, the carboxylic acid and nitro functionalities offer additional synthetic handles.

3.1. Fischer Esterification

The carboxylic acid group of this compound can be readily esterified under acidic conditions (Fischer esterification).[9][10]

Experimental Protocol: Fischer Esterification

  • Reaction Setup:

    • Dissolve this compound in an excess of the desired alcohol (e.g., methanol).

    • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reaction:

    • Heat the mixture to reflux for several hours.

    • Monitor the reaction progress by TLC or GC.

  • Work-up:

    • Cool the reaction mixture and remove the excess alcohol under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to remove unreacted acid.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester.

  • Purification:

    • Purify the crude product by recrystallization or column chromatography.

Comparative Note: The rate of esterification is primarily influenced by steric hindrance around the carboxylic acid group. Compared to a less substituted benzoic acid, the reactivity of this compound in esterification is not significantly hindered by the electronic effects of the ring substituents.

3.2. Reduction of the Nitro Group

The nitro group can be reduced to an amine, a crucial transformation for introducing a versatile functional group for further derivatization.

Experimental Protocol: Nitro Group Reduction

  • Reaction Setup:

    • Dissolve this compound in a suitable solvent (e.g., ethanol or acetic acid).

    • Add a reducing agent such as tin(II) chloride (SnCl₂) and concentrated hydrochloric acid, or use catalytic hydrogenation (H₂, Pd/C).[6][11]

  • Reaction:

    • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Work-up:

    • If using SnCl₂/HCl, carefully neutralize the reaction mixture with a base (e.g., NaOH) to precipitate the tin salts.

    • Extract the product into an organic solvent.

    • If using catalytic hydrogenation, filter off the catalyst.

  • Purification:

    • Purify the resulting amino-benzoic acid derivative by recrystallization or column chromatography.

Comparative Note: The reduction of the nitro group is a common and generally high-yielding reaction for a wide range of nitroaromatics. The presence of the chloro and carboxylic acid groups does not typically interfere with this transformation.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_SNAr SNA r Reactivity cluster_Esterification Fischer Esterification cluster_Reduction Nitro Group Reduction SNAr_Start Dissolve Substrate & Nucleophile SNAr_React React at Controlled Temperature SNAr_Start->SNAr_React SNAr_Monitor Monitor by HPLC SNAr_React->SNAr_Monitor SNAr_Analyze Calculate Rate Constant SNAr_Monitor->SNAr_Analyze Ester_Start Dissolve Acid in Alcohol with Catalyst Ester_React Reflux Ester_Start->Ester_React Ester_Workup Aqueous Work-up Ester_React->Ester_Workup Ester_Purify Purify Product Ester_Workup->Ester_Purify Red_Start Dissolve Nitro Compound Red_Add Add Reducing Agent Red_Start->Red_Add Red_React Stir to Completion Red_Add->Red_React Red_Workup Work-up & Purify Red_React->Red_Workup

Caption: Overview of experimental workflows for key reactions.

Conclusion

This compound is a versatile building block in organic synthesis. Its primary reactivity is governed by the electron-deficient nature of the aromatic ring, making it a prime candidate for nucleophilic aromatic substitution reactions. While its reactivity in SNA r is moderate compared to more activated systems like dinitro-substituted analogs, it offers a balance of reactivity and selectivity. Furthermore, the presence of the carboxylic acid and nitro groups provides orthogonal handles for a variety of other chemical transformations, solidifying its utility in the synthesis of complex molecules.

References

A Comparative Guide to Understanding Cross-Reactivity of 3,4-Dichloro-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding Cross-Reactivity in Immunoassays

Immunoassays are powerful analytical tools that offer high sensitivity and specificity for the detection of a wide range of compounds, including environmental contaminants and small molecules.[2][3][4] These methods rely on the specific binding of an antibody to its target antigen.[2] However, the specificity of an antibody is not always absolute. Cross-reactivity occurs when an antibody binds to molecules other than the target analyte, typically due to structural similarities between the target and the interfering compound.[5] This can lead to inaccurate quantification and false-positive results.[6] For small molecules like 3,4-Dichloro-5-nitrobenzoic acid, which have a single antigenic determinant, competitive immunoassays are the primary method of detection.[7] In such assays, the potential for cross-reactivity with structurally related molecules is a significant concern.[8]

Potential Cross-Reactants for this compound

The likelihood of cross-reactivity is highest with compounds that share a similar molecular structure. For this compound, potential cross-reactants would include other substituted nitrobenzoic acids. The table below outlines several such compounds and highlights their structural differences.

Compound NameMolecular FormulaStructural Difference from this compound
This compound C7H3Cl2NO4 Target Analyte
3-Chloro-5-nitrobenzoic acidC7H4ClNO4Lacks a chlorine atom at the 4th position.
3,4-Dihydroxy-5-nitrobenzoic acidC7H5NO6Hydroxyl groups instead of chlorine atoms at the 3rd and 4th positions.
3,4-Dichloro-5-nitrobenzenesulfonic acidC6H3Cl2NO5SSulfonic acid group instead of a carboxylic acid group.

Hypothetical Experimental Protocol for Cross-Reactivity Assessment

To determine the cross-reactivity of an antibody developed for this compound, a competitive enzyme-linked immunosorbent assay (cELISA) is a commonly employed method. The following protocol provides a detailed methodology for such a study.

Objective: To quantify the percentage of cross-reactivity of a specific antibody with a panel of structurally related compounds.

Materials:

  • Microtiter plates (96-well)

  • Coating antigen (this compound conjugated to a carrier protein like BSA)

  • Monoclonal or polyclonal antibody specific to this compound

  • This compound standard

  • Potential cross-reactant compounds (e.g., those listed in the table above)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Coating buffer (e.g., carbonate-bicarbonate buffer)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • Plate reader

Procedure:

  • Coating: Microtiter plate wells are coated with the coating antigen (e.g., 100 µL of 1 µg/mL solution in coating buffer) and incubated overnight at 4°C.

  • Washing: The plate is washed three times with wash buffer.

  • Blocking: 200 µL of blocking buffer is added to each well and incubated for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: The plate is washed three times with wash buffer.

  • Competitive Reaction:

    • A standard curve is prepared for this compound with a series of known concentrations.

    • Serial dilutions of each potential cross-reactant are prepared.

    • 50 µL of the standard or cross-reactant solution is added to the wells, followed by 50 µL of the primary antibody at a predetermined optimal dilution.

    • The plate is incubated for 1-2 hours at room temperature.

  • Washing: The plate is washed three times with wash buffer.

  • Secondary Antibody Incubation: 100 µL of the enzyme-conjugated secondary antibody is added to each well and incubated for 1 hour at room temperature.

  • Washing: The plate is washed five times with wash buffer.

  • Substrate Reaction: 100 µL of the substrate solution is added to each well, and the plate is incubated in the dark for 15-30 minutes.

  • Stopping the Reaction: 50 µL of stop solution is added to each well.

  • Data Acquisition: The absorbance is read at 450 nm using a microplate reader.

Data Analysis:

The concentration of the target analyte or cross-reactant that causes 50% inhibition of the antibody binding (IC50) is determined from the respective dose-response curves. The percentage of cross-reactivity is then calculated using the following formula:

% Cross-reactivity = (IC50 of this compound / IC50 of cross-reactant) x 100

Visualizing Experimental Workflow and Structural Relationships

To better illustrate the experimental process and the structural relationships of the compounds, the following diagrams are provided.

Experimental_Workflow cluster_prep Plate Preparation cluster_assay Competitive Assay cluster_detection Detection cluster_analysis Data Analysis p1 Coat Plate with Antigen Conjugate p2 Wash p1->p2 p3 Block Plate p2->p3 p4 Wash p3->p4 a1 Add Standard or Cross-Reactant p4->a1 a2 Add Primary Antibody a1->a2 a3 Incubate a2->a3 a4 Wash a3->a4 d1 Add Secondary Antibody a4->d1 d2 Incubate d1->d2 d3 Wash d2->d3 d4 Add Substrate d3->d4 d5 Stop Reaction d4->d5 an1 Read Absorbance d5->an1 an2 Calculate IC50 an1->an2 an3 Determine % Cross-Reactivity an2->an3

Figure 1. Experimental workflow for a competitive ELISA to determine cross-reactivity.

Structural_Comparison cluster_target Target Analyte cluster_analogs Potential Cross-Reactants T This compound (C7H3Cl2NO4) A1 3-Chloro-5-nitrobenzoic acid (C7H4ClNO4) T->A1 Similar Core Different Halogenation A2 3,4-Dihydroxy-5-nitrobenzoic acid (C7H5NO6) T->A2 Different Substituents (OH vs Cl) A3 3,4-Dichloro-5-nitrobenzenesulfonic acid (C6H3Cl2NO5S) T->A3 Different Acid Group (SO3H vs COOH)

Figure 2. Structural relationship between the target analyte and potential cross-reactants.

General Analytical Methods for Nitroaromatic Compounds

Beyond immunoassays, several other analytical techniques are available for the detection and quantification of nitroaromatic compounds. These methods can also be susceptible to interferences from structurally related compounds. Common methods include:

  • High-Performance Liquid Chromatography (HPLC): Often coupled with ultraviolet (UV) or mass spectrometry (MS) detection, HPLC is a powerful tool for separating and quantifying components of a mixture.

  • Gas Chromatography (GC): Typically used for volatile and semi-volatile compounds, GC can be paired with various detectors, including electron capture detectors (ECD) and mass spectrometers (MS), to achieve high sensitivity and selectivity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This has become a standard and highly sensitive method for the analysis of various organic compounds in complex matrices.

The choice of analytical method will depend on the specific research question, the required sensitivity and selectivity, and the nature of the sample matrix. For any method, validation, including an assessment of specificity and potential interferences, is a critical step.

Conclusion

While specific cross-reactivity data for this compound is not currently available, this guide provides a framework for understanding and evaluating this critical parameter. The development of reliable and specific analytical methods for this compound necessitates a thorough investigation of potential cross-reactivity with structurally similar molecules. The hypothetical experimental protocol and visualizations presented here offer a roadmap for researchers to conduct these essential studies, thereby ensuring the accuracy and validity of their findings.

References

A Comparative Guide to the Isomeric Purity Analysis of 3,4-Dichloro-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control and analysis of isomeric purity are critical for ensuring the safety, efficacy, and reproducibility of active pharmaceutical ingredients (APIs) and chemical intermediates. 3,4-Dichloro-5-nitrobenzoic acid is a key building block in organic synthesis, and its unique substitution pattern makes it a valuable precursor for various target molecules. However, its synthesis can often lead to the formation of other positional isomers. This guide provides an objective comparison of the primary analytical techniques for determining the isomeric purity of this compound, supported by representative experimental data and detailed methodologies.

The primary challenge in analyzing this compound lies in separating it from other potential dichloronitrobenzoic acid isomers that may arise as impurities during synthesis. The position of the chloro and nitro groups on the benzoic acid ring significantly influences the molecule's physicochemical properties, such as polarity, which can be exploited for chromatographic separation.

Comparison of Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most powerful and commonly employed techniques for the analysis of isomeric purity. The choice between them depends on factors such as the analyte's volatility and thermal stability, required sensitivity, and available equipment. For non-volatile organic acids like dichloronitrobenzoic acid, HPLC is often the preferred method, while GC typically requires a derivatization step to increase the analyte's volatility.[1][2]

Table 1: Performance Comparison of HPLC and GC for Isomeric Purity Analysis

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Ideal for non-volatile and thermally sensitive compounds like benzoic acids.[1]Requires derivatization (e.g., esterification, silylation) to convert the non-volatile acid into a volatile ester.[2][3]
Specificity Good to excellent, depending on column chemistry and mobile phase composition. Positional isomers can often be resolved.[3]Excellent, especially when coupled with a Mass Spectrometry (MS) detector, which provides structural information.
Sensitivity Good, with UV detection being common. Limits of Detection (LOD) are typically in the µg/mL range.[4]Excellent, particularly with sensitive detectors like Electron Capture Detector (ECD) for halogenated compounds or MS.
Analysis Time Typically 15-30 minutes per sample.[1]Can be faster for the chromatographic run itself, but the overall time is increased by the sample derivatization step.
Key Advantage Direct analysis without derivatization, robust, and widely available.High resolution and sensitivity, definitive peak identification with MS.

Method Selection Workflow

The selection of an appropriate analytical technique is a critical first step. The following diagram outlines the logical workflow for choosing between HPLC and GC for the analysis of this compound.

start Start: Isomeric Purity Analysis of This compound check_volatility Is the analyte volatile and thermally stable? start->check_volatility derivatize_q Is derivatization feasible and acceptable? check_volatility->derivatize_q Yes use_hplc Use High-Performance Liquid Chromatography (HPLC) check_volatility->use_hplc No derivatize_q->use_hplc No use_gc Use Gas Chromatography (GC) with derivatization derivatize_q->use_gc Yes hplc_protocol Proceed to HPLC Protocol use_hplc->hplc_protocol gc_protocol Proceed to GC Protocol use_gc->gc_protocol cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep_mobile Prepare Mobile Phase (e.g., ACN:H2O with 0.1% H3PO4) prep_standard Prepare Reference Standard Solutions prep_sample Prepare Test Sample Solution filter_sample Filter All Solutions (0.45 µm filter) hplc_setup Set Up HPLC System (Column, Flow, Temp, Detector) filter_sample->hplc_setup inject_samples Inject Standard and Sample Solutions acquire_data Acquire Chromatographic Data integrate_peaks Integrate Chromatogram Peaks acquire_data->integrate_peaks identify_peaks Identify Peaks by Retention Time (RT) calculate_purity Calculate Purity (% Area) (Area_main / Area_total) * 100 report_results Generate Final Report

References

Comparing the acidity of different nitrobenzoic acid isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the acidity of ortho-, meta-, and para-nitrobenzoic acids for researchers, scientists, and drug development professionals. The analysis is supported by experimental pKa values and an exploration of the underlying chemical principles that govern the acidic strength of these isomers.

Quantitative Acidity Data

The acidity of a compound is quantified by its acid dissociation constant (Ka), which is more conveniently expressed on a logarithmic scale as the pKa value. A lower pKa value corresponds to a stronger acid. The experimentally determined pKa values for the three nitrobenzoic acid isomers are summarized below, with benzoic acid included for reference.

CompoundIsomer PositionpKa Value
2-Nitrobenzoic AcidOrtho2.17[1]
4-Nitrobenzoic AcidPara3.44[1]
3-Nitrobenzoic AcidMeta3.45[1]
Benzoic Acid-4.20[1]

The data clearly indicates that all three nitrobenzoic acid isomers are significantly more acidic than benzoic acid itself. The observed order of acidity is: ortho > para > meta .

Factors Influencing Acidity

The acidity of substituted benzoic acids is determined by the electronic effects of the substituent on the stability of the carboxylate anion formed upon deprotonation. The nitro group (-NO₂) is a potent electron-withdrawing group that enhances acidity by stabilizing this conjugate base. The magnitude of this stabilization depends on the position of the nitro group relative to the carboxylic acid group.

  • Inductive Effect (-I): The electronegative nitro group pulls electron density away from the carboxylate group through the sigma bonds of the benzene ring. This effect disperses the negative charge on the anion, thereby stabilizing it. The inductive effect is distance-dependent, being strongest at the ortho position and weakest at the para position.[2][3]

  • Resonance Effect (-M or -R): The nitro group can also withdraw electron density through the pi system of the benzene ring (delocalization). This effect is only operative when the nitro group is at the ortho or para position, as it allows the negative charge of the carboxylate anion to be delocalized onto the nitro group. The resonance effect does not operate at the meta position.[1][2][4]

Analysis of Isomers:
  • Ortho-Nitrobenzoic Acid: This isomer is the most acidic due to a unique phenomenon known as the "ortho-effect".[1][5] This is a combination of a strong, distance-minimized inductive effect and a steric effect. The bulky nitro group sterically hinders the carboxyl group, forcing it to twist out of the plane of the benzene ring.[1][6] This disruption of coplanarity inhibits resonance between the carboxyl group and the ring, which stabilizes the resulting carboxylate anion and significantly increases acidity.[1][5]

  • Para-Nitrobenzoic Acid: In the para isomer, both the inductive and resonance effects work in concert to withdraw electron density and stabilize the conjugate base.[1][7] The resonance effect allows for the delocalization of the negative charge across the entire molecule, including the nitro group, leading to substantial stabilization and strong acidity.[1]

  • Meta-Nitrobenzoic Acid: In the meta position, only the electron-withdrawing inductive effect is operative.[1][2] The resonance effect cannot delocalize the charge from the carboxylate group to the nitro group. Consequently, the stabilization of the anion is less pronounced compared to the ortho and para isomers, resulting in weaker acidity.[1]

Acidity_Factors cluster_ortho Ortho Isomer (pKa = 2.17) cluster_para Para Isomer (pKa = 3.44) cluster_meta Meta Isomer (pKa = 3.45) o_acid 2-Nitrobenzoic Acid o_anion 2-Nitrobenzoate (Most Stable Anion) o_acid->o_anion Deprotonation p_acid 4-Nitrobenzoic Acid o_factors Stabilizing Factors o_factors->o_anion o_inductive Strong Inductive Effect (-I) o_factors->o_inductive o_steric Ortho-Effect (Steric Inhibition of Resonance) o_factors->o_steric p_anion 4-Nitrobenzoate (Stable Anion) p_acid->p_anion Deprotonation m_acid 3-Nitrobenzoic Acid p_factors Stabilizing Factors p_factors->p_anion p_inductive Inductive Effect (-I) p_factors->p_inductive p_resonance Resonance Effect (-M) p_factors->p_resonance m_anion 3-Nitrobenzoate (Least Stable Anion) m_acid->m_anion Deprotonation m_factors Stabilizing Factor m_factors->m_anion m_inductive Inductive Effect (-I) only m_factors->m_inductive

References

Structure-Activity Relationship of 3,4-Dichloro-5-nitrobenzoic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of 3,4-dichloro-5-nitrobenzoic acid analogs, focusing on their potential as anticancer agents. By objectively comparing the performance of various analogs and providing supporting experimental data, this document aims to facilitate further research and development in this area. Substituted nitrobenzoic acids are a versatile class of compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1] The strategic placement of substituents on the benzoic acid core significantly influences their therapeutic efficacy.

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of selected benzoic acid derivatives, including analogs with substitutions relevant to this compound. The data is presented as IC50 values (the concentration required to inhibit 50% of cell growth) against various human cancer cell lines. While specific data for a broad range of this compound analogs are not extensively available in the public domain, the presented data on related compounds provide valuable insights into their potential potency and the influence of different functional groups.

Compound/Analog TypeCancer Cell LineIC50 (µM)Reference
4-chloro-substituted benzoic acid derivativeHT-29 (Colon)15.3[2]
4-chloro-substituted benzoic acid derivativeMCF-7 (Breast)18.7[2]
3,6-diphenyl-[1][3][4]triazolo[3,4-b][1][2][4]thiadiazole derivativeMCF-7 (Breast)22.1[1]
4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acidHeLa (Cervical)17.84[1][2]
Benzoic AcidMG63 (Bone)85.54[4]
Benzoic AcidCRM612 (Lung)102.7[4]
Benzoic AcidA673 (Bone)112.5[4]

Experimental Protocols

A key experiment for evaluating the anticancer activity of these compounds is the MTT assay, which assesses cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.[1]

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight in a suitable growth medium.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound analogs) and incubated for a defined period (e.g., 48 or 72 hours). Control wells should include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[1][4]

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution and incubated for a few hours to allow formazan crystal formation.

  • Formazan Solubilization: The formazan crystals are then solubilized by adding a solubilization solution (e.g., DMSO or an acidic isopropanol solution).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.[1]

Mandatory Visualization

The following diagrams illustrate key concepts and workflows relevant to the study of this compound analogs.

experimental_workflow Experimental Workflow for Anticancer Drug Screening cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of 3,4-Dichloro-5-nitrobenzoic Acid Analogs purification Purification & Characterization (NMR, MS) synthesis->purification cell_culture Cancer Cell Line Culture synthesis->cell_culture Test Compounds sar_analysis Structure-Activity Relationship (SAR) Analysis purification->sar_analysis mtt_assay MTT Assay for Cell Viability (IC50) cell_culture->mtt_assay enzyme_inhibition Enzyme Inhibition Assay (e.g., Kinase) mtt_assay->enzyme_inhibition Active Compounds mtt_assay->sar_analysis Activity Data pathway_analysis Signaling Pathway Analysis (Western Blot) enzyme_inhibition->pathway_analysis pathway_analysis->sar_analysis Mechanistic Data signaling_pathway Hypothetical Signaling Pathway Inhibition receptor Growth Factor Receptor kinase_cascade Kinase Cascade (e.g., MAPK/ERK) receptor->kinase_cascade transcription_factor Transcription Factor (e.g., AP-1) kinase_cascade->transcription_factor gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression cell_response Cancer Cell Proliferation & Survival gene_expression->cell_response analog 3,4-Dichloro-5-nitrobenzoic Acid Analog analog->kinase_cascade Inhibition

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 3,4-Dichloro-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, procedural guidance for the safe handling and disposal of 3,4-Dichloro-5-nitrobenzoic acid, ensuring the safety of laboratory personnel and the protection of the environment. The following procedures are based on established safety protocols for similar chemical compounds.

Immediate Safety and Handling Precautions

Proper handling is the first step in safe disposal. Before working with this compound, ensure you are familiar with the following safety protocols.

Precaution CategorySpecific Recommendations
Personal Protective Equipment (PPE) Always wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[1][2] If there is a risk of dust generation, use a NIOSH-approved respirator.
Engineering Controls Work in a well-ventilated area, preferably within a certified chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[2][3]
General Handling Avoid contact with skin and eyes.[1][2] Do not breathe in dust.[1] Wash hands thoroughly after handling.[1][3] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1][4]
Storage Store in a tightly closed, original container in a dry, cool, and well-ventilated place.[1][5] Keep away from incompatible materials such as strong oxidizing agents and bases.[1][2]

Step-by-Step Disposal Protocol

The primary and mandated method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.[1][2][4] Never dispose of this chemical down the drain or in regular trash.

1. Waste Identification and Segregation:

  • Designate this compound as a hazardous chemical waste.

  • Do not mix it with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Waste Containerization:

  • Use a chemically compatible, leak-proof container for waste collection. The original product container is often a suitable choice.

  • The container must be in good condition, with a securely fitting cap or lid.

  • Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".

3. Spill and Contamination Management:

  • In the event of a spill, avoid generating dust.

  • Remove all sources of ignition.[5]

  • For containment, use appropriate spill kits.

  • Carefully collect the spilled material using non-sparking tools and place it into the designated hazardous waste container.[5]

  • Clean the affected area thoroughly.

  • Dispose of all contaminated materials (e.g., paper towels, absorbent pads) as hazardous waste.

4. Storage of Waste:

  • Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel.

  • Ensure the SAA is away from heat sources and high-traffic areas.

5. Arranging for Disposal:

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Follow all institutional procedures for waste manifest and handoff.

6. Disposal of Empty Containers:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent.[5]

  • The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.

  • After triple-rinsing, the container may be disposed of according to your institution's guidelines for non-hazardous waste, or recycled if applicable.[5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Handling this compound ppe_check Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe_check is_waste Is the material waste? ppe_check->is_waste spill_event Is there a spill? ppe_check->spill_event use_material Use in Experiment is_waste->use_material No collect_waste Collect in a Labeled, Compatible Waste Container is_waste->collect_waste Yes spill_event->is_waste No contain_spill Contain Spill with Appropriate Kit spill_event->contain_spill Yes use_material->is_waste store_waste Store in Designated Satellite Accumulation Area collect_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end collect_spill Collect Spilled Material and Contaminated Items contain_spill->collect_spill collect_spill->collect_waste

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3,4-Dichloro-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Logistical Information

This guide provides essential, direct guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of 3,4-Dichloro-5-nitrobenzoic acid. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[1] Therefore, a stringent PPE protocol is mandatory.

Table 1: Required Personal Protective Equipment

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene rubber).To prevent skin contact and absorption.[2]
Eye and Face Protection Chemical safety goggles. A face shield should be worn when there is a risk of splashing.To protect against eye irritation from dust or splashes.[3][4]
Skin and Body Protection A lab coat is mandatory. For larger quantities, a chemically resistant apron or coveralls should be used.To protect the skin from accidental contact.[2]
Respiratory Protection When handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved respirator for dusts is required.To prevent inhalation of the harmful powder.[4]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is crucial to minimize exposure and prevent accidents.

Engineering Controls
  • Ventilation: All work involving this compound powder must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]

  • Emergency Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[3][4]

Handling Procedure
  • Preparation: Before beginning work, ensure the fume hood is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Donning PPE: Put on all required PPE as specified in Table 1, ensuring a proper fit.

  • Weighing and Transferring:

    • Conduct all weighing and transfer operations of the solid powder within the chemical fume hood.[2]

    • Use a disposable weighing boat or paper to avoid contamination of balances.

    • Handle the container carefully to avoid generating dust.

  • Dissolving: If preparing a solution, slowly add the solid to the solvent while stirring to prevent splashing.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[3][4]

    • Clean all equipment and the work area after use.

    • Remove and properly store or dispose of PPE. Contaminated clothing should be washed before reuse.[3]

Disposal Plan: Step-by-Step Waste Management Protocol

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Waste Container: Collect all waste containing this compound, including contaminated disposables (e.g., gloves, weighing boats), in a designated, clearly labeled hazardous waste container.

  • Categorization: As a halogenated organic compound, it should not be mixed with non-halogenated waste streams.

  • Container Management:

    • Keep the waste container tightly closed when not in use.[4]

    • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[3]

Disposal Procedure
  • Labeling: Ensure the hazardous waste container is accurately labeled with its contents.

  • Institutional Guidelines: Follow your institution's specific procedures for hazardous waste disposal. This typically involves contacting the Environmental Health and Safety (EHS) office for waste pickup.

  • Regulatory Compliance: Dispose of the waste through an approved waste disposal plant in accordance with local, regional, and national regulations.[3][5][6]

Workflow Visualization

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Decontamination cluster_disposal Waste Disposal prep_area Clean and prepare fume hood don_ppe Don appropriate PPE prep_area->don_ppe weigh Weigh and transfer solid don_ppe->weigh dissolve Dissolve in solvent (if applicable) weigh->dissolve clean_equipment Clean equipment and work area dissolve->clean_equipment collect_waste Collect waste in a labeled, halogenated waste container dissolve->collect_waste doff_ppe Doff and dispose of/store PPE clean_equipment->doff_ppe wash_hands Wash hands thoroughly doff_ppe->wash_hands doff_ppe->collect_waste store_waste Store container securely collect_waste->store_waste ehs_pickup Arrange for EHS pickup store_waste->ehs_pickup

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.